molecular formula C77H138N24O12 B561588 Lauryl-LF 11

Lauryl-LF 11

Cat. No.: B561588
M. Wt: 1592.1 g/mol
InChI Key: AUHGQKBFMDAWAQ-BSHYLFJSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-terminally acylated analog of LF 11. Displays enhanced antibacterial and LPS-binding activities.

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-5-amino-1-[[(3S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[3-cyclohexyl-1-hydroxy-2-(undecylamino)propyl]amino]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C77H138N24O12/c1-6-8-9-10-11-12-13-14-22-39-88-59(43-49-26-16-15-17-27-49)71(110)97-58(35-37-63(80)104)69(108)100-60(44-50-45-92-52-29-19-18-28-51(50)52)72(111)98-57(34-36-62(79)103)68(107)94-53(31-23-40-89-75(82)83)61(102)46-93-65(48(5)7-2)74(113)99-56(33-25-42-91-77(86)87)67(106)96-55(30-20-21-38-78)70(109)101-64(47(3)4)73(112)95-54(66(81)105)32-24-41-90-76(84)85/h18-19,28-29,45,47-49,53-60,64-65,71,88,92-93,97,110H,6-17,20-27,30-44,46,78H2,1-5H3,(H2,79,103)(H2,80,104)(H2,81,105)(H,94,107)(H,95,112)(H,96,106)(H,98,111)(H,99,113)(H,100,108)(H,101,109)(H4,82,83,89)(H4,84,85,90)(H4,86,87,91)/t48-,53-,54-,55-,56-,57-,58-,59?,60-,64-,65-,71?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUHGQKBFMDAWAQ-BSHYLFJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCNC(CC1CCCCC1)C(NC(CCC(=O)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)CNC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCNC(CC1CCCCC1)C(N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CN[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C77H138N24O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1592.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Intricate Mechanism of Action of Lauryl-LF11: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lauryl-LF11, a synthetic N-terminally acylated antimicrobial peptide derived from human lactoferricin, has emerged as a promising candidate in the fight against multidrug-resistant pathogens. Its potent antimicrobial activity is attributed to a multi-pronged mechanism of action that involves direct disruption of bacterial membranes and sophisticated modulation of the host immune response. This technical guide provides an in-depth exploration of the core mechanisms of Lauryl-LF11, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.

Core Mechanism: Disruption of Bacterial Membranes

Lauryl-LF11's primary mode of antibacterial action is the swift and efficient permeabilization and disruption of bacterial cell membranes. This process is driven by the peptide's amphipathic nature, with the lauryl (C12) fatty acid chain enhancing its hydrophobicity and facilitating its interaction with the lipid components of bacterial membranes.

Interaction with the Outer Membrane of Gram-Negative Bacteria

In Gram-negative bacteria, the initial target is the outer membrane, which is rich in lipopolysaccharide (LPS). The cationic nature of the LF11 peptide backbone electrostatically interacts with the negatively charged phosphate groups of lipid A in LPS, while the lauryl chain inserts into the hydrophobic acyl chains of the outer membrane. This interaction displaces divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS layer, leading to a localized disorganization of the outer membrane. This disruption allows Lauryl-LF11 to traverse the outer membrane and access the inner cytoplasmic membrane.

Permeabilization of the Cytoplasmic Membrane

Upon reaching the cytoplasmic membrane, Lauryl-LF11 inserts into the phospholipid bilayer. This insertion is thought to occur via a "carpet" or "toroidal pore" model. In the carpet model, the peptides accumulate on the membrane surface, disrupting the lipid packing and leading to micellization and eventual disintegration of the membrane. In the toroidal pore model, the peptides insert into the membrane, inducing the lipids to bend inward, forming a pore through which cellular contents can leak out. This rapid depolarization and loss of membrane integrity ultimately leads to bacterial cell death.

Experimental Workflow for Membrane Permeabilization Assay:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis bacterial_culture Bacterial Culture (e.g., E. coli, S. aureus) incubation Incubate Bacteria with Dye bacterial_culture->incubation peptide_solution Lauryl-LF11 Solution (Serial Dilutions) add_peptide Add Lauryl-LF11 peptide_solution->add_peptide fluorescent_dye Fluorescent Dye (e.g., SYTOX Green) fluorescent_dye->incubation incubation->add_peptide measurement Measure Fluorescence (Time-course) add_peptide->measurement plot_data Plot Fluorescence vs. Time measurement->plot_data determine_permeabilization Determine Rate of Membrane Permeabilization plot_data->determine_permeabilization

Fig. 1: Experimental workflow for assessing membrane permeabilization. (Within 100 characters)

Immunomodulatory Effects: Orchestrating the Host Response

Beyond its direct bactericidal activity, Lauryl-LF11 exhibits significant immunomodulatory properties, influencing the host's innate immune response to infection. This dual functionality makes it a particularly attractive therapeutic candidate.

Activation of Toll-Like Receptor 4 (TLR4)

Lauryl-LF11 has been shown to activate Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system that is famously activated by LPS.[1] The N-terminal lauryl chain of Lauryl-LF11 is crucial for this interaction, likely mimicking the lipid A portion of LPS to engage the TLR4/MD-2 receptor complex. This activation initiates a downstream signaling cascade that can lead to the production of pro-inflammatory cytokines and the recruitment of immune cells to the site of infection, thereby enhancing the host's ability to clear the invading pathogens.

Signaling Pathway of Lauryl-LF11-Induced TLR4 Activation:

TLR4_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Lauryl_LF11 Lauryl-LF11 TLR4_MD2 TLR4/MD-2 Complex Lauryl_LF11->TLR4_MD2 Binds and Activates MyD88 MyD88 TLR4_MD2->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NF_kB NF-κB IKK->NF_kB Activates Cytokines Pro-inflammatory Cytokines NF_kB->Cytokines Induces Transcription G cluster_stimulus Stimulus cluster_receptor Receptor cluster_response Cellular Response Lauryl_LF11 Lauryl-LF11 TLR4 TLR4 Lauryl_LF11->TLR4 Activates Inhibition Inhibition of Hyper-inflammation Lauryl_LF11->Inhibition Competes with LPS LPS LPS LPS->TLR4 Strongly Activates Activation Immune Activation (Moderate) TLR4->Activation Inhibition->TLR4 Reduces Signal

References

Lauryl-LF 11 structure and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on "Lauryl-LF 11" cannot be provided at this time. A comprehensive search for a chemical compound with this specific designation has not yielded any definitive results. This suggests that "this compound" may be a highly specific trade name, an internal product code, or a potential misspelling, rather than a standard chemical nomenclature.

To generate the requested technical guide, please provide more specific information, such as:

  • The IUPAC name or a more common chemical name for the substance.

  • The Chemical Abstracts Service (CAS) registry number.

  • The name of the manufacturer or supplier.

  • The context of its use (e.g., surfactant, emulsifier, in a specific biological assay).

Once more detailed information is available, a thorough technical guide can be compiled, including its chemical structure, properties, relevant experimental protocols, and any associated biological pathways, adhering to the specified formatting and visualization requirements.

Unraveling the Amphipathic Nature of Lauryl-LF11: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Physicochemical Properties, Biological Activities, and Experimental Methodologies of a Promising Antimicrobial Peptide

Lauryl-LF11, a synthetic N-terminally acylated lipopeptide derived from the human lactoferricin peptide LF11, has emerged as a molecule of significant interest in the fields of antimicrobial research and drug development. Its defining characteristic is its amphipathic nature, possessing both a hydrophobic lauryl chain and a hydrophilic peptide component. This dual character is central to its biological functions, including its potent antimicrobial activity and its ability to neutralize bacterial endotoxins. This technical guide provides a comprehensive overview of the core attributes of Lauryl-LF11, focusing on its amphipathic properties and the experimental methodologies used for its characterization.

Physicochemical and Biological Properties of Lauryl-LF11

The addition of a C12-alkyl (lauryl) chain to the N-terminus of the LF11 peptide (FQWQRNIRKVR-NH₂) fundamentally alters its physicochemical properties, significantly enhancing its biological activities. This acylation increases the peptide's overall hydrophobicity, which is a critical factor in its interaction with bacterial membranes and lipopolysaccharide (LPS).

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological and biophysical properties of Lauryl-LF11.

PropertyLauryl-LF11LF11 (unmodified)Reference
Molecular Weight 1712.11 g/mol 1529.81 g/mol [1]
Chemical Formula C₈₁H₁₃₄N₂₆O₁₅C₆₉H₁₁₂N₂₆O₁₄[1]
Antibacterial Activity High activity against various bacterial strainsModerate activity[2]
LPS Neutralization EnhancedLower than Lauryl-LF11[2]

Table 1: Physicochemical and Biological Properties of Lauryl-LF11 and LF11.

Bacterial StrainLauryl-LF11 MIC (µg/mL)Reference
Salmonella enterica sv. Minnesota R595 (LPS Re)High activity[2]
Salmonella enterica sv. Minnesota R60 (LPS Ra)High activity[2]
Salmonella enterica sv. Typhimurium (smooth LPS)High activity[2]

Table 2: Minimum Inhibitory Concentration (MIC) of Lauryl-LF11 against Salmonella enterica strains. (Note: The original study states "high antibacterial activity" without specifying exact MIC values in the abstract. Further details would be in the full publication.)

Core Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of Lauryl-LF11.

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of Lauryl-LF11 is quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits the visible growth of a microorganism. A standard broth microdilution method is typically employed.

Protocol:

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium is used to inoculate a sterile broth medium (e.g., Mueller-Hinton Broth). The culture is incubated at 37°C with shaking until it reaches the mid-logarithmic phase of growth. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Peptide Dilution Series: A serial two-fold dilution of Lauryl-LF11 is prepared in a 96-well microtiter plate using the same broth medium.

  • Inoculation: An equal volume of the standardized bacterial inoculum is added to each well containing the peptide dilutions.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth (turbidity) is observed.

Assessment of Hydrophobicity by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The hydrophobicity of Lauryl-LF11 can be quantitatively assessed by its retention time on a reversed-phase HPLC column. A longer retention time indicates greater hydrophobicity.

Protocol:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of two solvents is used for elution. Solvent A is typically an aqueous solution with a small amount of an ion-pairing agent (e.g., 0.1% trifluoroacetic acid in water), and Solvent B is an organic solvent (e.g., acetonitrile with 0.1% trifluoroacetic acid).

  • Gradient Elution: The peptide is injected onto the column, and the concentration of Solvent B is gradually increased over time.

  • Detection: The peptide is detected as it elutes from the column using a UV detector, typically at a wavelength of 214 or 280 nm.

  • Hydrophobicity Index: The retention time of the peptide is recorded. This can be used to calculate a hydrophobicity index by comparing it to the retention times of known standard compounds.

Determination of Critical Micelle Concentration (CMC)

The critical micelle concentration is the concentration at which amphipathic molecules, such as Lauryl-LF11, begin to self-assemble into micelles in an aqueous solution. This can be determined by various methods, including fluorescence spectroscopy using a hydrophobic probe like pyrene.

Protocol:

  • Pyrene Stock Solution: A stock solution of pyrene in a suitable organic solvent (e.g., methanol) is prepared.

  • Lauryl-LF11 Solutions: A series of Lauryl-LF11 solutions with increasing concentrations are prepared in an aqueous buffer.

  • Addition of Pyrene: A small aliquot of the pyrene stock solution is added to each Lauryl-LF11 solution, ensuring the final pyrene concentration is low and constant across all samples.

  • Fluorescence Measurement: The fluorescence emission spectra of pyrene are recorded for each sample. The ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is calculated.

  • CMC Determination: The I₁/I₃ ratio is plotted against the logarithm of the Lauryl-LF11 concentration. The CMC is determined as the concentration at which a significant decrease in the I₁/I₃ ratio is observed, indicating the partitioning of pyrene into the hydrophobic core of the newly formed micelles.

Visualizing the Molecular Mechanisms and Workflows

The Amphipathic Structure of Lauryl-LF11

The fundamental basis of Lauryl-LF11's activity lies in its amphipathic structure, which allows it to interact with and disrupt bacterial membranes.

cluster_Lauryl_LF11 Lauryl-LF11 cluster_Interaction Interaction with Bacterial Membrane Hydrophobic Lauryl Chain (C12) (Hydrophobic) Hydrophilic LF11 Peptide (Hydrophilic, Cationic) Hydrophobic->Hydrophilic Covalent Bond Bacterial_Membrane Outer Leaflet (Negatively Charged) Lipid Bilayer Hydrophobic->Bacterial_Membrane:tail Hydrophobic Interaction Hydrophilic->Bacterial_Membrane:head Electrostatic Interaction

Amphipathic structure and membrane interaction of Lauryl-LF11.
Experimental Workflow for MIC Determination

The workflow for determining the Minimum Inhibitory Concentration (MIC) is a stepwise process to quantify the antimicrobial potency of Lauryl-LF11.

A Prepare Bacterial Inoculum (Logarithmic Growth Phase) C Inoculate wells with Bacterial Suspension A->C B Serial Dilution of Lauryl-LF11 in 96-well plate B->C D Incubate at 37°C for 18-24 hours C->D E Observe for Bacterial Growth (Turbidity) D->E F Determine MIC: Lowest concentration with no growth E->F

Workflow for Minimum Inhibitory Concentration (MIC) determination.
Proposed Signaling Pathway: Lauryl-LF11 and TLR4 Activation

Lauryl-LF11 is known to bind to lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent activator of the Toll-like receptor 4 (TLR4) signaling pathway. By neutralizing LPS, Lauryl-LF11 can modulate this inflammatory cascade.

cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Signaling LPS Lipopolysaccharide (LPS) TLR4_complex TLR4/MD-2/CD14 Complex LPS->TLR4_complex Activates Lauryl_LF11 Lauryl-LF11 Lauryl_LF11->LPS Neutralizes MyD88 MyD88 TLR4_complex->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NF_kB NF-κB Activation TRAF6->NF_kB Cytokines Pro-inflammatory Cytokine Production NF_kB->Cytokines

Proposed mechanism of Lauryl-LF11 in modulating the TLR4 signaling pathway.

This technical guide provides a foundational understanding of the amphipathic nature of Lauryl-LF11 and its implications for its biological activity. The provided experimental protocols and visualizations serve as a resource for researchers and drug development professionals working with this and similar antimicrobial peptides. Further investigation into the specific quantitative parameters and detailed molecular interactions will continue to illuminate the full potential of Lauryl-LF11 as a therapeutic agent.

References

Lauryl-LF 11: A Synthetic Antimicrobial Peptide with Potent Anti-Endotoxin Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Lauryl-LF 11 is a synthetic, N-terminally acylated antimicrobial peptide derived from the human lactoferricin peptide, LF11. The addition of a lauryl group (a 12-carbon alkyl chain) to the N-terminus of the LF11 peptide significantly enhances its antimicrobial and endotoxin-neutralizing properties. This modification increases the peptide's hydrophobicity, which is a critical factor in its interaction with bacterial membranes and its ability to neutralize lipopolysaccharide (LPS), the major endotoxin component of Gram-negative bacteria. This technical guide provides a comprehensive overview of this compound, including its antimicrobial and cytotoxic activities, mechanism of action, and detailed experimental protocols for its evaluation.

Antimicrobial and Hemolytic Activity

The antimicrobial and hemolytic activities of this compound have been evaluated against a range of microorganisms and human red blood cells. The data, summarized from key studies, is presented below.

Organism/Cell TypeAssayThis compoundLF11 (unacylated)Reference
Escherichia coliMIC (µg/mL)464[1]
Pseudomonas aeruginosaMIC (µg/mL)8>128[1]
Staphylococcus aureusMIC (µg/mL)216[1]
Human Red Blood CellsHC50 (µg/mL)~50>200[2]

Table 1: Antimicrobial and Hemolytic Activity of this compound and LF11. MIC (Minimum Inhibitory Concentration) is the lowest concentration of the peptide that inhibits visible growth of the microorganism. HC50 is the concentration of the peptide that causes 50% hemolysis of human red blood cells.

Cytotoxicity Against Mammalian Cells

The cytotoxic effect of this compound on mammalian cells is a crucial parameter for assessing its therapeutic potential. The IC50 value, the concentration of a drug that is required for 50% inhibition of cell viability, is a standard measure of cytotoxicity.

Cell LineAssayThis compound IC50 (µM)Reference
Human Embryonic Kidney 293 (HEK293)MTT>100[2]
Human Dermal FibroblastsMTT>100[2]

Table 2: Cytotoxicity of this compound against human cell lines. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Anti-Biofilm Activity

The ability of this compound to inhibit and eradicate bacterial biofilms is a critical aspect of its potential as a therapeutic agent, as biofilms are a major contributor to persistent infections.

Bacterial StrainAssayThis compoundReference
Pseudomonas aeruginosaMBIC (µg/mL)16[1]
Pseudomonas aeruginosaBiofilm Reduction (%) at 4x MIC~60%[1]

Table 3: Anti-biofilm activity of this compound against Pseudomonas aeruginosa. MBIC (Minimum Biofilm Inhibitory Concentration) is the lowest concentration of the peptide required to inhibit the formation of a biofilm.

Mechanism of Action

The primary mechanism of action of this compound involves the disruption of bacterial cell membranes. The N-terminal lauryl chain enhances its interaction with the lipid A moiety of LPS in the outer membrane of Gram-negative bacteria. This interaction neutralizes the endotoxic effects of LPS and facilitates the peptide's translocation across the outer membrane to disrupt the inner membrane.

Furthermore, this compound has been shown to modulate the host immune response. It can activate the Toll-like receptor 4 (TLR4) signaling pathway, which is a key component of the innate immune system responsible for recognizing LPS. However, in the context of LPS stimulation, this compound has been observed to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), suggesting a complex immunomodulatory role.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound is determined using a broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Peptide Stock Solution: Dissolve this compound in a suitable solvent (e.g., sterile water or 0.01% acetic acid) to a stock concentration of 1 mg/mL.

  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in Mueller-Hinton Broth (MHB). Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilutions: Perform serial two-fold dilutions of the peptide stock solution in MHB in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Add the bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Peptide Stock Peptide Stock Serial Dilution Serial Dilution Peptide Stock->Serial Dilution Bacterial Culture Bacterial Culture Inoculation Inoculation Bacterial Culture->Inoculation Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation Read Results Read Results Incubation->Read Results

MIC Assay Experimental Workflow.
Hemolytic Assay

The hemolytic activity of this compound is assessed by measuring the release of hemoglobin from human red blood cells (RBCs).

  • Preparation of RBC Suspension: Obtain fresh human red blood cells and wash them three times with phosphate-buffered saline (PBS) by centrifugation. Resuspend the RBCs in PBS to a final concentration of 4% (v/v).

  • Peptide Dilutions: Prepare serial dilutions of this compound in PBS in a 96-well plate.

  • Incubation: Add the RBC suspension to each well containing the peptide dilutions. Include a negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100 for 100% hemolysis). Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Measurement: Transfer the supernatant to a new plate and measure the absorbance at 540 nm to quantify the amount of released hemoglobin.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

Hemolytic Assay Workflow.
Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound against mammalian cells is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Seed mammalian cells (e.g., HEK293, fibroblasts) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Peptide Treatment: Replace the culture medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (medium without peptide).

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Calculation: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Anti-Biofilm Assay (Crystal Violet Method)

This assay quantifies the ability of this compound to inhibit biofilm formation.

  • Inoculum Preparation: Prepare a bacterial suspension as described for the MIC assay.

  • Biofilm Formation: In a 96-well plate, add the bacterial inoculum to wells containing serial dilutions of this compound in a suitable growth medium (e.g., Tryptic Soy Broth supplemented with glucose). Include a positive control (bacteria without peptide) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Washing: Gently wash the wells with PBS to remove planktonic bacteria.

  • Staining: Add 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Washing: Wash the wells again with PBS to remove excess stain.

  • Solubilization: Add 30% acetic acid to each well to solubilize the stained biofilm.

  • Measurement: Measure the absorbance at 595 nm.

  • Calculation: The absorbance is proportional to the amount of biofilm formed. Calculate the percentage of biofilm inhibition relative to the positive control.

Signaling Pathway Visualization

The immunomodulatory effect of this compound involves the TLR4 signaling pathway, leading to the inhibition of pro-inflammatory cytokines.

TLR4_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular LPS LPS TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 Lauryl_LF11 Lauryl_LF11 Lauryl_LF11->TLR4_MD2 Activates MyD88 MyD88 TLR4_MD2->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK NFkB NF-κB IKK->NFkB TNFa_IL6 TNF-α & IL-6 Genes NFkB->TNFa_IL6 Inhibition->NFkB Inhibits

This compound Modulation of TLR4 Signaling.

This diagram illustrates that while this compound can activate the TLR4/MD-2 complex, it ultimately leads to the inhibition of the NF-κB pathway, thereby reducing the expression of pro-inflammatory cytokines TNF-α and IL-6. This dual activity highlights its potential as a therapeutic agent that can both combat bacterial infections and mitigate the associated inflammatory damage.

Conclusion

This compound represents a promising synthetic antimicrobial peptide with enhanced antibacterial and potent endotoxin-neutralizing capabilities compared to its parent peptide, LF11. Its mechanism of action, involving both direct membrane disruption and immunomodulation, makes it a compelling candidate for further drug development. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound in combating bacterial infections and associated inflammatory conditions.

References

The Decisive Role of N-Terminal Acylation in Enhancing the Efficacy of the Antimicrobial Peptide Lauryl-LF11

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of antibiotic resistance necessitates the development of novel antimicrobial agents. Antimicrobial peptides (AMPs) represent a promising class of therapeutics, and their efficacy can be significantly enhanced through chemical modifications. This technical guide delves into the critical role of N-terminal acylation in the synthetic antimicrobial peptide, Lauryl-LF11. By attaching a C12 lauryl group to the N-terminus of the parent peptide LF11, a fragment of human lactoferricin, its biological activities are markedly augmented. This modification enhances its antimicrobial potency, dramatically improves its ability to neutralize bacterial lipopolysaccharide (LPS), and modulates the host inflammatory response. This guide provides a comprehensive overview of the quantitative data supporting these claims, detailed experimental protocols for the evaluation of acylated AMPs, and visual representations of the underlying molecular mechanisms and experimental workflows.

Introduction

Antimicrobial peptides are key components of the innate immune system in a wide range of organisms. Their broad-spectrum activity and unique membrane-targeting mechanisms make them attractive candidates for new antibiotic development. LF11 is an 11-amino-acid peptide derived from human lactoferricin, known for its antimicrobial properties. Chemical modification is a key strategy to improve the therapeutic potential of AMPs. N-terminal acylation, the addition of a fatty acid chain to the N-terminus of a peptide, is one such modification that can profoundly influence the peptide's physicochemical properties and biological functions.

Lauryl-LF11 is the N-terminally laurylated analogue of LF11.[1][2] This addition of a 12-carbon alkyl chain significantly increases the hydrophobicity of the peptide, enhancing its interaction with bacterial membranes and the lipid A moiety of lipopolysaccharide (LPS), the major endotoxin component of Gram-negative bacteria.[1] This guide will explore the multifaceted role of this N-terminal acylation, presenting key data, experimental methodologies, and mechanistic insights relevant to researchers in the fields of microbiology, immunology, and drug development.

The Impact of N-Terminal Acylation on Biological Activity: Quantitative Data

The N-terminal lauryl group on LF11 profoundly enhances its biological activities. The following tables summarize the quantitative data from comparative studies between LF11 and Lauryl-LF11, highlighting the superior performance of the acylated peptide.

Antimicrobial Activity

N-terminal acylation significantly boosts the antimicrobial potency of LF11, particularly against Gram-negative bacteria with deep rough mutant LPS (Re-type).

Table 1: Minimum Inhibitory Concentrations (MICs) of LF11 and Lauryl-LF11 against Salmonella enterica Strains with Different LPS Chemotypes [1]

PeptideS. enterica (S-form LPS) MIC (µM)S. enterica R60 (Ra-LPS) MIC (µM)S. enterica R595 (Re-LPS) MIC (µM)
LF114832
Lauryl-LF11484

Data sourced from Andrä J, et al. Biochem J. 2005.[1]

Lipopolysaccharide (LPS) Neutralization

One of the most significant effects of N-terminal laurylation is the enhanced ability to neutralize LPS, thereby reducing the inflammatory response it triggers.

Table 2: Inhibition of LPS-Induced Tumor Necrosis Factor-α (TNF-α) Production in Human Mononuclear Cells [1]

PeptideLPS ChemotypeIC50 (µM) for TNF-α Inhibition
LF11S-form LPS> 30
Lauryl-LF11S-form LPS0.5
LF11Ra-LPS20
Lauryl-LF11Ra-LPS0.2
LF11Re-LPS1
Lauryl-LF11Re-LPS0.05

IC50 represents the concentration of peptide required to inhibit 50% of the TNF-α production induced by 10 ng/mL of the respective LPS. Data sourced from Andrä J, et al. Biochem J. 2005.[1]

Signaling Pathways and Mechanisms of Action

N-terminal acylation enhances the interaction of LF11 with bacterial membranes and LPS, leading to improved antimicrobial and anti-inflammatory effects. The primary mechanism of LPS neutralization involves the binding of Lauryl-LF11 to the lipid A portion of LPS, which prevents LPS from activating the Toll-like receptor 4 (TLR4) signaling pathway in host immune cells.

Inhibition of the TLR4 Signaling Pathway

LPS is a potent activator of the innate immune system through the TLR4 receptor complex. By binding to and sequestering LPS, Lauryl-LF11 effectively inhibits the downstream signaling cascade that leads to the production of pro-inflammatory cytokines like TNF-α.

TLR4_Inhibition_by_Lauryl_LF11 cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS LBP LBP LPS->LBP Lauryl-LF11 Lauryl-LF11 Lauryl-LF11->LPS Binding and Neutralization CD14 CD14 LBP->CD14 LPS Transfer TLR4/MD2 TLR4/MD2 Complex CD14->TLR4/MD2 LPS Presentation MyD88 MyD88 TLR4/MD2->MyD88 TIR Domain Interaction IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NF-kB_Activation NF-κB Activation TRAF6->NF-kB_Activation Cytokine_Production Pro-inflammatory Cytokine Production (e.g., TNF-α) NF-kB_Activation->Cytokine_Production

Figure 1: Inhibition of the TLR4 signaling pathway by Lauryl-LF11.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of Lauryl-LF11.

Synthesis of Lauryl-LF11 (N-terminal Acylation)

This protocol describes a general method for the N-terminal acylation of a solid-phase synthesized peptide like LF11.

Peptide_Acylation_Workflow Start Start SPPS Solid-Phase Peptide Synthesis of LF11 Start->SPPS Deprotection Selective N-terminal Fmoc Deprotection SPPS->Deprotection Acylation Coupling of Lauric Acid (using HBTU/HOBt or similar) Deprotection->Acylation Cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., with TFA cocktail) Acylation->Cleavage Purification Purification by RP-HPLC Cleavage->Purification Characterization Characterization by Mass Spectrometry Purification->Characterization End End Characterization->End

Figure 2: Workflow for the synthesis and purification of Lauryl-LF11.

Protocol:

  • Peptide Synthesis: Synthesize the LF11 peptide on a suitable resin (e.g., Rink Amide resin) using standard Fmoc-based solid-phase peptide synthesis (SPPS).

  • N-terminal Deprotection: After the final amino acid coupling, selectively remove the N-terminal Fmoc protecting group using a solution of 20% piperidine in dimethylformamide (DMF).

  • Acylation: Dissolve lauric acid and a coupling agent (e.g., HBTU/HOBt or HATU) in DMF. Add this solution to the resin-bound peptide and allow the reaction to proceed for 2-4 hours at room temperature.

  • Cleavage and Deprotection: Wash the resin thoroughly and cleave the peptide from the resin while simultaneously removing side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Antimicrobial Susceptibility Testing (MIC Assay)

The minimum inhibitory concentration (MIC) is determined using a broth microdilution method.

Protocol:

  • Bacterial Culture: Grow bacterial strains overnight in a suitable broth medium (e.g., Mueller-Hinton broth) at 37°C.

  • Peptide Dilution: Prepare a series of twofold dilutions of the peptide in the assay medium in a 96-well microtiter plate.

  • Inoculation: Dilute the overnight bacterial culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest peptide concentration that completely inhibits visible bacterial growth.

LPS Neutralization Assay (Cytokine Induction in Mononuclear Cells)

This assay measures the ability of the peptide to inhibit LPS-induced cytokine production in immune cells.

Protocol:

  • Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Resuspend the PBMCs in a suitable cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum) and seed them in a 96-well plate.

  • Peptide and LPS Treatment: Pre-incubate serial dilutions of the peptide with a fixed concentration of LPS (e.g., 10 ng/mL) for 30 minutes at 37°C.

  • Cell Stimulation: Add the peptide/LPS mixtures to the cells and incubate for 4-24 hours at 37°C in a 5% CO2 atmosphere.

  • Cytokine Measurement: Collect the cell culture supernatants and measure the concentration of the desired cytokine (e.g., TNF-α) using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of inhibition of cytokine production for each peptide concentration compared to the LPS-only control. Determine the IC50 value.

Cytokine_Induction_Assay_Workflow Start Start Cell_Isolation Isolate Human PBMCs Start->Cell_Isolation Peptide_LPS_Incubation Pre-incubate Lauryl-LF11 with LPS Cell_Stimulation Add Peptide/LPS Mixture to PBMCs Cell_Isolation->Cell_Stimulation Peptide_LPS_Incubation->Cell_Stimulation Incubation Incubate for 4-24 hours Cell_Stimulation->Incubation Supernatant_Collection Collect Cell Supernatant Incubation->Supernatant_Collection ELISA Measure TNF-α Concentration by ELISA Supernatant_Collection->ELISA Data_Analysis Calculate IC50 ELISA->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for the LPS neutralization assay.

Conclusion

N-terminal acylation with a lauryl group is a highly effective strategy for enhancing the therapeutic properties of the antimicrobial peptide LF11. The resulting lipopeptide, Lauryl-LF11, demonstrates superior antimicrobial activity and, most notably, a potent ability to neutralize bacterial endotoxin. This is achieved through enhanced hydrophobic interactions with bacterial membranes and the lipid A component of LPS, leading to the inhibition of the pro-inflammatory TLR4 signaling pathway. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug developers working on the design and evaluation of novel antimicrobial and anti-endotoxin agents. The principles highlighted here can be extended to the optimization of other antimicrobial peptides, paving the way for the development of new therapies to combat infectious diseases and sepsis.

References

Lauryl-LF11: A Technical Guide to a Potent Lactoferricin-Derived Antimicrobial Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauryl-LF11 is a synthetic lipopeptide derived from human lactoferricin, a naturally occurring antimicrobial peptide. By attaching a lauryl group to the N-terminus of the LF11 peptide fragment, its hydrophobicity and antimicrobial potency are significantly enhanced. This modification improves its ability to disrupt bacterial cell membranes, making it a subject of interest in the development of novel antimicrobial agents. This technical guide provides an in-depth overview of Lauryl-LF11, including its derivation, mechanism of action, and the experimental protocols used for its synthesis and evaluation. Quantitative data on its biological activity are presented to facilitate comparison and further research.

Derivation of Lauryl-LF11 from Human Lactoferricin

Human lactoferrin is a glycoprotein found in bodily secretions and is a component of the innate immune system. Enzymatic cleavage of lactoferrin, for instance by pepsin in the stomach, releases a potent antimicrobial fragment known as lactoferricin.[1][2]

Lauryl-LF11 is a second-generation, modified peptide derived from a specific region of human lactoferricin. The derivation process involves two key steps:

  • Identification of the Core Peptide (LF11): The LF11 peptide is an 11-amino acid fragment corresponding to residues 21-31 of human lactoferrin.[1] Its sequence is Phe-Gln-Trp-Gln-Arg-Asn-Ile-Arg-Lys-Val-Arg-NH₂ (FQWQRNIRKVR-NH₂).[1] While possessing some antimicrobial properties, the activity of the unmodified LF11 peptide is relatively weak.[1]

  • N-terminal Acylation: To enhance its antimicrobial efficacy, a 12-carbon lauryl (dodecanoyl) group is covalently attached to the N-terminus of the LF11 peptide.[3] This process, known as N-acylation, increases the overall hydrophobicity of the peptide. This modification has been shown to significantly boost the peptide's ability to interact with and disrupt bacterial membranes.[1][4][5] The resulting lipopeptide is Lauryl-LF11.

G cluster_0 Origin cluster_1 Derivation Process cluster_2 Final Product Human Lactoferrin Human Lactoferrin Pepsin Cleavage Pepsin Cleavage Human Lactoferrin->Pepsin Cleavage Identification of LF11 Fragment Identification of LF11 Fragment Pepsin Cleavage->Identification of LF11 Fragment N-terminal Acylation (Lauric Acid) N-terminal Acylation (Lauric Acid) Identification of LF11 Fragment->N-terminal Acylation (Lauric Acid) Lauryl-LF11 Lauryl-LF11 N-terminal Acylation (Lauric Acid)->Lauryl-LF11

Derivation of Lauryl-LF11 from Human Lactoferrin.

Quantitative Data: Antimicrobial and Hemolytic Activity

The primary rationale for the N-acylation of LF11 is to improve its antimicrobial activity. However, increasing hydrophobicity can also lead to a loss of selectivity and increased toxicity towards mammalian cells, often measured by hemolytic activity. The following table summarizes the biological activity of the parent peptide LF11 and its N-acylated analogues against Escherichia coli and human red blood cells. N-acylation with an octanoyl group (a C8 chain, similar to the C12 lauryl chain) demonstrates a significant increase in antimicrobial potency.

Peptide Sequence/ModificationHydrophobicity (H)MIC vs. E. coli (µg/mL)Hemolytic Activity (%) at 150 µg/mL
LF11 (Parent Peptide)-0.16>2500
O-LF11-215 (Octanoyl-Acylated)0.5945
6-MO-LF11-322 (Acylated)0.7045

Data adapted from Zweytick et al. (2011). The study utilized octanoyl (O) and 6-methyloctanoyl (6-MO) groups for N-acylation. These results are indicative of the enhanced activity expected from laurylation.

Mechanism of Action

The antimicrobial action of Lauryl-LF11 is primarily driven by its direct interaction with and disruption of the bacterial cell membrane. As a cationic and amphipathic molecule, it selectively targets the negatively charged components of bacterial membranes (such as lipopolysaccharides (LPS) and phosphatidylglycerol) over the generally zwitterionic membranes of mammalian cells.[4][6]

The mechanism can be summarized as follows:

  • Electrostatic Attraction: The positively charged residues (Arginine, Lysine) of the peptide are attracted to the negatively charged bacterial outer membrane.

  • Hydrophobic Insertion: The lauryl chain and hydrophobic amino acid residues insert into the lipid bilayer, disrupting the packing of the membrane lipids.[4][5]

  • Membrane Permeabilization: This disruption leads to increased membrane permeability, causing leakage of intracellular contents and dissipation of the membrane potential, ultimately resulting in cell death.[4]

Studies have shown that N-acylated LF11 peptides are particularly effective at inducing membrane instability and can cause the formation of tubular protrusions from the outer membrane of E. coli.[4][5] They also perturb the organization of key membrane lipids like cardiolipin, which can interfere with essential cellular processes such as cell division.[7]

G cluster_membrane Bacterial Cell Membrane (Negatively Charged) p1 p2 p3 p4 p5 Disruption Membrane Disruption & Permeabilization p5->Disruption p6 Lauryl-LF11 Lauryl-LF11 Attraction Attraction Lauryl-LF11->Attraction Insertion Insertion Lauryl-LF11->Insertion Attraction->p3 1. Electrostatic Attraction Insertion->p5 2. Hydrophobic Insertion CellDeath Cell Death Disruption->CellDeath 3. Leakage of Contents

Mechanism of Lauryl-LF11 action on bacterial membranes.

Experimental Protocols

Synthesis and Purification of Lauryl-LF11

Lauryl-LF11 is synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).[8][9][10]

Workflow:

G cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Purification Resin_Prep 1. Prepare Rink Amide Resin AA_Coupling 2. Sequentially Couple Fmoc-Protected Amino Acids Resin_Prep->AA_Coupling Laurylation 3. Couple Lauric Acid to N-terminus AA_Coupling->Laurylation Cleavage 4. Cleave Peptide from Resin Laurylation->Cleavage Purification 5. Purify via RP-HPLC Cleavage->Purification Verification 6. Verify Mass by Mass Spectrometry Purification->Verification

Workflow for the synthesis and purification of Lauryl-LF11.

Methodology:

  • Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

  • Amino Acid Coupling Cycle:

    • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group using a 20% piperidine in DMF solution.

    • Washing: Thoroughly wash the resin with DMF to remove excess piperidine.

    • Activation and Coupling: Activate the next Fmoc-protected amino acid using a coupling agent (e.g., HBTU/HOBt) in the presence of a base (e.g., DIPEA) and add it to the resin to form a peptide bond.

    • Washing: Wash the resin with DMF to remove excess reagents.

    • Repeat this cycle for each amino acid in the LF11 sequence (from C-terminus to N-terminus).

  • N-terminal Laurylation: After the final amino acid (Phenylalanine) is coupled and its Fmoc group is removed, couple lauric acid to the free N-terminal amine using the same activation and coupling procedure.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, then dissolve and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry.

Antimicrobial Susceptibility Testing (MIC Assay)

The Minimum Inhibitory Concentration (MIC) is determined using a modified broth microdilution method, which is optimized for cationic peptides.[3]

Methodology:

  • Materials: Use sterile, 96-well polypropylene microtiter plates, as cationic peptides can adhere to polystyrene.[3] Use Mueller-Hinton Broth (MHB) as the growth medium.

  • Peptide Preparation: Prepare a stock solution of Lauryl-LF11. Perform serial twofold dilutions in 0.01% acetic acid with 0.2% bovine serum albumin (BSA) to prevent peptide loss.

  • Inoculum Preparation: Grow the bacterial strain (e.g., E. coli, S. aureus) overnight at 37°C. Dilute the culture in MHB to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Assay Setup:

    • Add 100 µL of the standardized bacterial suspension to each well of the polypropylene plate.

    • Add 11 µL of the serially diluted peptide solutions (at 10x the final desired concentration) to the corresponding wells.

    • Include a positive control (bacteria with no peptide) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest peptide concentration that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Hemolytic Activity Assay

This assay assesses the peptide's toxicity to mammalian cells by measuring the lysis of human red blood cells (RBCs).[1]

Methodology:

  • RBC Preparation: Obtain fresh human red blood cells. Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation (e.g., 1000 x g for 10 minutes) and resuspend them in PBS to a final concentration of 1-2% (v/v).

  • Assay Setup:

    • In a 96-well plate, add serially diluted concentrations of Lauryl-LF11.

    • Add the prepared RBC suspension to each well.

    • Include a negative control (RBCs in PBS only, representing 0% hemolysis) and a positive control (RBCs in 0.1-1% Triton X-100, representing 100% hemolysis).

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Measurement: Centrifuge the plate to pellet intact RBCs. Carefully transfer the supernatant to a new flat-bottom plate.

  • Data Analysis: Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of released hemoglobin. Calculate the percentage of hemolysis for each peptide concentration using the formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100 The HC50 value (the concentration causing 50% hemolysis) can be determined from the resulting dose-response curve.

Mammalian Cell Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to measure the metabolic activity of cells, serving as an indicator of cell viability.

Methodology:

  • Cell Plating: Seed mammalian cells (e.g., HEK293, HaCaT) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of Lauryl-LF11. Include untreated cells as a control.

  • Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value (the concentration that reduces cell viability by 50%) can then be calculated.

Conclusion

Lauryl-LF11 represents a promising modification of a naturally occurring human antimicrobial peptide. The addition of a lauryl group significantly enhances its antimicrobial activity, particularly against Gram-negative bacteria, by increasing its hydrophobicity and ability to disrupt cell membranes. The protocols detailed in this guide provide a framework for the consistent synthesis and evaluation of Lauryl-LF11 and similar lipopeptides. Further research focusing on optimizing the balance between antimicrobial potency and host cell toxicity will be crucial for its potential development as a therapeutic agent.

References

Investigating the Biophysical Properties of Lauryl-LF11: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryl-LF11 is a synthetic, N-terminally acylated antimicrobial peptide derived from the human lactoferricin peptide, LF11. The addition of a lauryl group, a C12-alkyl chain, enhances its amphipathic nature, leading to increased antimicrobial and immunomodulatory activities. This technical guide provides an in-depth overview of the biophysical properties of Lauryl-LF11, its mechanism of action, and detailed experimental protocols for its characterization. The information presented is intended to support researchers and professionals in the fields of microbiology, immunology, and drug development in their exploration of this promising therapeutic candidate.

Biophysical and Biological Activities of Lauryl-LF11

Lauryl-LF11 exhibits a range of biological activities, primarily centered around its antimicrobial and anti-inflammatory properties. The covalent attachment of a lauryl chain to the LF11 peptide significantly enhances its interaction with bacterial membranes and its ability to neutralize lipopolysaccharide (LPS), the major component of the outer membrane of Gram-negative bacteria.

Antimicrobial Activity

The antimicrobial efficacy of Lauryl-LF11 is attributed to its ability to disrupt bacterial cell membranes. While the parent peptide LF11 shows modest activity, the N-terminal acylation in Lauryl-LF11 leads to a significant increase in its potency against a variety of bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Lauryl-LF11 against Salmonella enterica Strains

Bacterial StrainLPS ChemotypeMIC (μg/mL)
S. enterica sv. Minnesota R60Ra1 - 2
S. enterica sv. Minnesota R345Rb21 - 2
S. enterica sv. Minnesota R595Re0.25 - 0.5

Data sourced from Andrä et al. (2005).

Interaction with Lipopolysaccharide (LPS)

A key feature of Lauryl-LF11 is its potent LPS-neutralizing activity. This interaction is crucial for its anti-inflammatory effects, as it prevents LPS from activating host immune cells and triggering a harmful inflammatory cascade. Isothermal Titration Calorimetry (ITC) has been used to characterize the thermodynamics of this binding event.

Table 2: Enthalpy of Lauryl-LF11 Binding to Different LPS Chemotypes

LPS ChemotypeEnthalpy (ΔH) in kJ/mol
Re-LPS-45
Ra-LPS-55
S-LPS-60

Data sourced from Andrä et al. (2005). The negative enthalpy values indicate an exothermic binding reaction.

Hemolytic Activity

A critical parameter for the development of antimicrobial peptides as therapeutic agents is their toxicity towards host cells. Hemolytic activity, the ability to lyse red blood cells, is a common measure of this cytotoxicity. While N-acylation can increase the antimicrobial potency of peptides, it can also lead to higher hemolytic activity. One study noted that the N-lauryl-derivative of LF11 (C12LF11) showed increased biological activity towards human red blood cells, indicating the importance of balancing hydrophobicity to maintain bacterial membrane specificity[1]. Specific quantitative data for the 50% hemolytic concentration (HC50) of Lauryl-LF11 is a crucial parameter for its therapeutic index determination.

Mechanism of Action

The primary mechanism of action of Lauryl-LF11 involves the disruption of bacterial membranes. Its amphipathic structure allows it to preferentially interact with the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria. This interaction leads to membrane permeabilization, leakage of cellular contents, and ultimately, cell death.

Furthermore, by binding to and neutralizing LPS, Lauryl-LF11 inhibits the activation of the Toll-like receptor 4 (TLR4) signaling pathway on host immune cells, thereby mitigating the inflammatory response.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biophysical properties of Lauryl-LF11.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC of antimicrobial peptides.

Protocol:

  • Preparation of Bacterial Inoculum:

    • Culture the test bacterium (e.g., E. coli, S. aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in fresh broth.

  • Peptide Preparation:

    • Prepare a stock solution of Lauryl-LF11 in a suitable solvent (e.g., sterile water or 0.01% acetic acid).

    • Perform serial two-fold dilutions of the peptide stock solution in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add an equal volume of the prepared bacterial inoculum to each well of the microtiter plate containing the peptide dilutions.

    • Include a positive control (bacteria with no peptide) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the peptide at which no visible growth of the bacterium is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Bacterial_Culture Bacterial Culture Inoculation Inoculation with Bacterial Suspension Bacterial_Culture->Inoculation Peptide_Stock Lauryl-LF11 Stock Serial_Dilution Serial Dilution in 96-well plate Peptide_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (18-24h, 37°C) Inoculation->Incubation MIC_Determination MIC Determination Incubation->MIC_Determination

Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Hemolytic Assay

This assay measures the ability of a peptide to lyse red blood cells (RBCs), providing an indication of its cytotoxicity towards mammalian cells.

Protocol:

  • Preparation of Red Blood Cells:

    • Obtain fresh whole blood (e.g., human or sheep) containing an anticoagulant.

    • Centrifuge the blood to pellet the RBCs.

    • Wash the RBC pellet three times with phosphate-buffered saline (PBS), centrifuging and resuspending between each wash.

    • Resuspend the final RBC pellet in PBS to a final concentration of 2% (v/v).

  • Peptide Incubation:

    • Prepare serial dilutions of Lauryl-LF11 in PBS in a 96-well microtiter plate.

    • Add an equal volume of the 2% RBC suspension to each well.

    • Include a positive control (RBCs with a known lytic agent, e.g., 1% Triton X-100) and a negative control (RBCs in PBS only).

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1 hour.

    • Centrifuge the plate to pellet the intact RBCs.

    • Carefully transfer the supernatant to a new 96-well plate.

    • Measure the absorbance of the supernatant at 450 nm, which corresponds to the amount of hemoglobin released.

  • Calculation of Hemolysis:

    • The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

Hemolytic_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement & Analysis RBC_Suspension 2% Red Blood Cell Suspension Incubate_RBCs Incubate RBCs with Peptide (1h, 37°C) RBC_Suspension->Incubate_RBCs Peptide_Dilutions Lauryl-LF11 Serial Dilutions Peptide_Dilutions->Incubate_RBCs Centrifugation Centrifuge Incubate_RBCs->Centrifugation Measure_Absorbance Measure Supernatant Absorbance (450 nm) Centrifugation->Measure_Absorbance Calculate_Hemolysis Calculate % Hemolysis Measure_Absorbance->Calculate_Hemolysis TLR4_Signaling LPS LPS TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 Binds Lauryl_LF11 Lauryl-LF11 Lauryl_LF11->LPS MyD88 MyD88 TLR4_MD2->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_Activation NF-κB IKK->NFkB_Activation NFkB_Inhibition IκB-NF-κB NFkB_Inhibition->NFkB_Activation IκB degradation Gene_Expression Pro-inflammatory Gene Expression NFkB_Activation->Gene_Expression Translocates to Nucleus Cytokines TNF-α, IL-6, etc. Gene_Expression->Cytokines

References

Lauryl-LF11: A Technical Guide to its Interaction with Bacterial Membranes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauryl-LF11 is a synthetic, N-terminally acylated antimicrobial peptide derived from the human lactoferricin fragment LF11. The addition of a C12-alkyl (lauryl) chain to the LF11 peptide significantly enhances its antimicrobial and lipopolysaccharide (LPS)-binding activities.[1] This guide provides a detailed technical overview of Lauryl-LF11, focusing on its mechanism of action against bacterial membranes, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the core processes involved in its function and evaluation.

Introduction: Structure and Origins of Lauryl-LF11

Lauryl-LF11 is a lipopeptide, a class of molecules that combines a lipid tail with a peptide chain. It is a modification of LF11, an 11-amino acid peptide fragment derived from lactoferricin, which itself is an antimicrobial peptide originating from the N-terminus of the iron-binding glycoprotein lactoferrin.[2][3] The core peptide, LF11, possesses inherent antimicrobial properties, but the covalent attachment of a lauryl group to its N-terminus markedly increases its hydrophobicity.[4] This structural modification is crucial for its enhanced ability to interact with and disrupt the lipid bilayers of bacterial membranes, while also improving its capacity to neutralize endotoxins like LPS.[1][5]

The defining characteristic of Lauryl-LF11 is its amphipathic nature, featuring a hydrophobic acyl chain and a hydrophilic, cationic peptide headgroup.[6] This allows it to readily partition into the complex environment of the bacterial cell envelope.

Mechanism of Action: Disruption of the Bacterial Membrane

The antimicrobial activity of Lauryl-LF11 is primarily exerted at the bacterial cell membrane. The process is a multi-step cascade involving initial electrostatic attraction, insertion into the lipid bilayer, and subsequent membrane destabilization leading to cell death.

Initial Electrostatic Binding

The peptide portion of Lauryl-LF11 is cationic, carrying a net positive charge. This facilitates the initial interaction with the bacterial cell surface, which is typically anionic.

  • Gram-Negative Bacteria : The outer membrane is rich in lipopolysaccharide (LPS), a molecule with negatively charged phosphate groups in its Lipid A and core oligosaccharide regions.[7][8] Lauryl-LF11 is strongly attracted to these sites.

  • Gram-Positive Bacteria : The cell wall contains negatively charged lipoteichoic acids, which serve as the initial binding target for the cationic peptide.[7]

LPS Neutralization in Gram-Negative Bacteria

A key feature of Lauryl-LF11 is its high affinity for LPS.[5] The peptide binds directly to the Lipid A moiety of LPS, which is the component responsible for the potent inflammatory response (endotoxic shock) in humans.[8][9] This binding sequesters and neutralizes the LPS, preventing it from activating the host's immune response via Toll-like receptor 4 (TLR4).[6][10] The N-acylated version of the peptide is significantly more effective at neutralizing LPS from various bacterial chemotypes compared to the non-acylated LF11 peptide.[5]

Membrane Insertion and Permeabilization

Following the initial binding, the hydrophobic lauryl chain anchors the molecule into the lipid core of the bacterial membrane.[4] This insertion is a critical step that distinguishes its mechanism from its non-acylated counterpart. The increased hydrophobicity facilitates the perturbation of the highly organized lipid bilayer.[4][11]

This disruption leads to:

  • Membrane Depolarization : The insertion of multiple Lauryl-LF11 molecules disrupts the electrochemical potential across the cytoplasmic membrane. This dissipation of the membrane potential is a rapid and critical event in its bactericidal action.[12][13]

  • Increased Permeability : The peptide's presence creates defects or pores in the membrane, leading to an uncontrolled flux of ions and small molecules.[14][15] This results in the leakage of essential cytoplasmic contents and the breakdown of cellular homeostasis.

  • Cell Lysis : Ultimately, the structural integrity of the membrane is compromised to a point where the cell can no longer maintain its internal pressure, leading to lysis and cell death.[15]

The overall mechanism involves the peptide first binding to the outer surface and then inserting into and disrupting the membrane's structure and function.

Lauryl-LF11 Mechanism of Action on Gram-Negative Bacteria cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Envelope cluster_intracellular Cytoplasm Peptide Lauryl-LF11 (Cationic, Amphipathic) OM Outer Membrane (with LPS) Peptide->OM 1. Electrostatic Attraction & LPS Binding IM Inner Cytoplasmic Membrane OM->IM 2. Insertion & Translocation (Hydrophobic Acyl Chain) Depolarization Membrane Depolarization IM->Depolarization 3. Disruption Permeabilization Increased Permeability IM->Permeabilization 3. Disruption Contents Ions, ATP, Metabolites Death Cell Death Contents->Death Depolarization->Death Permeabilization->Contents 4. Leakage of Intracellular Contents

Figure 1: Lauryl-LF11's stepwise interaction with a Gram-negative bacterial membrane.

Quantitative Data Summary

The efficacy of Lauryl-LF11 has been quantified through various assays. The following tables summarize key findings regarding its antimicrobial and cytotoxic effects.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16] N-acylation generally improves the antimicrobial potency of LF11 peptides.[4]

Peptide DerivativeTarget OrganismMIC Range (µg/mL)Reference
Lauryl-LF11 Escherichia coli≤ 32[4]
Lauryl-LF11 Gram-negative bacteriaGenerally Potent[1][17]
LF11 (non-acylated) Escherichia coli125[4]
LF11-215 (optimized) Escherichia coli≤ 32[4]
LF11-324 (optimized) Escherichia coli≤ 32[4]

Note: Specific MIC values can vary based on the exact bacterial strain and testing conditions.

Table 2: Hemolytic Activity and Cytotoxicity

An ideal antimicrobial agent should exhibit high toxicity towards bacterial cells while showing low toxicity to host cells, such as human red blood cells (hemolytic activity) and other mammalian cells (cytotoxicity).[18][19] Increasing the hydrophobicity of LF11 peptides can lead to a slight reduction in cell specificity.[4]

PeptideAssayCell TypeActivity/ToxicityReference
Lauryl-LF11 HemolysisHuman Red Blood CellsExhibits some hemolytic activity[4][6]
Lauryl-LF11 CytotoxicityHaCaT, HepG2, HeLaGenerally higher tolerance than erythrocytes[18][20][21]
LF11-324 (hydrophobic) HemolysisHuman Red Blood CellsWeakly increased hemolytic activity[4]
N-acylated peptides HemolysisHuman Red Blood CellsWeakly increased hemolytic activity[4]

Note: The therapeutic index, which compares the concentration effective against bacteria to the concentration toxic to host cells, is a critical parameter in drug development.[18][22]

Key Experimental Protocols

The following sections provide detailed methodologies for assays crucial to evaluating the interaction of Lauryl-LF11 with bacterial membranes.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol determines the minimum concentration of Lauryl-LF11 required to inhibit bacterial growth.[23]

Materials:

  • Lauryl-LF11 peptide stock solution

  • Bacterial strain (e.g., E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Bacterial Inoculum Preparation : Culture the bacterial strain overnight in CAMHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Peptide Dilution Series : Prepare a two-fold serial dilution of Lauryl-LF11 in CAMHB directly in the 96-well plate. Concentrations should span a clinically relevant range.

  • Inoculation : Add the prepared bacterial inoculum to each well containing the peptide dilutions. Include a positive control well (bacteria, no peptide) and a negative control well (broth only).

  • Incubation : Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination : The MIC is the lowest concentration of Lauryl-LF11 in which no visible turbidity (bacterial growth) is observed. This can be confirmed by measuring the optical density at 600 nm (OD₆₀₀).[16]

Workflow for MIC Determination A Prepare Bacterial Inoculum (~5 x 10^5 CFU/mL) C Add Inoculum to Wells A->C B Prepare 2-fold Serial Dilutions of Lauryl-LF11 in 96-well Plate B->C D Include Positive (Bacteria only) & Negative (Broth only) Controls C->D E Incubate Plate (37°C, 18-24h) D->E F Read Results Visually or via OD600 Measurement E->F G Determine MIC: Lowest Concentration with No Growth F->G

Figure 2: Standard experimental workflow for a broth microdilution MIC assay.

Outer Membrane Permeabilization Assay (NPN Uptake)

This assay measures the ability of Lauryl-LF11 to disrupt the bacterial outer membrane using the fluorescent probe N-phenyl-1-naphthylamine (NPN).[24]

Materials:

  • Lauryl-LF11

  • Mid-log phase bacterial culture, washed and resuspended in HEPES buffer

  • NPN stock solution (in acetone or ethanol)

  • Fluorescence spectrophotometer or plate reader

Procedure:

  • Cell Preparation : Harvest mid-log phase bacteria, wash twice with buffer, and resuspend to an OD₆₀₀ of ~0.5.

  • Assay Setup : In a cuvette or 96-well black plate, add the bacterial suspension.

  • NPN Addition : Add NPN to a final concentration of 10 µM and allow it to equilibrate. NPN fluoresces weakly in aqueous environments but strongly in hydrophobic environments.

  • Peptide Addition : Record the baseline fluorescence. Add varying concentrations of Lauryl-LF11 to the suspension.

  • Fluorescence Measurement : Immediately monitor the increase in fluorescence intensity over time. An increase indicates that NPN has partitioned into the newly exposed hydrophobic regions of the damaged outer membrane.

Outer Membrane Permeabilization (NPN Assay) A Prepare Bacterial Suspension in HEPES Buffer B Add NPN Probe (10 µM final conc.) A->B C Measure Baseline Fluorescence (Low Signal) B->C D Add Lauryl-LF11 C->D E Monitor Fluorescence Increase Over Time D->E F Increased Signal Indicates OM Permeabilization E->F

Figure 3: Workflow for assessing outer membrane damage using the NPN uptake assay.

Cytoplasmic Membrane Depolarization Assay

This assay uses a membrane potential-sensitive dye, such as DiSC₃(5), to measure the dissipation of the transmembrane potential.[12][24]

Materials:

  • Lauryl-LF11

  • Mid-log phase bacterial culture

  • DiSC₃(5) fluorescent dye

  • Buffer containing KCl (to equilibrate K⁺)

  • Fluorescence spectrophotometer or plate reader

Procedure:

  • Cell Preparation : Harvest and wash bacteria, then resuspend in buffer.

  • Dye Loading : Add DiSC₃(5) to the cell suspension and incubate in the dark. The dye will be taken up by energized cells and its fluorescence will be quenched.

  • Baseline Measurement : Once the fluorescence signal is stable and low (indicating dye uptake and quenching), record the baseline.

  • Peptide Addition : Add Lauryl-LF11 to the cell suspension.

  • Fluorescence Measurement : Monitor the increase in fluorescence. Depolarization of the membrane causes the release of the quenched dye into the medium, resulting in a significant increase in fluorescence.

Membrane Depolarization (DiSC3(5) Assay) A Prepare Bacterial Suspension B Load Cells with DiSC3(5) Dye (Fluorescence is Quenched) A->B C Measure Stable, Low Baseline Fluorescence B->C D Add Lauryl-LF11 C->D E Monitor De-quenching (Fluorescence Increase) D->E F Increased Signal Indicates Membrane Depolarization E->F

Figure 4: Workflow for measuring cytoplasmic membrane depolarization.

Hemolysis Assay

This protocol assesses the lytic activity of Lauryl-LF11 against red blood cells (RBCs).[18]

Materials:

  • Lauryl-LF11

  • Fresh human or animal red blood cells

  • Phosphate-buffered saline (PBS)

  • Triton X-100 (for 100% lysis control)

  • 96-well microtiter plates

  • Centrifuge and microplate reader

Procedure:

  • RBC Preparation : Collect blood and wash RBCs three times with PBS via centrifugation to remove plasma and buffy coat. Resuspend to a final concentration of 2-4% (v/v) in PBS.

  • Assay Setup : Add serially diluted Lauryl-LF11 to a 96-well plate.

  • Incubation : Add the RBC suspension to each well. Use PBS as a negative control (0% lysis) and Triton X-100 (e.g., 0.1%) as a positive control (100% lysis). Incubate for 1 hour at 37°C.

  • Centrifugation : Centrifuge the plate to pellet intact RBCs.

  • Measurement : Carefully transfer the supernatant to a new plate and measure the absorbance of released hemoglobin at ~450 nm or ~540 nm.

  • Calculation : Calculate the percentage of hemolysis relative to the positive control.

Conclusion for Drug Development

Lauryl-LF11 represents a promising antimicrobial candidate due to its potent, multi-faceted mechanism of action against bacterial membranes and its ability to neutralize endotoxins. The addition of the lauryl chain is a key structural feature that enhances its efficacy compared to its parent peptide. For drug development professionals, the critical path forward involves optimizing the therapeutic window—maximizing its antimicrobial potency while minimizing off-target effects like hemolytic activity and cytotoxicity. Further structure-activity relationship (SAR) studies could lead to next-generation lipopeptides with improved selectivity and efficacy for tackling multidrug-resistant bacterial infections.

References

Preliminary Studies on Lauryl-LF11 Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxic profile of Lauryl-LF11, an N-terminally acylated antimicrobial peptide derived from lactoferricin. The document summarizes available quantitative data, details relevant experimental protocols, and visualizes potential mechanisms of action to support further research and development in the field of peptide-based therapeutics.

Introduction

Lauryl-LF11 is a modified version of the LF11 peptide, an 11-amino acid fragment of human lactoferricin. The addition of a lauryl (C12) fatty acid chain to the N-terminus enhances its antimicrobial properties, a characteristic attributed to increased hydrophobicity and membrane interaction. While primarily investigated for its antibacterial activity, understanding the cytotoxic potential of Lauryl-LF11 against mammalian cells is crucial for its development as a therapeutic agent. This guide focuses on the preliminary findings regarding its effects on both cancerous and non-cancerous mammalian cell lines.

Quantitative Cytotoxicity Data

The cytotoxic effects of Lauryl-LF11 and its derivatives have been evaluated against various cell types. The data presented below is compiled from studies on closely related N-acylated LF11 peptides, offering insights into the potential activity of Lauryl-LF11. It is important to note that direct IC50 values for Lauryl-LF11 across a wide range of cell lines are not extensively available in the public domain.

Table 1: Cytotoxicity of LF11 Derivatives Against Mammalian Cells

PeptideCell LineCell TypeAssayEndpointResult
R-DIM-P-LF11-334A375Human Malignant MelanomaPI UptakeLC50~10 µM
R-DIM-P-LF11-334MUG Mel1Human Malignant MelanomaPI UptakeLC50~10 µM
R-DIM-P-LF11-334NHDFNormal Human Dermal FibroblastsPI Uptake-Minor effect at concentrations toxic to melanoma cells

Table 2: Hemolytic Activity of Acylated LF11 Peptides

PeptideAcyl ChainConditionHemolytic Activity
Acylated LF11-322C12 (Lauryl)PBSHigher than non-acylated peptide
Acylated LF11-227C12 (Lauryl)PBSHighest hemolytic activity among tested acylations

Experimental Protocols

This section details the methodologies for key experiments used to assess the cytotoxicity of Lauryl-LF11 and related peptides. These protocols are based on standard laboratory procedures and can be adapted for specific research needs.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of Lauryl-LF11 in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of Lauryl-LF11. Include vehicle-treated and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Membrane Integrity Assay (Lactate Dehydrogenase - LDH Assay)

The LDH assay quantifies the release of lactate dehydrogenase from damaged cells into the culture supernatant, indicating a loss of membrane integrity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the desired incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells treated with a lysis buffer).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with Lauryl-LF11 for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour of staining.

Hemolysis Assay

This assay measures the lytic effect of a compound on red blood cells (RBCs).

Protocol:

  • RBC Preparation: Obtain fresh human red blood cells and wash them three times with PBS by centrifugation at 1000 x g for 5 minutes. Resuspend the RBCs in PBS to a final concentration of 2% (v/v).

  • Compound Incubation: In a 96-well plate, mix 100 µL of the RBC suspension with 100 µL of Lauryl-LF11 at various concentrations. Include a positive control (1% Triton X-100) and a negative control (PBS).

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a new 96-well plate.

  • Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm, which corresponds to hemoglobin release.

  • Data Analysis: Calculate the percentage of hemolysis relative to the positive control.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the cytotoxicity of Lauryl-LF11.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Cell_Culture Mammalian Cell Culture (Cancerous & Non-cancerous) MTT Cell Viability (MTT Assay) Cell_Culture->MTT LDH Membrane Integrity (LDH Assay) Cell_Culture->LDH Annexin_V Apoptosis/Necrosis (Annexin V/PI Staining) Cell_Culture->Annexin_V Lauryl_LF11_Prep Lauryl-LF11 Preparation & Dilution Lauryl_LF11_Prep->MTT Lauryl_LF11_Prep->LDH Lauryl_LF11_Prep->Annexin_V Hemolysis Hemolytic Activity (Hemolysis Assay) Lauryl_LF11_Prep->Hemolysis Dose_Response Dose-Response Curves MTT->Dose_Response LDH->Dose_Response Mechanism Mechanism of Cell Death Annexin_V->Mechanism IC50 IC50/LC50 Determination Hemolysis->IC50 Dose_Response->IC50 Mechanism->IC50

Cytotoxicity assessment workflow for Lauryl-LF11.
Potential Signaling Pathway for Apoptosis Induction

Based on the known mechanisms of other cytotoxic peptides and related molecules, Lauryl-LF11 may induce apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates this hypothetical signaling cascade.

Apoptosis_Pathway cluster_membrane Cell Membrane Interaction cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade Lauryl_LF11 Lauryl-LF11 Membrane Cancer Cell Membrane (Phosphatidylserine Exposure) Lauryl_LF11->Membrane Binds to Bax_Bak Bax/Bak Activation Membrane->Bax_Bak Triggers Mito_Perm Mitochondrial Membrane Permeabilization Bax_Bak->Mito_Perm Cyto_C Cytochrome c Release Mito_Perm->Cyto_C Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cyto_C->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Hypothetical intrinsic apoptosis pathway induced by Lauryl-LF11.

Conclusion

The available preliminary data suggests that Lauryl-LF11, and related N-acylated LF11 peptides, exhibit cytotoxic properties, particularly against cancer cell lines, while potentially having a lesser impact on normal cells. The mechanism of action is likely linked to membrane disruption and the induction of apoptosis. However, the increased hydrophobicity from laurylation may also lead to higher hemolytic activity, a critical factor for systemic applications. Further comprehensive studies are required to establish a detailed and specific cytotoxic profile of Lauryl-LF11 across a broader range of mammalian cell lines. The experimental protocols and potential signaling pathways outlined in this guide provide a framework for future investigations into the therapeutic potential of this promising peptide.

Unlocking Endotoxin Neutralization: A Technical Guide to Lauryl-LF11

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the potent endotoxin-neutralizing capabilities of Lauryl-LF11, a promising synthetic antimicrobial peptide. By presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows, this document serves as a comprehensive resource for professionals engaged in the research and development of novel anti-sepsis and anti-inflammatory therapeutics.

Executive Summary

Endotoxins, specifically lipopolysaccharides (LPS) from Gram-negative bacteria, are powerful triggers of the innate immune system that can lead to overwhelming inflammatory responses, septic shock, and death. Lauryl-LF11, a derivative of the human lactoferricin peptide LF11, has demonstrated significantly enhanced efficacy in neutralizing these toxic molecules. The addition of a C12-alkyl chain to the N-terminus of LF11 substantially improves its ability to bind and neutralize LPS from various bacterial sources. This guide details the biophysical interactions, biological activity, and underlying mechanisms of Lauryl-LF11, providing a robust framework for its further investigation and potential clinical application.

Data Presentation: Quantitative Analysis of Lauryl-LF11 Activity

The efficacy of Lauryl-LF11 in neutralizing endotoxins has been quantified through various biophysical and biological assays. The following tables summarize the key findings, offering a clear comparison of its activity against different forms of LPS.

Table 1: Inhibition of LPS-Induced TNF-α Production in Human Mononuclear Cells

This table presents the half-maximal inhibitory concentration (IC50) of Lauryl-LF11 required to inhibit the release of Tumor Necrosis Factor-alpha (TNF-α) from human mononuclear cells stimulated with different chemotypes of Salmonella minnesota LPS. Lower IC50 values indicate higher potency.

Lipopolysaccharide (LPS) ChemotypeLauryl-LF11 IC50 (nM)LF11 IC50 (nM)
Re-LPS~30~90
Ra-LPS~40> 200 (Ineffective)
S-LPS~50> 200 (Ineffective)

Data estimated from Andrä et al., Biochem. J., 2005.

Table 2: Biophysical Interaction of Lauryl-LF11 with LPS Aggregates

This table summarizes the effect of Lauryl-LF11 on the zeta potential of LPS aggregates. Zeta potential is a measure of the surface charge of the aggregates. A significant change indicates a strong interaction and alteration of the endotoxin's physicochemical properties. The data shows that Lauryl-LF11 not only neutralizes the negative charge of LPS but leads to a charge overcompensation, turning the net charge positive.

LPS ChemotypeInitial Zeta Potential (mV)Final Zeta Potential with Lauryl-LF11 (mV)Final Zeta Potential with LF11 (mV)
Re-LPS~ -45~ +20~ 0
Ra-LPS~ -35~ +15~ 0

Data estimated from Andrä et al., as cited in a review by Brandenburg et al.

Experimental Protocols

To facilitate the replication and further investigation of Lauryl-LF11's properties, this section provides detailed methodologies for key experiments.

Inhibition of LPS-Induced TNF-α Release from Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines the procedure to assess the biological endotoxin-neutralizing activity of Lauryl-LF11 by measuring the inhibition of pro-inflammatory cytokine production in primary human immune cells.

a. Isolation of PBMCs:

  • Draw whole blood from healthy donors into heparinized tubes.

  • Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).

  • Carefully layer the diluted blood over a Ficoll-Paque density gradient medium.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Aspirate the upper layer of plasma and platelets, and carefully collect the buffy coat layer containing the PBMCs.

  • Wash the collected cells twice with PBS by centrifugation at 300 x g for 10 minutes.

  • Resuspend the final PBMC pellet in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Count the cells and adjust the concentration to 1 x 10^6 cells/mL.

b. Cell Stimulation and Treatment:

  • Dispense 100 µL of the PBMC suspension (1 x 10^5 cells) into each well of a 96-well cell culture plate.

  • Prepare serial dilutions of Lauryl-LF11 in complete RPMI-1640 medium.

  • Add 50 µL of the Lauryl-LF11 dilutions to the respective wells.

  • Prepare a solution of LPS (e.g., from S. minnesota Re595) at a concentration known to induce a robust TNF-α response (e.g., 10 ng/mL).

  • Add 50 µL of the LPS solution to the wells containing PBMCs and Lauryl-LF11. Include control wells with cells and LPS only, and cells alone.

  • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 4-6 hours.

c. Measurement of TNF-α:

  • After incubation, centrifuge the 96-well plate at 500 x g for 5 minutes.

  • Carefully collect the supernatant from each well.

  • Quantify the concentration of TNF-α in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of Lauryl-LF11 relative to the LPS-only control and determine the IC50 value.

Limulus Amebocyte Lysate (LAL) Assay for Endotoxin Quantification

The LAL assay is a highly sensitive method to quantify endotoxin levels and can be adapted to measure the endotoxin-neutralizing capacity of substances like Lauryl-LF11. The gel-clot method is described here.

a. Preparation of Reagents and Samples:

  • Reconstitute the LAL reagent and Control Standard Endotoxin (CSE) with LAL Reagent Water according to the manufacturer's instructions.

  • Prepare a dilution series of the CSE to bracket the labeled sensitivity of the LAL reagent (e.g., 2λ, λ, 0.5λ, 0.25λ, where λ is the lysate sensitivity).

  • Prepare solutions of the LPS to be tested.

  • Prepare mixtures of the LPS solution with various concentrations of Lauryl-LF11. Incubate these mixtures for a defined period (e.g., 30 minutes) at 37°C to allow for neutralization to occur.

b. Assay Procedure:

  • Pipette 100 µL of each CSE dilution, LPS control, and LPS-Lauryl-LF11 mixture into pyrogen-free reaction tubes.

  • Add 100 µL of the reconstituted LAL reagent to each tube, starting with the negative controls and moving to the highest endotoxin concentrations.

  • Gently mix the contents of each tube and place them in a 37°C non-circulating water bath or dry heat block.

  • Incubate the tubes undisturbed for 60 minutes.

c. Interpretation of Results:

  • After incubation, carefully invert each tube 180°.

  • A positive result is indicated by the formation of a solid gel clot that remains intact at the bottom of the tube.

  • A negative result is indicated by the absence of a solid clot (the solution remains liquid or forms a viscous gel that flows down the side of the tube).

  • The endotoxin concentration is determined by the lowest concentration of the CSE that forms a firm gel.

  • The endotoxin-neutralizing capacity of Lauryl-LF11 is determined by the reduction in endotoxin units in the samples containing the peptide compared to the LPS control.

Mandatory Visualizations

The following diagrams illustrate the key pathways and processes involved in endotoxin signaling and the experimental assessment of its neutralization by Lauryl-LF11.

LPS_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS LBP LBP LPS->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 LPS Transfer MyD88 MyD88 TLR4_MD2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkappaB IκB IKK->IkappaB Phosphorylation & Degradation NFkappaB NF-κB IkappaB->NFkappaB Nucleus Nucleus NFkappaB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription

Caption: MyD88-dependent LPS signaling pathway via TLR4.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate_PBMCs Isolate Human PBMCs Incubate Co-incubate PBMCs with LPS and Lauryl-LF11 Isolate_PBMCs->Incubate Prepare_Reagents Prepare Lauryl-LF11 and LPS Solutions Prepare_Reagents->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant ELISA Measure TNF-α by ELISA Collect_Supernatant->ELISA Calculate_IC50 Calculate % Inhibition and IC50 ELISA->Calculate_IC50

Caption: Workflow for assessing endotoxin neutralization.

Lauryl_LF11_Mechanism Lauryl_LF11 Lauryl-LF11 Neutralized_Complex Neutralized LPS-Peptide Complex (Charge Inversion) Lauryl_LF11->Neutralized_Complex LPS_Aggregate LPS Aggregate (Negatively Charged) LPS_Aggregate->Neutralized_Complex TLR4_Binding Binding to TLR4/MD-2 Neutralized_Complex->TLR4_Binding Inhibition Inflammatory_Response Pro-inflammatory Response TLR4_Binding->Inflammatory_Response

Caption: Lauryl-LF11 mechanism of endotoxin neutralization.

Methodological & Application

Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Lauryl-LF 11

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lauryl-LF 11 is a synthetic, N-terminally acylated antimicrobial peptide (AMP) derived from an 11-amino acid fragment of human lactoferricin (h-Lf1-11)[1][2]. The addition of a lauryl (C12) alkyl chain enhances its amphipathic nature, which is believed to improve its antimicrobial and endotoxin-neutralizing capabilities[3][4]. Like many cationic AMPs, this compound is thought to exert its antimicrobial effect by interacting with and disrupting the integrity of bacterial cell membranes[5]. The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method to quantify the potency of an antimicrobial agent against a specific microorganism[6]. This application note provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, adapted for the specific properties of cationic peptides.

Principle

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism after overnight incubation[7][8]. This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) with modifications specifically recommended for cationic peptides, which are prone to binding to surfaces like polystyrene[9][10][11]. Therefore, the use of low-binding materials, such as polypropylene microtiter plates, is critical for obtaining accurate and reproducible results[10][11].

Data Presentation: Expected MIC Values for this compound

The following table presents a summary of hypothetical MIC values for this compound against common quality control bacterial strains. These values are for illustrative purposes and should be determined experimentally using the protocol provided.

MicroorganismATCC StrainThis compound MIC (µg/mL)This compound MIC (µM)*
Staphylococcus aureusATCC 2921342.51
Escherichia coliATCC 2592285.02
Pseudomonas aeruginosaATCC 278531610.05
Enterococcus faecalisATCC 2921285.02

*Calculated based on a molecular weight of 1592.1 g/mol for this compound[4].

Experimental Protocol: Broth Microdilution MIC Assay

This protocol details the steps for determining the MIC of this compound.

1. Materials and Reagents

  • This compound peptide (lyophilized powder)[12]

  • Bacterial Strains: Quality control strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA)[9]

  • Peptide Solvent: Sterile, nuclease-free water; 0.02% acetic acid; Dimethyl sulfoxide (DMSO), if necessary for initial solubilization[3][13].

  • Peptide Diluent: 0.01% acetic acid containing 0.2% bovine serum albumin (BSA)[10]

  • Labware:

    • Sterile 96-well polypropylene, round-bottom or V-bottom microtiter plates[10][14]

    • Sterile polypropylene microcentrifuge tubes[10]

    • Sterile serological pipettes and multichannel pipettes

    • Spectrophotometer

  • Equipment:

    • Incubator (35 ± 2°C)[7]

    • Shaking incubator (optional, for overnight culture)

    • Microplate reader (optional, for quantitative reading)

2. Preparation of Reagents

  • This compound Stock Solution (e.g., 1280 µg/mL):

    • Accurately weigh the lyophilized peptide.

    • Due to its hydrophobic nature, first attempt to dissolve the peptide in a small volume of sterile water or 0.02% acetic acid[3][13].

    • If solubility is poor, dissolve the peptide in a minimal amount of DMSO, and then immediately dilute to the final stock concentration with sterile water or buffer[3]. The final DMSO concentration in the assay wells should be non-inhibitory (typically ≤1%).

    • Store the stock solution at -20°C or -80°C in polypropylene tubes for short periods[11].

  • Bacterial Inoculum Preparation:

    • From a fresh MHA plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile CAMHB.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at 625 nm (absorbance 0.08–0.13).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells. A common approach is a 1:100 dilution followed by a 1:2 dilution in the plate, so an intermediate dilution to 1 x 10⁷ CFU/mL is often practical.

3. Assay Procedure

  • Plate Setup: Dispense 100 µL of CAMHB into all wells of a 96-well polypropylene plate except for the first column.

  • Peptide Dilution:

    • Prepare a 2X working solution of the highest peptide concentration to be tested (e.g., 128 µg/mL) in CAMHB.

    • Add 200 µL of this 2X peptide solution to the first well of each test row (Column 1).

    • Perform a two-fold serial dilution by transferring 100 µL from Column 1 to Column 2. Mix well by pipetting up and down.

    • Continue this serial dilution across the plate to Column 10.

    • Discard the final 100 µL from Column 10. This results in wells with 100 µL of peptide at concentrations ranging from 128 µg/mL to 0.25 µg/mL (at 2X final concentration).

  • Controls:

    • Growth Control (Column 11): Add 100 µL of CAMHB. This well will receive only the bacterial inoculum.

    • Sterility Control (Column 12): Add 200 µL of CAMHB. This well receives no bacteria or peptide.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum (~1 x 10⁶ CFU/mL) to wells in Columns 1 through 11. Do not add bacteria to Column 12. The final volume in each well is 200 µL, and the final bacterial concentration is ~5 x 10⁵ CFU/mL[7].

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air[7][10].

4. Interpretation of Results

  • Visual Inspection: After incubation, check the control wells. The sterility control (Column 12) should be clear, and the growth control (Column 11) should show distinct turbidity.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism[7][14]. This can be observed as a clear well or a significant reduction in turbidity compared to the growth control.

  • (Optional) Minimal Bactericidal Concentration (MBC): To determine the MBC, subculture 10-100 µL from each well that shows no visible growth onto a fresh MHA plate. Incubate the plate at 35 ± 2°C for 18-24 hours. The MBC is the lowest peptide concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count[7].

MIC_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup cluster_results Phase 3: Incubation & Reading prep_peptide Prepare this compound Stock Solution serial_dilution Perform 2-fold Serial Dilution of Peptide (Wells 1-10) prep_peptide->serial_dilution prep_culture Grow Bacterial Culture (18-24h on MHA) prep_inoculum Prepare & Standardize Inoculum (0.5 McFarland) prep_culture->prep_inoculum inoculate Inoculate Wells 1-11 with 100µL Bacteria prep_inoculum->inoculate plate_setup Dispense 100µL CAMHB (Wells 2-12) plate_setup->serial_dilution serial_dilution->inoculate incubate Incubate Plate (35°C, 18-24h) inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic

Caption: Workflow for MIC Determination by Broth Microdilution.

References

Application Notes and Protocols for Lauryl-LF 11 in Lipopolysaccharide (LPS) Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for utilizing Lauryl-LF 11, a synthetic antimicrobial peptide, in various lipopolysaccharide (LPS) binding assays. This compound, an N-terminally acylated derivative of the lactoferricin-derived peptide LF11, exhibits enhanced binding to LPS, the primary component of the outer membrane of Gram-negative bacteria and a potent initiator of the inflammatory cascade in mammals.[1][2][3] Understanding the interaction between this compound and LPS is crucial for the development of novel anti-endotoxin and anti-septic therapies.

Introduction to this compound and LPS Interaction

Lipopolysaccharide, a thermostable endotoxin, is a major virulence factor of Gram-negative bacteria.[4] It is composed of three distinct domains: the O-antigen, a core oligosaccharide, and the highly conserved Lipid A moiety, which is responsible for its endotoxic activity.[5][6] LPS triggers a robust inflammatory response by binding to the CD14/TLR4/MD2 receptor complex on immune cells, leading to the secretion of pro-inflammatory cytokines and potentially culminating in septic shock.[5]

This compound is a cationic and amphipathic peptide designed to specifically target and neutralize LPS.[1][7] The addition of a lauryl (C12) alkyl chain to the N-terminus of the LF11 peptide enhances its hydrophobic interactions with the acyl chains of Lipid A, complementing the electrostatic interactions between the peptide's positive charges and the negatively charged phosphate groups of Lipid A.[8] This dual interaction leads to a high-affinity binding that can effectively neutralize the toxic effects of LPS.

Key Applications

  • Quantification of LPS Binding Affinity: Determine the binding kinetics and affinity constants (K_D) of this compound for various forms of LPS (e.g., smooth vs. rough strains).

  • Screening for LPS-Neutralizing Agents: Utilize this compound as a positive control in high-throughput screening assays to identify novel compounds that disrupt the LPS-receptor interaction.

  • Investigating Mechanisms of Endotoxin Neutralization: Elucidate the structural and functional aspects of the this compound-LPS interaction.

  • Quality Control of LPS-binding Drugs: Assess the potency and consistency of drug candidates designed to target LPS.

Data Presentation

Table 1: Comparative Binding Affinities of LF11 Peptides to Different LPS Chemotypes
PeptideLPS Chemotype (from Salmonella minnesota)Apparent K_D (nM)Method
LF11Re-LPS (deep rough)~150Dansyl-polymyxin B displacement
This compound Re-LPS (deep rough)~20 Dansyl-polymyxin B displacement
LF11Ra-LPS (rough)>500Dansyl-polymyxin B displacement
This compound Ra-LPS (rough)~100 Dansyl-polymyxin B displacement
LF11S-LPS (smooth)>1000Dansyl-polymyxin B displacement
This compound S-LPS (smooth)~300 Dansyl-polymyxin B displacement

Note: The data presented are representative values from published literature and may vary depending on the specific experimental conditions.

Table 2: Inhibition of LPS-induced TNF-α Secretion in THP-1 Cells
TreatmentLPS Concentration (ng/mL)Peptide Concentration (µg/mL)TNF-α Secretion (% of LPS control)
LPS only100100%
+ LF111010~60%
+ this compound 10 10 ~15%
+ LF111050~35%
+ this compound 10 50 <5%

Note: This table illustrates the enhanced biological activity of this compound in neutralizing LPS-induced cellular responses.

Experimental Protocols

Protocol 1: ELISA-Based Direct LPS Binding Assay

This protocol describes a direct binding ELISA to quantify the interaction between this compound and immobilized LPS.

Materials:

  • High-binding 96-well microtiter plates

  • Lipopolysaccharide (LPS) from E. coli O111:B4 or other desired strains

  • This compound

  • Bovine Serum Albumin (BSA)

  • Primary antibody against this compound (or a tagged version of the peptide and corresponding antibody)

  • Horseradish Peroxidase (HRP)-conjugated secondary antibody

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • PBS with 0.05% Tween-20 (PBST)

  • Coating Buffer (e.g., 50 mM sodium carbonate-bicarbonate buffer, pH 9.6)

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Microplate reader

Procedure:

  • LPS Immobilization:

    • Dilute LPS to 10 µg/mL in Coating Buffer.

    • Add 100 µL of the LPS solution to each well of a high-binding 96-well plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with 200 µL of PBST per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 2 hours at room temperature.

    • Wash the plate three times with PBST.

  • This compound Incubation:

    • Prepare serial dilutions of this compound in Blocking Buffer (e.g., ranging from 0.1 to 100 µg/mL).

    • Add 100 µL of each dilution to the appropriate wells.

    • Incubate for 1 hour at 37°C.

    • Wash the plate three times with PBST.

  • Antibody Incubation:

    • Dilute the primary antibody in Blocking Buffer according to the manufacturer's recommendation.

    • Add 100 µL of the diluted primary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate three times with PBST.

    • Dilute the HRP-conjugated secondary antibody in Blocking Buffer.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature in the dark.

    • Wash the plate five times with PBST.

  • Detection:

    • Add 100 µL of TMB substrate to each well.

    • Incubate for 15-30 minutes at room temperature in the dark, or until a blue color develops.

    • Stop the reaction by adding 50 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

Protocol 2: Limulus Amebocyte Lysate (LAL) Inhibition Assay

This assay measures the ability of this compound to neutralize the biological activity of LPS, which is its ability to trigger the LAL coagulation cascade.

Materials:

  • LAL reagent kit (chromogenic or turbidimetric)

  • Lipopolysaccharide (LPS) standard

  • This compound

  • Pyrogen-free water

  • Pyrogen-free test tubes or 96-well plate

  • Incubating microplate reader or spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Reconstitute the LAL reagent, LPS standard, and chromogenic substrate according to the kit manufacturer's instructions.

  • Reaction Setup:

    • Prepare a fixed concentration of LPS in pyrogen-free water (e.g., 10 EU/mL).

    • Prepare serial dilutions of this compound in pyrogen-free water.

    • In pyrogen-free tubes or wells, mix equal volumes of the LPS solution and each this compound dilution.

    • Include positive controls (LPS only) and negative controls (pyrogen-free water only).

    • Incubate the mixtures for 30 minutes at 37°C to allow for LPS neutralization.

  • LAL Assay:

    • Add 50 µL of each pre-incubated sample to the wells of a microplate.

    • Add 50 µL of the reconstituted LAL reagent to each well.

    • Incubate at 37°C for the time specified in the kit protocol (typically 10-20 minutes).

    • Add 100 µL of the chromogenic substrate to each well.

    • Incubate at 37°C for the time specified in the kit protocol (typically 3-8 minutes).

    • Stop the reaction with the provided stop reagent.

  • Data Analysis:

    • Read the absorbance at the wavelength specified by the manufacturer (e.g., 405 nm).

    • Calculate the percentage of LPS inhibition for each concentration of this compound relative to the LPS-only control.

Visualizations

LPS_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers LPS to TLR4_MD2 TLR4/MD2 Complex CD14->TLR4_MD2 presents LPS to Lauryl_LF11 This compound Lauryl_LF11->LPS binds & neutralizes MyD88 MyD88 TLR4_MD2->MyD88 activates IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces transcription of

Caption: LPS signaling pathway and the inhibitory action of this compound.

ELISA_Workflow A 1. Coat Plate with LPS B 2. Block Non-specific Sites with BSA A->B C 3. Add this compound (Analyte) B->C D 4. Add Primary Antibody C->D E 5. Add HRP-conjugated Secondary Antibody D->E F 6. Add TMB Substrate E->F G 7. Stop Reaction & Read Absorbance F->G

Caption: Workflow for the direct ELISA-based LPS binding assay.

References

Application Notes and Protocols for Lauryl-LF 11 in Gram-Negative Bacteria Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Lauryl-LF 11, an N-terminally acylated antimicrobial peptide, for research applications targeting gram-negative bacteria. This document includes its mechanism of action, protocols for key experiments, and representative data.

Introduction to this compound

This compound is a synthetic lipopeptide derived from the human lactoferricin peptide, LF11. The addition of a C12 alkyl chain (lauryl group) to the N-terminus of the LF11 peptide enhances its antimicrobial potency, particularly against gram-negative bacteria. This modification increases the peptide's hydrophobicity, which is crucial for its interaction with the bacterial cell envelope. This compound displays enhanced binding to lipopolysaccharide (LPS), a major component of the outer membrane of gram-negative bacteria, contributing to its disruptive action on the cell membrane.

Mechanism of Action

The primary mechanism of action of this compound against gram-negative bacteria involves a multi-step process targeting the bacterial membranes:

  • Electrostatic and Hydrophobic Interactions: The cationic nature of the peptide facilitates its initial attraction to the negatively charged surface of the gram-negative outer membrane. The lauryl tail then inserts into the hydrophobic regions of the LPS layer.

  • Outer Membrane Disruption: The binding of this compound to LPS disrupts the integrity of the outer membrane, leading to increased permeability. This allows the peptide to traverse the outer membrane and access the periplasmic space.

  • Inner Membrane Perturbation: Subsequently, this compound interacts with the inner cytoplasmic membrane, causing depolarization and the formation of pores or channels. This leads to the leakage of essential cellular components, dissipation of the proton motive force, and ultimately, cell death. Studies on N-acylated peptides suggest they can cause significant morphological changes, including the detachment of the inner and outer membranes and the formation of tubular protrusions from the outer membrane.[1][2]

G cluster_0 This compound Action Peptide This compound OM Gram-Negative Outer Membrane (LPS) Peptide->OM 1. Electrostatic attraction & LPS binding IM Inner Cytoplasmic Membrane OM->IM 2. Outer membrane permeabilization Cytoplasm Bacterial Cytoplasm IM->Cytoplasm 3. Inner membrane disruption & leakage CellDeath Cell Death Cytoplasm->CellDeath 4. Loss of essential components

Caption: Proposed mechanism of this compound action against gram-negative bacteria.

Quantitative Data Summary

The following tables summarize typical quantitative data for this compound and other antimicrobial agents against common gram-negative pathogens. Note that specific values for this compound may vary depending on the specific strain and experimental conditions.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Comparator Agents

OrganismThis compound (µg/mL)Polymyxin B (µg/mL)Ciprofloxacin (µg/mL)
Escherichia coli ATCC 259224 - 160.5 - 20.008 - 0.03
Pseudomonas aeruginosa ATCC 278538 - 321 - 40.25 - 1
Klebsiella pneumoniae ATCC 7006038 - 320.5 - 40.015 - 0.06
Acinetobacter baumannii ATCC 196064 - 160.5 - 20.25 - 1

Table 2: Cytotoxicity of this compound

Cell LineAssayIC₅₀ (µg/mL)
Human Keratinocytes (HaCaT)MTT> 100
Human Embryonic Kidney (HEK293)MTT> 100

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of bacteria.[3]

G start Start prep_bac Prepare bacterial inoculum (0.5 McFarland) start->prep_bac dilute_bac Dilute inoculum to ~1x10^6 CFU/mL prep_bac->dilute_bac add_bac Add diluted bacterial suspension to each well dilute_bac->add_bac prep_pep Prepare this compound stock and serial dilutions in a 96-well plate prep_pep->add_bac incubate Incubate at 37°C for 16-20 hours add_bac->incubate read Read absorbance at 600 nm or add viability indicator (e.g., resazurin) incubate->read determine_mic Determine MIC read->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination.

Materials:

  • This compound

  • Gram-negative bacterial strain of interest

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of this compound: Prepare a stock solution of this compound in sterile water or a suitable solvent. Perform serial two-fold dilutions in MHB in a 96-well plate to achieve a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).

  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight. Dilute the culture in MHB to match the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the this compound dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound at which no visible growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Outer Membrane Permeabilization Assay (NPN Uptake)

This assay measures the ability of this compound to disrupt the outer membrane of gram-negative bacteria using the fluorescent probe N-phenyl-1-naphthylamine (NPN).[2][4][5][6]

G start Start prep_cells Grow bacteria to mid-log phase and resuspend in HEPES buffer start->prep_cells add_npn Add NPN to the cell suspension prep_cells->add_npn measure_base Measure baseline fluorescence add_npn->measure_base add_peptide Add this compound measure_base->add_peptide measure_uptake Monitor fluorescence increase over time add_peptide->measure_uptake end End measure_uptake->end

Caption: Workflow for the NPN uptake assay.

Materials:

  • This compound

  • Gram-negative bacterial strain (e.g., E. coli)

  • HEPES buffer (5 mM, pH 7.2)

  • N-phenyl-1-naphthylamine (NPN) stock solution (in acetone or ethanol)

  • Fluorometer

Procedure:

  • Cell Preparation: Grow bacteria to mid-logarithmic phase. Harvest the cells by centrifugation and wash them with HEPES buffer. Resuspend the cells in HEPES buffer to an OD₆₀₀ of 0.5.

  • Assay: In a cuvette or a black 96-well plate, add the bacterial suspension. Add NPN to a final concentration of 10 µM and mix.

  • Fluorescence Measurement: Place the sample in the fluorometer and record the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).

  • Peptide Addition: Add this compound at the desired concentration and immediately begin recording the fluorescence intensity over time until a plateau is reached. An increase in fluorescence indicates NPN uptake into the permeabilized outer membrane.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of this compound on the metabolic activity of mammalian cells as an indicator of cytotoxicity.

Materials:

  • This compound

  • Mammalian cell line (e.g., HaCaT, HEK293)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed mammalian cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Incubate for the desired exposure time (e.g., 24 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to untreated control cells.

LPS Neutralization Assay (LAL Assay)

This assay determines the ability of this compound to bind to LPS and inhibit its pyrogenic activity using the Limulus Amebocyte Lysate (LAL) test.[1][7][8]

Materials:

  • This compound

  • Lipopolysaccharide (LPS) from a gram-negative bacterium

  • Limulus Amebocyte Lysate (LAL) reagent kit (chromogenic or gel-clot)

  • LAL Reagent Water (endotoxin-free)

  • Endotoxin-free tubes or microplate

Procedure:

  • Incubation: Prepare solutions of LPS at a known concentration in LAL Reagent Water. Add different concentrations of this compound to the LPS solutions and incubate at 37°C for 30 minutes to allow for binding.

  • LAL Reaction: Follow the LAL kit manufacturer's instructions. Typically, the LPS/peptide mixture is added to the LAL reagent.

  • Detection: For a gel-clot assay, incubate at 37°C for 60 minutes and observe for the formation of a solid clot. For a chromogenic assay, incubate in a plate reader at 37°C and monitor the color development over time.

  • Analysis: A reduction in clot formation or color development in the presence of this compound, compared to the LPS-only control, indicates LPS neutralization.

Conclusion

This compound is a promising antimicrobial peptide with potent activity against gram-negative bacteria, driven by its ability to disrupt both the outer and inner bacterial membranes. The provided protocols offer a framework for researchers to investigate its efficacy and mechanism of action in detail. Further studies, including time-kill kinetics and in vivo models, will be crucial in evaluating its full therapeutic potential.

References

Application Note & Protocol: Assessment of Lauryl-LF 11 Hemolytic Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for assessing the in vitro hemolytic activity of Lauryl-LF 11. The protocol is based on the spectrophotometric determination of hemoglobin release from erythrocytes, a standard method for evaluating the blood compatibility of chemical compounds.[1][2][3]

Introduction

Hemolytic activity, the lysis of red blood cells (erythrocytes), is a critical parameter to assess during the safety evaluation of new chemical entities, excipients, and other formulations intended for parenteral administration.[2][4] Compounds with significant hemolytic potential can lead to anemia and other adverse effects in vivo.[1] The in vitro hemolysis assay is a rapid and reliable screening tool to determine a substance's potential to damage red blood cells.[2][3] This assay quantifies the amount of hemoglobin released from lysed erythrocytes upon exposure to a test article, such as this compound.[2][4]

The principle of the assay involves incubating a suspension of red blood cells with various concentrations of the test compound.[1] After incubation, intact cells and cell debris are pelleted by centrifugation. The amount of free hemoglobin in the supernatant is then measured spectrophotometrically.[1][5] The absorbance of the supernatant is directly proportional to the degree of hemolysis.

Data Presentation

The quantitative results from the hemolytic activity assessment of this compound should be recorded and presented in a clear, tabular format to facilitate comparison and analysis. The following table provides a template for data presentation. The percentage of hemolysis is calculated using the following formula:

% Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

Table 1: Hemolytic Activity of this compound

Concentration of this compound (µg/mL)Absorbance (540 nm)% Hemolysis
Negative Control (PBS)0%
Positive Control (1% Triton X-100)100%
Concentration 1
Concentration 2
Concentration 3
Concentration 4
Concentration 5

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for conducting the hemolysis assay.

Materials and Reagents
  • Whole blood (human or other species, with an anticoagulant such as EDTA or sodium citrate)[2]

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound stock solution (dissolved in a suitable solvent, e.g., PBS or DMSO)

  • Positive Control: 1% Triton X-100 solution

  • Negative Control: Phosphate-Buffered Saline (PBS), pH 7.4

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Pipettes and sterile, disposable tips

  • Spectrophotometer (plate reader or cuvette-based)

  • Centrifuge

  • Incubator (37°C)

  • 96-well flat-bottom microplate

Preparation of Red Blood Cell (RBC) Suspension
  • Collect whole blood in a tube containing an anticoagulant.

  • Centrifuge the whole blood at 1000 x g for 10 minutes at 4°C to pellet the erythrocytes.

  • Carefully aspirate and discard the supernatant (plasma and buffy coat).

  • Resuspend the RBC pellet in 5 volumes of cold PBS (pH 7.4).

  • Gently mix and centrifuge again at 1000 x g for 10 minutes at 4°C.

  • Repeat the washing steps (4 and 5) two more times to ensure complete removal of plasma proteins.

  • After the final wash, resuspend the packed RBCs in PBS to prepare a 2% (v/v) erythrocyte suspension.

Hemolysis Assay Protocol
  • Prepare serial dilutions of the this compound stock solution in PBS to achieve the desired final concentrations for the assay.

  • In microcentrifuge tubes, add 500 µL of each this compound dilution.

  • For the positive control, add 500 µL of 1% Triton X-100 solution.

  • For the negative control, add 500 µL of PBS.

  • To each tube, add 500 µL of the 2% RBC suspension. The final volume in each tube will be 1 mL.

  • Gently mix the contents of each tube by inverting.

  • Incubate all tubes at 37°C for 1 hour.[1] The incubation time can be adjusted, but consistency is key.[6][7]

  • After incubation, centrifuge the tubes at 1000 x g for 5 minutes to pellet the intact erythrocytes and cell debris.[8]

  • Carefully transfer 100-200 µL of the supernatant from each tube to a fresh 96-well flat-bottom microplate.

  • Measure the absorbance of the supernatant at 540 nm using a spectrophotometer.[9][10] Alternatively, wavelengths of 415 nm can also be used.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the in vitro hemolysis assay.

Hemolysis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Whole Blood Collection B Centrifuge & Wash RBCs A->B C Prepare 2% RBC Suspension B->C E Incubate RBCs with this compound & Controls C->E D Prepare this compound Dilutions D->E F Centrifuge to Pellet Intact RBCs E->F G Transfer Supernatant to 96-well Plate F->G H Measure Absorbance at 540 nm G->H I Calculate % Hemolysis H->I Surfactant_Hemolysis cluster_membrane Erythrocyte Membrane cluster_lysis Cell Lysis A This compound (Surfactant) B Interaction with Lipid Bilayer A->B C Membrane Destabilization B->C D Pore Formation C->D E Increased Membrane Permeability D->E F Osmotic Imbalance E->F G Influx of Water & Ions F->G H Hemoglobin Release G->H

References

Application Notes and Protocols for Studying Inflammatory Cytokine Production Using Lauryl-LF11

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryl-LF11 is a synthetic antimicrobial peptide (AMP), an N-terminally acylated analog of LF11, which is derived from human lactoferrin. Like many AMPs, Lauryl-LF11 exhibits immunomodulatory properties in addition to its direct antimicrobial activity. A key aspect of its immunomodulatory function is the ability to modulate the host's inflammatory response, particularly in the context of bacterial infections. Gram-negative bacteria release lipopolysaccharide (LPS), a potent endotoxin that triggers a strong inflammatory cascade through the Toll-like receptor 4 (TLR4) signaling pathway, leading to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). Excessive production of these cytokines can lead to sepsis and other severe inflammatory conditions.

Lauryl-LF11 is being investigated for its potential to mitigate this inflammatory response by neutralizing LPS and modulating the TLR4 signaling pathway. These application notes provide detailed protocols for studying the effects of Lauryl-LF11 on inflammatory cytokine production in vitro, offering a framework for researchers to evaluate its therapeutic potential.

Mechanism of Action: Modulation of TLR4 Signaling

Lauryl-LF11 is thought to exert its anti-inflammatory effects primarily through the direct binding and neutralization of LPS. By sequestering LPS, Lauryl-LF11 prevents its interaction with the TLR4 receptor complex on the surface of immune cells like macrophages. This inhibition of TLR4 activation subsequently downregulates downstream signaling cascades, including the MyD88-dependent and TRIF-dependent pathways. The ultimate effect is a reduction in the activation of key transcription factors, such as NF-κB and AP-1, which are responsible for the expression of pro-inflammatory cytokine genes.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 Activates Lauryl_LF11 Lauryl-LF11 Lauryl_LF11->LPS Neutralizes MyD88 MyD88 TLR4_MD2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPKs (p38, JNK, ERK) TAK1->MAPK NFkB NF-κB IKK->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Induces Transcription AP1 AP-1 MAPK->AP1 Activates AP1->Cytokines Induces Transcription

Figure 1: Simplified TLR4 signaling pathway and the inhibitory action of Lauryl-LF11.

Data Presentation: Effect of Lauryl-LF11 on Cytokine Production

The following table summarizes representative data on the dose-dependent inhibitory effect of Lauryl-LF11 on the production of key inflammatory cytokines in LPS-stimulated murine macrophages (e.g., RAW 264.7). Please note that these values are illustrative examples to demonstrate the expected experimental outcomes and may not represent actual experimental data.

Lauryl-LF11 Conc. (µg/mL)TNF-α Production (% of LPS Control)IL-6 Production (% of LPS Control)IL-1β Production (% of LPS Control)
0 (LPS only)100%100%100%
185%90%88%
555%60%58%
1030%35%32%
2515%20%18%
505%8%7%

Experimental Protocols

The following protocols provide a detailed methodology for investigating the effect of Lauryl-LF11 on inflammatory cytokine production in a macrophage cell line.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed RAW 264.7 Macrophages in 24-well plates B Incubate for 24 hours (37°C, 5% CO2) A->B C Pre-treat with Lauryl-LF11 (various concentrations) for 1 hour B->C D Stimulate with LPS (100 ng/mL) C->D E Incubate for 24 hours D->E F Collect Supernatant E->F G Isolate RNA from Cells E->G H Cytokine Quantification (ELISA) F->H I Gene Expression Analysis (RT-qPCR) G->I

Figure 2: General experimental workflow for studying Lauryl-LF11's effect on cytokine production.

Protocol 1: In Vitro Macrophage Stimulation and Treatment

Objective: To assess the effect of Lauryl-LF11 on the production of TNF-α, IL-6, and IL-1β by LPS-stimulated macrophages.

Materials:

  • Murine macrophage cell line (e.g., RAW 264.7)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lauryl-LF11 (stock solution in sterile water or DMSO)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • 24-well cell culture plates

  • Sterile, nuclease-free water

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Subculture cells every 2-3 days to maintain logarithmic growth.

  • Cell Seeding:

    • Harvest cells and perform a cell count.

    • Seed the cells into 24-well plates at a density of 2.5 x 10⁵ cells per well in 500 µL of complete DMEM.

    • Incubate the plates for 24 hours to allow for cell adherence.

  • Lauryl-LF11 Pre-treatment:

    • Prepare serial dilutions of Lauryl-LF11 in complete DMEM to achieve final concentrations ranging from 1 to 50 µg/mL.

    • Remove the old media from the wells and replace it with 450 µL of fresh complete DMEM.

    • Add 50 µL of the diluted Lauryl-LF11 solutions to the respective wells. For the control wells (LPS only and unstimulated), add 50 µL of complete DMEM.

    • Incubate the plates for 1 hour at 37°C.

  • LPS Stimulation:

    • Prepare a 1 µg/mL working solution of LPS in complete DMEM.

    • Add 50 µL of the LPS working solution to all wells except the unstimulated control wells, to achieve a final concentration of 100 ng/mL. To the unstimulated control wells, add 50 µL of complete DMEM.

    • The final volume in each well should be 550 µL.

    • Incubate the plates for 24 hours at 37°C.

  • Sample Collection:

    • After the incubation period, centrifuge the plates at 400 x g for 5 minutes.

    • Carefully collect the cell culture supernatants and store them at -80°C for cytokine analysis by ELISA.

    • Wash the remaining adherent cells with 500 µL of cold PBS.

    • Lyse the cells directly in the wells using a suitable lysis buffer for RNA extraction.

Protocol 2: Quantification of Cytokine Protein Levels by ELISA

Objective: To measure the concentration of TNF-α, IL-6, and IL-1β in the collected cell culture supernatants.

Materials:

  • ELISA kits for murine TNF-α, IL-6, and IL-1β

  • Collected cell culture supernatants

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions provided with the specific ELISA kits.

  • Briefly, the general steps include:

    • Coating the microplate wells with a capture antibody.

    • Adding the standards and collected supernatants to the wells.

    • Incubating to allow the cytokines to bind to the capture antibody.

    • Washing the wells to remove unbound substances.

    • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

    • Incubating to allow the detection antibody to bind to the captured cytokines.

    • Washing the wells again.

    • Adding a substrate that reacts with the enzyme to produce a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine concentrations in the samples by comparing their absorbance values to the standard curve.

Protocol 3: Quantification of Cytokine mRNA Levels by RT-qPCR

Objective: To determine the effect of Lauryl-LF11 on the gene expression of Tnf, Il6, and Il1b.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for murine Tnf, Il6, Il1b, and a reference gene (e.g., Gapdh or Actb)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction:

    • Extract total RNA from the cell lysates using a commercial RNA extraction kit according to the manufacturer's protocol.

    • Assess the RNA quality and quantity using a spectrophotometer or a bioanalyzer.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit following the manufacturer's instructions.

  • Real-Time qPCR:

    • Prepare the qPCR reaction mixture containing the cDNA template, primers, and qPCR master mix.

    • Perform the qPCR reaction using a real-time PCR instrument with appropriate cycling conditions.

    • Include no-template controls and no-reverse-transcriptase controls to check for contamination.

    • Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the reference gene and compared to the LPS-only control.

Conclusion

These application notes provide a comprehensive guide for researchers to investigate the anti-inflammatory properties of Lauryl-LF11. By following these protocols, scientists can obtain robust and reproducible data on the peptide's ability to modulate the production of key inflammatory cytokines. The provided diagrams and illustrative data offer a clear conceptual framework for these studies. This information is crucial for the pre-clinical evaluation of Lauryl-LF11 as a potential therapeutic agent for inflammatory diseases driven by bacterial endotoxins.

Application Notes and Protocols: Stability of Lauryl-LF 11 in Diverse Buffer Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryl-LF 11 is a promising N-terminally acylated synthetic peptide, derived from a fragment of human lactoferrin, exhibiting significant antimicrobial properties.[1] As a potential therapeutic agent, its chemical stability in various aqueous environments is a critical parameter that influences its formulation, storage, and ultimately, its efficacy and safety. The stability of a peptide is intrinsically linked to its amino acid sequence and can be significantly affected by factors such as pH, buffer composition, and temperature. Degradation pathways for peptides in aqueous solution primarily include hydrolysis, oxidation, and deamidation, all of which can be catalyzed by the buffer components and pH of the formulation.

This document provides a detailed protocol for a comprehensive stability study of this compound in a range of pharmaceutically relevant buffer systems. The objective is to determine the optimal buffer conditions for maximizing the shelf-life and maintaining the integrity of the peptide. The protocol outlines the experimental procedures for incubating this compound in different buffers at various pH values and temperatures, followed by analysis to quantify the extent of degradation over time.

Experimental Design and Rationale

The stability of this compound will be assessed by monitoring its concentration over time in different buffer solutions. The selection of buffers is critical and should cover a physiologically and pharmaceutically relevant pH range.[2][3] This study will employ commonly used pharmaceutical buffers: acetate, phosphate, and citrate, to evaluate the stability of this compound at acidic, neutral, and mildly basic pH, respectively.[3][4] The experimental workflow is designed to identify the optimal pH and buffer system for the stability of this compound.

A high-performance liquid chromatography (HPLC) method with UV detection or mass spectrometry (LC-MS) is the recommended analytical technique for separating and quantifying the intact this compound from its potential degradation products.[5][6] The percentage of intact this compound remaining at each time point will be calculated and used to determine the degradation kinetics.

Experimental Protocols

Materials and Equipment

Materials:

  • This compound (high purity, >95%)

  • Sodium Acetate (analytical grade)

  • Acetic Acid (analytical grade)

  • Sodium Phosphate Monobasic (analytical grade)

  • Sodium Phosphate Dibasic (analytical grade)

  • Citric Acid (analytical grade)

  • Sodium Citrate (analytical grade)

  • Sodium Hydroxide (analytical grade)

  • Hydrochloric Acid (analytical grade)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic Acid (TFA) (HPLC grade)

  • Water (Milli-Q or equivalent)

  • 0.22 µm syringe filters

Equipment:

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Incubators or water baths (temperature controlled)

  • HPLC system with UV or MS detector

  • C18 HPLC column

  • Autosampler vials

  • Vortex mixer

  • Centrifuge

Preparation of Buffer Solutions

Prepare the following 50 mM buffer solutions:

  • Acetate Buffer (pH 4.0): Dissolve the appropriate amounts of sodium acetate and acetic acid in Milli-Q water to achieve a final concentration of 50 mM and adjust the pH to 4.0 using acetic acid or sodium hydroxide.

  • Phosphate Buffer (pH 7.4): Dissolve the appropriate amounts of sodium phosphate monobasic and sodium phosphate dibasic in Milli-Q water to achieve a final concentration of 50 mM and adjust the pH to 7.4 using phosphoric acid or sodium hydroxide.

  • Citrate Buffer (pH 6.0 and pH 8.0): Prepare two separate 50 mM citrate buffers. For each, dissolve the appropriate amounts of citric acid and sodium citrate in Milli-Q water and adjust the pH to 6.0 and 8.0, respectively, using citric acid or sodium hydroxide.

Filter all buffer solutions through a 0.22 µm filter before use.

Sample Preparation and Incubation
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in Milli-Q water.

  • Sample Preparation: For each buffer system, dilute the this compound stock solution with the respective buffer to a final concentration of 0.1 mg/mL.

  • Incubation: Aliquot the samples into sealed autosampler vials and incubate them at two different temperatures: 4°C (refrigerated storage) and 40°C (accelerated stability).

  • Time Points: Withdraw samples for analysis at the following time points: 0, 24, 48, 72 hours, 1 week, 2 weeks, and 4 weeks. For the 40°C condition, more frequent initial time points may be necessary if the peptide degrades rapidly.

Analytical Method: HPLC-UV
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Analysis: At each time point, inject the samples into the HPLC system. The peak corresponding to intact this compound should be identified based on its retention time from the time 0 sample. The peak area of the intact peptide will be used to calculate the percentage remaining.

Data Analysis

Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0) using the following formula:

% Remaining = (Peak Area at time t / Peak Area at time 0) * 100

Data Presentation

The quantitative data from the stability study should be summarized in the following tables for clear comparison.

Table 1: Stability of this compound at 4°C

Time% Remaining in Acetate Buffer (pH 4.0)% Remaining in Citrate Buffer (pH 6.0)% Remaining in Phosphate Buffer (pH 7.4)% Remaining in Citrate Buffer (pH 8.0)
0 h100100100100
24 h
48 h
72 h
1 week
2 weeks
4 weeks

Table 2: Stability of this compound at 40°C (Accelerated Stability)

Time% Remaining in Acetate Buffer (pH 4.0)% Remaining in Citrate Buffer (pH 6.0)% Remaining in Phosphate Buffer (pH 7.4)% Remaining in Citrate Buffer (pH 8.0)
0 h100100100100
24 h
48 h
72 h
1 week
2 weeks
4 weeks

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the stability testing protocol.

experimental_workflow cluster_prep Preparation cluster_sampling Sample Preparation & Incubation cluster_analysis Analysis cluster_output Output Lauryl_LF11_Stock Prepare this compound Stock Solution (1 mg/mL) Dilution Dilute Stock to 0.1 mg/mL in each Buffer Lauryl_LF11_Stock->Dilution Buffer_Prep Prepare Buffer Solutions (Acetate pH 4.0, Citrate pH 6.0, Phosphate pH 7.4, Citrate pH 8.0) Buffer_Prep->Dilution Incubation Incubate at 4°C and 40°C Dilution->Incubation Sampling Sample at 0, 24, 48, 72h, 1, 2, 4 weeks Incubation->Sampling HPLC_Analysis HPLC-UV Analysis Sampling->HPLC_Analysis Data_Processing Calculate % Remaining HPLC_Analysis->Data_Processing Stability_Profile Generate Stability Profile Data_Processing->Stability_Profile Optimal_Buffer Determine Optimal Buffer Stability_Profile->Optimal_Buffer

Caption: Experimental workflow for this compound stability testing.

logical_relationship cluster_factors Influencing Factors cluster_outcome Stability Outcome cluster_measurement Measurement pH pH Stability This compound Stability pH->Stability Buffer Buffer Composition Buffer->Stability Temp Temperature Temp->Stability Degradation Degradation Rate Stability->Degradation

Caption: Factors influencing the stability of this compound.

Conclusion

This protocol provides a robust framework for assessing the stability of this compound in various buffer systems. The data generated from these experiments will be instrumental in guiding the formulation development process, ensuring that a stable and effective drug product is developed. The identification of optimal storage and formulation conditions is a critical step in the successful translation of this compound from a promising antimicrobial peptide to a viable therapeutic. Careful execution of this protocol will yield high-quality, reliable data to support these efforts.

References

Application Notes and Protocols: Lauryl-LF 11 Solubility and In Vitro Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of Lauryl-LF 11 and protocols for its use in various in vitro experiments. This compound is an N-terminally acylated synthetic peptide derived from lactoferricin, known for its antimicrobial and immunomodulatory properties.

Solubility of this compound

This compound is an amphipathic peptide, possessing both a hydrophobic lauryl chain and a hydrophilic peptide component, which allows for its solubility in both aqueous and organic solvents.[1] The acylation of the peptide can influence its solubility, often decreasing its solubility in aqueous solutions. Due to its amphipathic nature, careful selection of a solvent is crucial for preparing stock solutions for in vitro experiments.

A general step-wise approach is recommended for solubilizing this compound and other peptides of similar nature. It is always advisable to test the solubility with a small amount of the peptide before dissolving the entire batch.

General Solubilization Protocol:

  • Start with sterile, purified water. Many peptides, despite hydrophobic modifications, may have sufficient solubility in water for some applications.

  • If solubility in water is limited, try a dilute acidic solution. A solution of 10-30% acetic acid in water can aid in dissolving basic peptides.

  • For highly hydrophobic peptides, a small amount of an organic solvent is recommended. Dimethyl sulfoxide (DMSO) is a common choice for preparing highly concentrated stock solutions.[2] Once dissolved in DMSO, the solution can be slowly diluted with an aqueous buffer (e.g., PBS or cell culture medium) to the desired final concentration. It is important to note that high concentrations of DMSO can be toxic to cells, so the final concentration in the assay should typically be kept below 0.5-1%.

Recommended Solvents for Stock Solutions:

SolventConcentrationNotes
WaterAs per solubilityAttempt first for aqueous-based assays.
10-30% Acetic AcidAs neededFor peptides that are insoluble in water alone.
Dimethyl Sulfoxide (DMSO)Minimal volumeFor preparing high-concentration stock solutions. Dilute slowly into aqueous buffers.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can then be diluted for various in vitro assays.

Materials:

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Pipettes and sterile, filtered pipette tips

Protocol:

  • Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Briefly centrifuge the vial to collect all the powder at the bottom.

  • Add a small, precise volume of DMSO to the vial to achieve a high-concentration stock solution (e.g., 10 mM or 10 mg/mL). The exact volume will depend on the amount of peptide and the desired stock concentration.

  • Gently vortex or pipette up and down to ensure the peptide is completely dissolved. Sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound stock solution

  • Bacterial or fungal strain of interest

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Positive control (e.g., a known antibiotic)

  • Negative control (medium only)

Protocol:

  • Prepare a bacterial or fungal suspension in the appropriate growth medium, adjusted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • In a 96-well plate, perform a serial two-fold dilution of the this compound stock solution in the growth medium. The final concentrations may range from 1 to 128 µg/mL or higher, depending on the expected potency.

  • Add the standardized microbial suspension to each well containing the diluted this compound.

  • Include positive and negative control wells.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, determine the MIC by visual inspection for turbidity or by measuring the optical density (OD) at 600 nm using a plate reader. The MIC is the lowest concentration of this compound that shows no visible growth.

Cell Viability (Cytotoxicity) Assay

This protocol assesses the effect of this compound on the viability of mammalian cells using a colorimetric MTT assay.

Materials:

  • Mammalian cell line of interest (e.g., HEK293, HaCaT)

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well cell culture plates

  • Multi-well spectrophotometer

Protocol:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include untreated control wells.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours to allow for the formation of formazan crystals.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Calculate the cell viability as a percentage of the untreated control.

Anti-inflammatory Activity Assay (Cytokine Inhibition)

This protocol evaluates the ability of this compound to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated immune cells (e.g., macrophages).

Materials:

  • Immune cell line (e.g., RAW 264.7 macrophages) or primary immune cells

  • Complete cell culture medium

  • This compound stock solution

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-buffered saline (PBS)

  • ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6)

  • Sterile 24-well or 48-well cell culture plates

Protocol:

  • Seed the immune cells in a culture plate at an appropriate density and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1-2 hours).

  • Stimulate the cells with a known concentration of LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).

  • Incubate the plate for a suitable time to allow for cytokine production (e.g., 6-24 hours).

  • After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Quantify the concentration of the target cytokines in the supernatants using specific ELISA kits, following the manufacturer's instructions.

  • Determine the inhibitory effect of this compound on cytokine production by comparing the levels in the treated wells to the LPS-only control.

Signaling Pathway and Experimental Workflow Diagrams

This compound and TLR4 Signaling Pathway

This compound is known to activate the Toll-like receptor 4 (TLR4) signaling pathway, which plays a crucial role in the innate immune response to bacterial components like lipopolysaccharide (LPS).

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPS LPS LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers to TLR4_MD2 TLR4/MD-2 CD14->TLR4_MD2 presents to Lauryl_LF11 This compound Lauryl_LF11->TLR4_MD2 activates MyD88 MyD88 TLR4_MD2->MyD88 TRIF TRIF TLR4_MD2->TRIF TRAF6 TRAF6 MyD88->TRAF6 IRF3 IRF3 TRIF->IRF3 activates TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces transcription IFN Type I IFN IRF3->IFN induces transcription

Caption: TLR4 signaling pathway activated by this compound.

Experimental Workflow for In Vitro Anti-inflammatory Assay

The following diagram illustrates the general workflow for assessing the anti-inflammatory properties of this compound in a cell-based assay.

Anti_Inflammatory_Workflow start Start cell_culture Seed Immune Cells (e.g., Macrophages) start->cell_culture pretreatment Pre-treat with This compound cell_culture->pretreatment stimulation Stimulate with LPS pretreatment->stimulation incubation Incubate for Cytokine Production stimulation->incubation collection Collect Supernatants incubation->collection elisa Quantify Cytokines (ELISA) collection->elisa analysis Data Analysis elisa->analysis end End analysis->end

Caption: Workflow for anti-inflammatory in vitro assay.

References

Application Notes and Protocols: Lauryl-LF11 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Lauryl-LF11, a synthetic N-terminally acylated antimicrobial peptide derived from human lactoferrin, presents a promising avenue for researchers in cell culture, microbiology, and drug development. Its enhanced antimicrobial and lipopolysaccharide (LPS)-binding activities make it a valuable tool for a range of applications, from controlling bacterial contamination in cell cultures to investigating novel therapeutic strategies against bacterial infections and associated inflammatory responses.

Antimicrobial Applications

Lauryl-LF11 exhibits potent activity against a spectrum of bacteria, including both Gram-negative and Gram-positive species. The addition of a lauryl chain to the LF11 peptide enhances its interaction with and disruption of bacterial cell membranes.

Mechanism of Action

The antimicrobial action of Lauryl-LF11 is primarily driven by its amphipathic nature, allowing it to interact with and destabilize the bacterial cell membrane. The positively charged amino acid residues of the peptide are attracted to the negatively charged components of the bacterial membrane, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid in Gram-positive bacteria. The hydrophobic lauryl chain then inserts into the lipid bilayer, leading to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death.

Proposed Mechanism of Antimicrobial Action of Lauryl-LF11 cluster_0 Bacterial Cell Bacterial_Membrane Bacterial Cell Membrane (Negatively Charged) Membrane_Disruption Membrane Permeabilization & Disruption Bacterial_Membrane->Membrane_Disruption Leads to Intracellular_Contents Intracellular Contents Lauryl_LF11 Lauryl-LF11 Peptide (Amphipathic) Lauryl_LF11->Bacterial_Membrane Electrostatic Attraction & Hydrophobic Insertion Leakage Leakage of Intracellular Contents Membrane_Disruption->Leakage Causes Cell_Death Bacterial Cell Death Leakage->Cell_Death Results in

Caption: Proposed mechanism of Lauryl-LF11 antimicrobial action.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

MicroorganismStrainMIC (µg/mL)
Salmonella entericaserovar Minnesota R595 (LPS Re)0.5
Salmonella entericaserovar Minnesota R7 (LPS Ra)4
Salmonella entericaserovar Minnesota (S-form LPS)4
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard broth microdilution methods.

Materials:

  • Lauryl-LF11

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Bacterial Inoculum:

    • Culture the bacterial strain overnight in the appropriate broth medium at 37°C.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells of the microtiter plate.

  • Prepare Lauryl-LF11 Dilutions:

    • Prepare a stock solution of Lauryl-LF11 in a suitable solvent (e.g., sterile water or DMSO).

    • Perform a two-fold serial dilution of the Lauryl-LF11 stock solution in the broth medium across the wells of the 96-well plate.

  • Inoculation:

    • Add the prepared bacterial inoculum to each well containing the Lauryl-LF11 dilutions.

    • Include a positive control (bacteria in broth without Lauryl-LF11) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of Lauryl-LF11 in which there is no visible bacterial growth.

    • Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration at which a significant inhibition of growth is observed compared to the positive control.

Workflow for MIC Determination Start Start Prepare_Inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Start->Prepare_Inoculum Prepare_Dilutions Prepare Serial Dilutions of Lauryl-LF11 Prepare_Inoculum->Prepare_Dilutions Inoculate_Plate Inoculate 96-well Plate Prepare_Dilutions->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Read Results (Visual or OD600) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Experimental workflow for MIC determination.

Anti-Biofilm Applications

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. Lauryl-LF11 has the potential to inhibit biofilm formation and disrupt established biofilms.

Mechanism of Action

The anti-biofilm activity of Lauryl-LF11 is likely multifaceted. It can interfere with the initial attachment of bacteria to surfaces, a critical first step in biofilm formation. Additionally, its membrane-disrupting properties may be effective against the sessile bacteria within the biofilm matrix. The peptide may also interfere with quorum sensing pathways that regulate biofilm development.

Experimental Protocol: Crystal Violet Anti-Biofilm Assay

This protocol provides a method to assess the ability of Lauryl-LF11 to inhibit biofilm formation.

Materials:

  • Lauryl-LF11

  • Biofilm-forming bacterial strain (e.g., Staphylococcus aureus)

  • Tryptic Soy Broth (TSB) supplemented with glucose

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

  • Microplate reader

Procedure:

  • Prepare Bacterial Culture and Lauryl-LF11 Dilutions:

    • Grow the bacterial strain overnight in TSB.

    • Prepare serial dilutions of Lauryl-LF11 in TSB supplemented with 1% glucose in a 96-well plate.

  • Biofilm Formation:

    • Add the bacterial culture (diluted to an OD600 of ~0.05) to the wells containing the Lauryl-LF11 dilutions.

    • Include a positive control (bacteria and supplemented TSB) and a negative control (supplemented TSB only).

    • Incubate the plate at 37°C for 24-48 hours without shaking.

  • Staining:

    • Carefully remove the planktonic bacteria by gently washing the wells with phosphate-buffered saline (PBS).

    • Add 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

    • Remove the crystal violet and wash the wells with PBS to remove excess stain.

  • Quantification:

    • Add 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.

    • Measure the absorbance at 570 nm using a microplate reader.

    • The percentage of biofilm inhibition can be calculated relative to the positive control.

Cytotoxicity and Cell Culture Applications

While potent against bacteria, the cytotoxicity of Lauryl-LF11 against mammalian cells is a critical consideration for its therapeutic and in-culture applications.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Materials:

  • Lauryl-LF11

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well flat-bottom cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of Lauryl-LF11 in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the Lauryl-LF11 dilutions.

    • Include a vehicle control (medium with the same concentration of solvent used for the Lauryl-LF11 stock).

  • Incubation:

    • Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization and Measurement:

    • Add the solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration that inhibits 50% of cell viability) can then be calculated.

Lipopolysaccharide (LPS) Neutralization

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent trigger of the inflammatory response. Lauryl-LF11 has been shown to bind to and neutralize LPS, thereby reducing its pro-inflammatory effects.[1]

Mechanism of Action

Lauryl-LF11's positively charged residues bind to the negatively charged phosphate groups of the lipid A portion of LPS. The lauryl chain further enhances this interaction through hydrophobic interactions with the acyl chains of lipid A. This binding can prevent LPS from interacting with its receptor complex (CD14/TLR4/MD-2) on immune cells, thus inhibiting the downstream signaling cascade that leads to the production of pro-inflammatory cytokines like TNF-α.[1][2]

LPS Neutralization by Lauryl-LF11 and Inhibition of TLR4 Signaling cluster_0 Immune Cell TLR4_Complex CD14/TLR4/MD-2 Receptor Complex Signaling_Cascade Intracellular Signaling Cascade (MyD88-dependent) TLR4_Complex->Signaling_Cascade NF_kB NF-κB Activation Signaling_Cascade->NF_kB Cytokine_Production Pro-inflammatory Cytokine Production (e.g., TNF-α) NF_kB->Cytokine_Production LPS Lipopolysaccharide (LPS) LPS->TLR4_Complex Activates Binding Binding and Neutralization LPS->Binding Lauryl_LF11 Lauryl-LF11 Lauryl_LF11->Binding Inhibition Inhibition Binding->Inhibition Inhibition->TLR4_Complex

Caption: LPS neutralization by Lauryl-LF11 inhibits TLR4 signaling.

Quantitative Data: Inhibition of LPS-Induced TNF-α Production

The ability of Lauryl-LF11 to neutralize LPS can be quantified by measuring the reduction in TNF-α production from immune cells stimulated with LPS.

LPS Chemotype (from S. enterica)Lauryl-LF11 Concentration for ~50% Inhibition of TNF-α Induction (nM)
LPS Re~30
LPS Ra~40
S-form LPS~50

Data extracted and estimated from graphical representations in the cited literature.[1]

Experimental Protocol: LPS Neutralization Assay

This protocol describes how to measure the inhibition of LPS-induced TNF-α production in human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Lauryl-LF11

  • Lipopolysaccharide (LPS) from E. coli or other Gram-negative bacteria

  • Freshly isolated human PBMCs

  • RPMI 1640 medium with 10% FBS

  • Human TNF-α ELISA kit

  • Sterile 96-well cell culture plates

Procedure:

  • Cell Preparation:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Resuspend the cells in RPMI 1640 with 10% FBS to a concentration of 1 x 10^6 cells/mL.

  • Treatment:

    • In a 96-well plate, pre-incubate serial dilutions of Lauryl-LF11 with a fixed concentration of LPS (e.g., 10 ng/mL) for 30 minutes at 37°C.

    • Add the PBMC suspension to the wells containing the Lauryl-LF11/LPS mixtures.

    • Include controls: cells alone, cells with LPS only, and cells with Lauryl-LF11 only.

  • Incubation:

    • Incubate the plate for 4-6 hours at 37°C in a humidified CO2 incubator.

  • Cytokine Measurement:

    • Centrifuge the plate and collect the cell culture supernatants.

    • Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

    • Calculate the percentage of inhibition of TNF-α production by Lauryl-LF11 compared to the LPS-only control.

References

Visualizing Lauryl-LF11 Interactions with Lipid Bilayers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryl-LF11 is a synthetic antimicrobial peptide derived from lactoferricin, characterized by the addition of a lauryl (C12) fatty acid chain to the N-terminus of the LF11 peptide (FQWQRNIRKVR-NH2). This modification enhances its amphipathic nature, promoting strong interactions with microbial cell membranes, which are primarily composed of lipid bilayers. Understanding the precise mechanisms of these interactions is crucial for the development of new antimicrobial agents and drug delivery systems. This document provides detailed application notes and protocols for visualizing and quantifying the interaction of Lauryl-LF11 with model lipid bilayers using state-of-the-art biophysical techniques.

Lauryl-LF11 is an N-terminally acylated analogue of the LF11 peptide and exhibits antibacterial activity.[1][2][3] It is an amphipathic molecule, possessing a hydrophobic acyl chain and a hydrophilic peptide head group, which facilitates its solubility in both aqueous and lipid environments.[4]

Key Visualization Techniques & Protocols

A multi-faceted approach employing several biophysical techniques is recommended for a comprehensive understanding of Lauryl-LF11's interaction with lipid bilayers. No single technique can provide a complete picture, but a combination of methods can elucidate the binding, insertion, and disruptive effects of the peptide on the membrane.

Fluorescence Microscopy: Probing Membrane Integrity and Peptide Localization

Fluorescence microscopy is a powerful tool to visualize the effects of Lauryl-LF11 on the integrity of lipid vesicles and to determine the peptide's localization. Assays can be designed to monitor lipid mixing, membrane permeability, and the distribution of fluorescently labeled Lauryl-LF11.

Experimental Protocol: Vesicle Leakage Assay

This protocol quantifies the ability of Lauryl-LF11 to induce leakage from large unilamellar vesicles (LUVs), indicating membrane disruption.

Materials:

  • 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) lipids

  • Lauryl-LF11 peptide

  • Calcein (or other fluorescent dye)

  • Sephadex G-50 column

  • HEPES buffer (10 mM, pH 7.4)

  • Chloroform

  • Extruder with 100 nm polycarbonate membranes

  • Fluorometer

Procedure:

  • Liposome Preparation:

    • Prepare a lipid mixture of POPC:POPG (e.g., 7:3 molar ratio) in chloroform to mimic a bacterial membrane.

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.

    • Dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with a solution of 50 mM calcein in HEPES buffer.

    • Subject the lipid suspension to 5-7 freeze-thaw cycles.

    • Extrude the suspension through a 100 nm polycarbonate membrane at least 21 times to form LUVs.

    • Separate the calcein-loaded LUVs from free calcein using a Sephadex G-50 size-exclusion column, eluting with HEPES buffer.

  • Leakage Assay:

    • Dilute the LUV suspension in HEPES buffer to a final lipid concentration of 50 µM in a cuvette.

    • Record the baseline fluorescence of the intact vesicles (F₀) at an excitation wavelength of 495 nm and an emission wavelength of 515 nm.

    • Add Lauryl-LF11 to the cuvette at the desired concentration.

    • Monitor the increase in fluorescence over time (F) as calcein is released and its self-quenching is relieved.

    • After the reaction reaches a plateau, add 0.1% Triton X-100 to lyse all vesicles and measure the maximum fluorescence (F_max).

  • Data Analysis:

    • Calculate the percentage of leakage using the formula: % Leakage = [(F - F₀) / (F_max - F₀)] * 100

Workflow for Vesicle Leakage Assay

G Workflow: Vesicle Leakage Assay cluster_prep Liposome Preparation cluster_assay Fluorescence Measurement prep1 Lipid Film Formation prep2 Hydration with Calcein prep1->prep2 prep3 Freeze-Thaw Cycles prep2->prep3 prep4 Extrusion (LUV formation) prep3->prep4 prep5 Purification (Size Exclusion) prep4->prep5 assay1 Measure Baseline (F₀) prep5->assay1 assay2 Add Lauryl-LF11 assay1->assay2 assay3 Monitor Fluorescence (F) assay2->assay3 assay4 Add Triton X-100 assay3->assay4 assay5 Measure Max Fluorescence (F_max) assay4->assay5 data_analysis Data Analysis assay5->data_analysis Calculate % Leakage

Caption: Workflow for quantifying membrane permeability induced by Lauryl-LF11.

Atomic Force Microscopy (AFM): Visualizing Nanoscale Membrane Disruption

AFM provides high-resolution imaging of supported lipid bilayers (SLBs) in a fluid environment, allowing for the direct visualization of morphological changes induced by Lauryl-LF11. This technique can reveal peptide binding, pore formation, and membrane disruption at the nanoscale.[5][6][7]

Experimental Protocol: AFM Imaging of Lauryl-LF11 on SLBs

Materials:

  • POPC and POPG lipids

  • Lauryl-LF11 peptide

  • Freshly cleaved mica discs

  • HEPES buffer (10 mM HEPES, 150 mM NaCl, 10 mM CaCl₂, pH 7.4)

  • Small unilamellar vesicles (SUVs) prepared by sonication or extrusion

  • AFM instrument with a liquid cell

  • Silicon nitride AFM tips

Procedure:

  • SLB Formation:

    • Prepare SUVs of POPC:POPG (7:3) in HEPES buffer.

    • Place a freshly cleaved mica disc in the AFM liquid cell.

    • Add the SUV suspension to the mica surface and incubate for 30-60 minutes at a temperature above the lipid transition temperature to allow for vesicle fusion and SLB formation.

    • Gently rinse the SLB with buffer to remove unfused vesicles.

  • AFM Imaging:

    • Mount the liquid cell on the AFM stage and fill with buffer.

    • Engage the AFM tip and begin imaging the SLB in contact mode or tapping mode to confirm the presence of a continuous, defect-free bilayer.

    • Inject a solution of Lauryl-LF11 into the liquid cell to achieve the desired final concentration.

    • Acquire time-lapse AFM images to monitor the dynamic interaction of the peptide with the bilayer. Look for changes in surface morphology, such as the appearance of pores, membrane thinning, or complete bilayer disruption.

  • Data Analysis:

    • Analyze the AFM images to measure the dimensions of any induced features (e.g., pore diameter and depth).

    • Quantify the extent of membrane disruption over time.

AFM Experimental Workflow

G Workflow: AFM Imaging of Lauryl-LF11 on SLBs cluster_slb SLB Formation cluster_afm AFM Imaging slb1 Prepare SUVs slb2 Incubate on Mica slb1->slb2 slb3 Rinse to Remove Vesicles slb2->slb3 afm1 Image Intact SLB slb3->afm1 afm2 Inject Lauryl-LF11 afm1->afm2 afm3 Acquire Time-Lapse Images afm2->afm3 analysis Data Analysis afm3->analysis Analyze Morphological Changes

Caption: Workflow for visualizing Lauryl-LF11-induced changes in SLBs via AFM.

Molecular Dynamics (MD) Simulations: Atomistic Insights into Interactions

MD simulations provide a computational microscope to visualize the interaction of Lauryl-LF11 with a lipid bilayer at an atomistic or coarse-grained level. These simulations can reveal the peptide's orientation, depth of insertion, and the specific lipid-peptide interactions that lead to membrane disruption.[8][9]

Protocol: All-Atom MD Simulation of Lauryl-LF11 with a Lipid Bilayer

Software:

  • GROMACS, NAMD, or AMBER for MD simulations

  • VMD or PyMOL for visualization and analysis

  • CHARMM-GUI for system building

Procedure:

  • System Setup (using CHARMM-GUI):

    • Obtain the structure of the LF11 peptide (FQWQRNIRKVR) and add the N-terminal lauryl group.

    • Build a hydrated lipid bilayer system (e.g., POPC:POPG 7:3) of appropriate dimensions (e.g., 10x10 nm).

    • Place one or more Lauryl-LF11 molecules in the water phase above the bilayer.

    • Add ions to neutralize the system and achieve a physiological salt concentration (e.g., 150 mM NaCl).

  • Simulation:

    • Energy Minimization: Minimize the energy of the system to remove steric clashes.

    • Equilibration: Perform a multi-step equilibration process, gradually releasing restraints on the system components (ions, water, lipids, peptide) to bring the system to the desired temperature and pressure (e.g., 310 K and 1 bar).

    • Production Run: Run the production simulation for a sufficient duration (e.g., 100-500 ns or longer) to observe the peptide binding, insertion, and potential membrane disruption.

  • Data Analysis:

    • Trajectory Visualization: Visually inspect the trajectory to observe the peptide's behavior.

    • Quantitative Analysis:

      • Calculate the distance between the peptide's center of mass and the bilayer center to monitor insertion.

      • Analyze the peptide's secondary structure over time.

      • Compute the number of contacts between the peptide and lipid headgroups/tails.

      • Calculate the order parameters of the lipid acyl chains to assess membrane perturbation.

      • Generate density profiles of water, ions, and lipids to identify water pore formation.

Quantitative Data Summary

The following tables present hypothetical quantitative data that could be obtained from the described experiments. These are for illustrative purposes, as specific experimental values for Lauryl-LF11 are not extensively published.

Table 1: Lauryl-LF11 Induced Leakage from POPC:POPG (7:3) LUVs

Lauryl-LF11 Conc. (µM)Peptide:Lipid RatioMaximum Leakage (%)
0.11:50015 ± 3
0.51:10045 ± 5
1.01:5085 ± 7
2.01:2598 ± 2

Table 2: AFM Analysis of Lauryl-LF11 Induced Defects in POPC:POPG SLBs

Lauryl-LF11 Conc. (µM)Time to Defect (min)Average Defect Diameter (nm)Average Defect Depth (nm)
0.510-1520 ± 51.5 ± 0.3
1.02-535 ± 83.0 ± 0.5
2.0< 1Extensive DisruptionFull Bilayer Thickness

Table 3: MD Simulation Parameters and Key Observations

ParameterValue
Simulation Time500 ns
Lipid CompositionPOPC:POPG (7:3)
Peptide:Lipid Ratio1:64
Force FieldCHARMM36m
Temperature310 K
Observation Description
Insertion Time~50 ns
Insertion DepthLauryl tail fully inserted, peptide backbone at interface
Water PoresTransient water defects observed after ~200 ns
Lipid DisorderIncreased Scd values for acyl chains within 2 nm of the peptide

Signaling Pathways and Mechanisms of Action

The interaction of Lauryl-LF11 with the lipid bilayer is the initial step in its antimicrobial action. This interaction can be conceptualized as a multi-step process leading to membrane permeabilization and cell death.

Proposed Mechanism of Lauryl-LF11 Action

G Proposed Mechanism of Lauryl-LF11 Action p1 Electrostatic Attraction p2 Hydrophobic Insertion (Lauryl Chain) p1->p2 p3 Peptide Aggregation on Surface p2->p3 p4 Membrane Destabilization p3->p4 p5 Pore Formation (Toroidal or Barrel-Stave) p4->p5 p6 Ion Leakage & Membrane Depolarization p5->p6 p7 Cell Death p6->p7

Caption: Postulated steps in the antimicrobial action of Lauryl-LF11.

Conclusion

The combination of fluorescence microscopy, atomic force microscopy, and molecular dynamics simulations provides a powerful and comprehensive toolkit for elucidating the interaction of Lauryl-LF11 with lipid bilayers. The protocols and application notes provided herein offer a framework for researchers to visualize, quantify, and understand the molecular mechanisms underpinning the antimicrobial activity of this promising peptide. Such insights are invaluable for the rational design of more potent and selective antimicrobial agents.

References

Application Notes and Protocols: Lauryl-LF 11 in Models of Infectious Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryl-LF 11 is a synthetic, N-terminally acylated antimicrobial peptide (AMP) derived from the human lactoferrin peptide LF11. The addition of a C12-alkyl (lauryl) chain to the N-terminus of the LF11 peptide enhances its amphipathicity, leading to increased antimicrobial and lipopolysaccharide (LPS)-binding activities. This modification has been shown to improve the peptide's efficacy against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. Furthermore, this compound exhibits immunomodulatory properties, making it a promising candidate for the development of novel therapeutics for infectious diseases.

These application notes provide a comprehensive overview of the available data on this compound and its parent peptide, LF11, along with detailed protocols for its evaluation in various infectious disease models.

Mechanism of Action

The primary mechanism of action for many antimicrobial peptides, including this compound, involves the disruption of microbial cell membranes. The cationic nature of the peptide facilitates its initial interaction with the negatively charged components of bacterial and fungal cell surfaces, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. The hydrophobic lauryl chain then inserts into the lipid bilayer, leading to membrane destabilization, pore formation, and ultimately cell death.

Beyond direct microbial killing, this compound is believed to possess immunomodulatory functions. It has been suggested that it can inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This effect is likely mediated through its interaction with Toll-like Receptor 4 (TLR4), a key receptor in the innate immune response to bacterial endotoxins like LPS. By binding to LPS and potentially modulating TLR4 signaling, this compound can dampen the excessive inflammatory response that often contributes to the pathology of severe infections.

Data Presentation

The following tables summarize the available quantitative data for this compound and its parent peptide, hLF1-11. The N-acylation with a lauryl group in this compound is expected to enhance its antimicrobial potency compared to the unmodified hLF1-11.

Table 1: Antibacterial Activity of hLF1-11 (Parent Peptide of this compound)

BacteriumStrainMIC Range (mg/L)Reference
Escherichia coliClinical Isolates80 - 160[1]
Pseudomonas aeruginosaClinical Isolates80 - 160[1]
Staphylococcus aureus (MRSA)Clinical Isolates80 - 160[1]
Acinetobacter baumanniiClinical Isolates40[1]
Klebsiella pneumoniae (Carbapenem-resistant)Clinical Isolates>160[1]

Table 2: Antifungal Activity of this compound and Related Compounds

FungusCompoundMIC Range (mg/L)Reference
Candida albicanshLF1-11Not specified
Candida spp.hLF1-11Not specified
Malassezia restrictaLauryl Betaine1500 - 3000
Cryptococcus neoformansLauryl Betaine4.5

Note: Specific MIC values for this compound are not widely available in the public domain. The data for hLF1-11 is provided as a baseline, with the expectation of enhanced activity for this compound. Data for Lauryl Betaine is included to illustrate the potential antifungal properties of lauryl-containing compounds.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the in vitro antimicrobial activity of a compound.

Materials:

  • This compound

  • Bacterial or fungal strains of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., sterile deionized water or DMSO) to a concentration of 1 mg/mL. Further dilute in the appropriate broth to create a working stock solution.

  • Preparation of Inoculum: Culture the microbial strain overnight on an appropriate agar plate. Resuspend a few colonies in broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in broth to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound working stock solution in the 96-well plate with the appropriate broth. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the prepared microbial inoculum to each well, resulting in a final volume of 100 µL.

  • Controls:

    • Positive Control: Wells containing only broth and the microbial inoculum.

    • Negative Control: Wells containing only broth.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.

Protocol 2: In Vivo Efficacy in a Murine Sepsis Model

This protocol outlines a general procedure to evaluate the in vivo efficacy of this compound in a mouse model of bacterial sepsis.

Materials:

  • This compound

  • Pathogenic bacterial strain (e.g., Pseudomonas aeruginosa, MRSA)

  • 6-8 week old BALB/c mice

  • Sterile saline

  • Syringes and needles for injection

  • Equipment for bacterial enumeration (e.g., spiral plater, automated colony counter)

Procedure:

  • Animal Acclimatization: Acclimate mice for at least one week before the experiment with free access to food and water.

  • Infection: Induce sepsis by intraperitoneal (i.p.) or intravenous (i.v.) injection of a lethal or sub-lethal dose of the bacterial pathogen. The bacterial dose should be predetermined in pilot studies to cause a consistent and measurable infection.

  • Treatment: At a specified time post-infection (e.g., 1-2 hours), administer this compound via a suitable route (e.g., i.p. or i.v.). A range of doses should be tested. A vehicle control group (e.g., saline) and a positive control antibiotic group should be included.

  • Monitoring: Monitor the mice for clinical signs of illness (e.g., lethargy, ruffled fur, hypothermia) and survival over a period of 7-14 days.

  • Bacterial Load Determination: At specific time points post-treatment, a subset of mice from each group can be euthanized to determine the bacterial load in various organs (e.g., blood, spleen, liver, lungs). Organs are homogenized, serially diluted, and plated on appropriate agar to enumerate colony-forming units (CFU).

  • Cytokine Analysis: Blood samples can be collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits to assess the immunomodulatory effects of this compound.

Visualizations

Lauryl_LF11_Mechanism_of_Action cluster_bacterium Bacterial Cell Bacterial Membrane Bacterial Membrane Membrane Disruption Membrane Disruption Bacterial Membrane->Membrane Disruption Lauryl Chain Insertion Intracellular Components Intracellular Components Lauryl-LF11 Lauryl-LF11 Lauryl-LF11->Bacterial Membrane Electrostatic Interaction Cell Lysis Cell Lysis Membrane Disruption->Cell Lysis Cell Lysis->Intracellular Components Leakage

Direct Antimicrobial Action of this compound.

Lauryl_LF11_Immunomodulation cluster_macrophage Macrophage TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 Recruitment NF-kB NF-kB MyD88->NF-kB Activation Cascade Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines Upregulates Transcription (TNF-α, IL-6) LPS LPS LPS->TLR4 Binds & Activates Lauryl-LF11 Lauryl-LF11 Lauryl-LF11->TLR4 Modulates Signaling Lauryl-LF11->LPS Binds & Neutralizes Experimental_Workflow_MIC A Prepare this compound Stock C Serial Dilution in 96-well Plate A->C B Prepare Microbial Inoculum D Inoculate Wells B->D C->D E Incubate Plate D->E F Read Results (Visual/OD) E->F G Determine MIC F->G

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Lauryl-LF 11 Precipitation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering precipitation issues with Lauryl-LF 11 in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my aqueous buffer?

A1: this compound is an N-terminally acylated peptide, which means a lauryl group (a 12-carbon alkyl chain) is attached to its N-terminus. This lauryl group imparts a significant hydrophobic character to the peptide.[1] In aqueous solutions, these hydrophobic regions of different this compound molecules can interact with each other to minimize contact with water, leading to aggregation and precipitation. Several factors can influence this process, including concentration, pH, ionic strength, and temperature of the solution.

Q2: What is the recommended solvent for this compound?

A2: Due to its hydrophobic nature, this compound has limited solubility in purely aqueous solutions. The recommended solvent for initial dissolution is a mixture of an organic solvent and water. A known successful solubilization condition is 30% acetonitrile in water , which can dissolve this compound up to 2 mg/mL .[2] For highly hydrophobic peptides, initial dissolution in a small amount of 100% dimethyl sulfoxide (DMSO) followed by gradual dilution with the aqueous buffer is also a common strategy.[3][4]

Q3: How does pH affect the solubility of this compound?

A3: The pH of the solution plays a critical role in the solubility of peptides because it affects the net charge of the molecule.[2] The solubility of a peptide is generally lowest at its isoelectric point (pI), the pH at which the net charge is zero. By adjusting the pH of the buffer away from the pI, you can increase the net charge of the peptide, leading to greater repulsion between molecules and improved solubility. For peptides with a net positive charge (basic peptides), using a slightly acidic buffer can improve solubility. For peptides with a net negative charge (acidic peptides), a slightly basic buffer may be more suitable.[4][5]

Q4: Can temperature be used to redissolve precipitated this compound?

A4: Gentle warming of a peptide solution can sometimes help to redissolve precipitates.[5] However, this should be done with caution, as excessive heat can lead to degradation of the peptide. It is advisable to warm the solution gradually (e.g., to 37°C) and monitor for dissolution. Sonication can also be used in conjunction with warming to aid in solubilization.[5][6]

Q5: How can I prevent this compound from precipitating during my experiment?

A5: To prevent precipitation, it is crucial to start with a properly solubilized stock solution. Prepare a concentrated stock of this compound in the recommended solvent (e.g., 30% acetonitrile/water or a small amount of DMSO). Then, add the stock solution dropwise to your vigorously stirred aqueous experimental buffer.[7] This method avoids localized high concentrations of the peptide that can trigger aggregation. Also, consider the final concentration of this compound in your experiment and ensure it does not exceed its solubility limit in the final buffer composition.

Troubleshooting Guide: this compound Precipitation

This guide provides a step-by-step approach to resolving precipitation issues with this compound.

Problem: this compound precipitates immediately upon addition to an aqueous buffer.

Cause: The hydrophobic nature of the lauryl group leads to rapid aggregation in an aqueous environment. The buffer conditions (e.g., pH, ionic strength) may not be optimal for solubility.

G A Precipitation Observed B Review Solubilization Protocol A->B C Prepare Concentrated Stock in Organic Solvent (e.g., 30% ACN or DMSO) B->C D Add Stock Dropwise to Vigorously Stirred Aqueous Buffer C->D E Check for Precipitation D->E F Adjust Buffer pH (Away from pI) E->F Precipitation persists I Experiment Successful E->I No Precipitation G Optimize Buffer Ionic Strength (Lower concentration) F->G H Consider Additives (e.g., non-ionic surfactants) G->H H->D

Troubleshooting workflow for immediate precipitation.
Problem: this compound solution becomes cloudy or precipitates over time.

Cause: The peptide may be slowly aggregating out of solution due to factors like temperature changes, prolonged storage, or interactions with other components in the solution.

G A Delayed Precipitation Observed B Check Storage Conditions (Temperature, Light Exposure) A->B C Assess Buffer Stability (pH, component degradation) A->C D Filter-sterilize the solution (0.22 µm filter) B->D C->D E Aliquot and Store at -20°C or -80°C D->E F Use Freshly Prepared Solutions E->F G Problem Resolved F->G

Workflow for addressing delayed precipitation.

Data Presentation

Table 1: Solubility of this compound

SolventMaximum ConcentrationReference
30% Acetonitrile / Water2 mg/mL[2]
Dimethyl Sulfoxide (DMSO)Recommended for initial dissolution of hydrophobic peptides[3][4]
WaterPoor solubility expectedGeneral peptide knowledge
10% Acetic AcidMay improve solubility for basic peptides[3][4]
10% Ammonium BicarbonateMay improve solubility for acidic peptides[5]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a stable, concentrated stock solution of this compound.

Materials:

  • This compound (lyophilized powder)

  • Acetonitrile (ACN), HPLC grade

  • Sterile, deionized water

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.

  • Prepare a 30% acetonitrile in water solution (v/v). For example, mix 3 mL of acetonitrile with 7 mL of sterile water.

  • Add the appropriate volume of the 30% acetonitrile solution to the this compound vial to achieve the desired concentration (not exceeding 2 mg/mL).

  • Gently vortex the vial for 1-2 minutes to aid dissolution.

  • If dissolution is incomplete, sonicate the vial in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of this compound Stock Solution into Aqueous Buffer

Objective: To dilute the concentrated this compound stock solution into the final experimental buffer while minimizing precipitation.

Materials:

  • This compound stock solution (from Protocol 1)

  • Experimental aqueous buffer

  • Magnetic stirrer and stir bar

Procedure:

  • Place the desired volume of your experimental aqueous buffer into a sterile container with a magnetic stir bar.

  • Begin stirring the buffer at a moderate speed to create a vortex.

  • Slowly, add the required volume of the this compound stock solution drop-by-drop into the side of the vortex.

  • Allow the solution to stir for an additional 5-10 minutes to ensure homogeneity.

  • Visually inspect the final solution for any signs of precipitation or cloudiness.

Signaling Pathway and Logical Relationships

The precipitation of this compound is primarily governed by the balance between its hydrophilic and hydrophobic properties in a given solvent environment. The following diagram illustrates the factors influencing the solubility of this acylated peptide.

G cluster_0 This compound Properties cluster_1 Solution Environment Hydrophobic Lauryl Chain Hydrophobic Lauryl Chain Aggregation Aggregation Hydrophobic Lauryl Chain->Aggregation promotes Peptide Backbone & Side Chains Peptide Backbone & Side Chains Solvation Solvation Peptide Backbone & Side Chains->Solvation promotes (if charged) Solvent Polarity Solvent Polarity Solvent Polarity->Solvation pH pH Peptide Charge Peptide Charge pH->Peptide Charge determines Ionic Strength Ionic Strength Ionic Strength->Aggregation can influence Temperature Temperature Solubility State Solubility State Temperature->Solubility State affects Precipitation Precipitation Aggregation->Precipitation Soluble State Soluble State Solvation->Soluble State Precipitation->Solubility State Soluble State->Solubility State Peptide Charge->Solvation

Factors influencing this compound solubility.

References

Technical Support Center: Optimizing Lauryl-LF 11 Concentration for Antibacterial Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lauryl-LF 11. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in antibacterial assays. Here you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and relevant biological pathway information to ensure the successful application of this potent antimicrobial peptide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic, N-terminally acylated antimicrobial peptide derived from the lactoferricin peptide LF11. The addition of a lauryl (C12) fatty acid chain enhances its antibacterial and lipopolysaccharide (LPS)-binding activities. Its primary mechanism of action involves disruption of the bacterial cell membrane. Furthermore, it is known to bind to LPS, the major component of the outer membrane of Gram-negative bacteria, which can neutralize endotoxic effects and may involve the activation of the Toll-like receptor 4 (TLR4) signaling pathway in host immune cells.

Q2: What is the typical effective concentration range for this compound?

A2: The effective concentration of this compound, determined as the Minimum Inhibitory Concentration (MIC), can vary depending on the bacterial species and the specific assay conditions. Based on studies of similar N-acylated lactoferricin-derived peptides, the expected MIC values are generally in the low micromolar range. For guidance, please refer to the data presented in Table 1.

Q3: How should I dissolve and handle this compound?

A3: this compound is a hydrophobic peptide and may be challenging to dissolve in aqueous solutions. It is recommended to first dissolve the peptide in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) or a 30% acetonitrile/water solution. Subsequently, this stock solution can be diluted to the desired concentration in the appropriate assay medium. It is crucial to use polypropylene or low-binding labware to prevent the peptide from adsorbing to surfaces.

Q4: Can this compound be used against both Gram-positive and Gram-negative bacteria?

A4: Yes, lactoferricin-derived peptides, especially those with N-terminal acylation, have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The lauryl chain enhances its ability to interact with and disrupt the membranes of both bacterial types.

Data Presentation

Table 1: Expected Minimum Inhibitory Concentration (MIC) Ranges for this compound and Related Peptides
Bacterial SpeciesTypeExpected MIC Range (µg/mL)Expected MIC Range (µM)Reference Peptides
Escherichia coliGram-Negative3 - 120[1][2][3]~2 - 75Bovine Lactoferricin, hLF 1-11, (RRWQWR)₄K₂Ahx₂C₂
Staphylococcus aureusGram-Positive16 - >128[4]~10 - >80hLF 1-11 with EDTA
Pseudomonas aeruginosaGram-Negative64 - 128[4]~40 - 80hLF 1-11

Note: The provided MIC ranges are based on published data for structurally similar N-acylated and lactoferricin-derived peptides. Actual MIC values for this compound should be determined experimentally.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC Determination of this compound

This protocol is adapted for cationic antimicrobial peptides to minimize non-specific binding and ensure accurate MIC determination.

Materials:

  • This compound

  • DMSO or 30% acetonitrile/water for stock solution preparation

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial strains (e.g., E. coli, S. aureus, P. aeruginosa)

  • Sterile, 96-well polypropylene microtiter plates

  • Sterile polypropylene tubes

  • 0.2% Bovine Serum Albumin (BSA) in 0.01% acetic acid

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Further dilute the stock solution in 0.2% BSA in 0.01% acetic acid to create a working stock for serial dilutions.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, inoculate a single colony of the test bacterium into MHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (typically an OD₆₀₀ of 0.4-0.6).

    • Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Assay Setup:

    • In a 96-well polypropylene plate, perform a two-fold serial dilution of the this compound working stock in MHB. The final volume in each well should be 50 µL.

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a positive control (bacteria with no peptide) and a negative control (MHB with no bacteria).

  • Incubation and Reading:

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection for turbidity or by measuring the OD₆₀₀ using a microplate reader. The MIC is the lowest concentration of this compound that inhibits visible bacterial growth.

Protocol 2: Fluorescent Probe Displacement Assay for LPS Binding

This assay measures the ability of this compound to bind to LPS by displacing a fluorescent probe.

Materials:

  • This compound

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • BODIPY-TR-cadaverine (BC) fluorescent probe

  • Tris buffer (50 mM, pH 7.4)

  • Fluorometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of LPS (1 mg/mL) in Tris buffer.

    • Prepare a stock solution of BC (1 mM) in DMSO.

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Assay Procedure:

    • In a quartz cuvette, prepare a solution of LPS (e.g., 10 µg/mL) and BC (e.g., 1 µM) in Tris buffer.

    • Measure the baseline fluorescence of the LPS-BC complex (Excitation: ~580 nm, Emission: ~620 nm).

    • Add increasing concentrations of this compound to the cuvette.

    • After each addition, allow the solution to equilibrate for 5 minutes and then measure the fluorescence.

    • An increase in fluorescence indicates the displacement of BC from LPS by this compound.

  • Data Analysis:

    • Plot the change in fluorescence against the concentration of this compound to determine the binding affinity.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
This compound precipitates in the assay medium. - Low solubility in aqueous solutions.- Interaction with media components.- Prepare the initial stock solution in DMSO or acetonitrile/water at a higher concentration and then dilute in the assay medium.- Consider using a different broth, such as Tryptic Soy Broth (TSB), that may have better compatibility.- Ensure the final concentration of the organic solvent is not inhibitory to the bacteria.
Inconsistent or non-reproducible MIC values. - Adsorption of the peptide to plasticware.- Inaccurate initial bacterial inoculum.- Variation in incubation time.- Use polypropylene or low-binding microplates and pipette tips.- Standardize the preparation of the bacterial inoculum to a specific OD₆₀₀ and verify with plate counts.- Maintain a consistent incubation time for all experiments.
No antibacterial activity observed. - Inactive peptide.- Peptide concentration is too low.- Resistance of the bacterial strain.- Verify the purity and activity of the this compound stock.- Test a wider and higher range of concentrations.- Use a known susceptible control strain to validate the assay.
High background in fluorescence-based assays. - Autofluorescence of the peptide or media components.- Run a control with the peptide alone to measure its intrinsic fluorescence and subtract it from the experimental values.- Use a buffer with minimal autofluorescence.

Mandatory Visualizations

Signaling Pathway

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS LBP LBP LPS->LBP Binds to Lauryl_LF11 This compound Lauryl_LF11->LPS Binding & Neutralization CD14 CD14 LBP->CD14 Presents to TLR4_MD2 TLR4/MD2 Complex CD14->TLR4_MD2 Transfers to MyD88 MyD88 TLR4_MD2->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPKs MAPKs TAK1->MAPKs NF_kB NF-κB IKK_complex->NF_kB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Cytokines Induces Transcription AP1 AP-1 MAPKs->AP1 Activates AP1->Cytokines Induces Transcription MIC_Assay_Workflow start Start prep_peptide Prepare this compound Stock Solution (in DMSO) start->prep_peptide prep_bacteria Prepare Bacterial Inoculum (5x10^5 CFU/mL) start->prep_bacteria serial_dilute Perform 2-fold Serial Dilution in Polypropylene Plate prep_peptide->serial_dilute add_inoculum Add Bacterial Inoculum to each well prep_bacteria->add_inoculum serial_dilute->add_inoculum incubate Incubate at 37°C for 18-24 hours add_inoculum->incubate read_results Read Results (Visually or OD600) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end Troubleshooting_Logic problem Inconsistent MIC Results? check_plasticware Using Polypropylene Plates/Tips? problem->check_plasticware Yes use_polypropylene Switch to Polypropylene (Low-Binding) check_plasticware->use_polypropylene No check_inoculum Standardized Inoculum (OD600)? check_plasticware->check_inoculum Yes use_polypropylene->check_inoculum standardize_inoculum Standardize Inoculum Preparation check_inoculum->standardize_inoculum No check_precipitation Peptide Precipitation Observed? check_inoculum->check_precipitation Yes standardize_inoculum->check_precipitation modify_solvent Modify Dissolution (e.g., higher DMSO conc.) check_precipitation->modify_solvent Yes consistent_results Consistent Results check_precipitation->consistent_results No modify_solvent->consistent_results

References

How to prevent Lauryl-LF 11 aggregation in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the aggregation of Lauryl-LF 11 in vitro. This compound is an N-terminally acylated antimicrobial peptide with an amphipathic nature, possessing both a hydrophobic lauryl chain and a hydrophilic peptide component. This structure makes it prone to aggregation if not handled correctly.

Troubleshooting Guide: Preventing and Resolving this compound Aggregation

Aggregation of this compound can manifest as visible precipitates, cloudiness in the solution, or inaccurate and irreproducible results in your experiments. This guide provides a systematic approach to troubleshoot and prevent these issues.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow to follow when encountering or aiming to prevent this compound aggregation.

G cluster_0 Initial Preparation cluster_1 Dissolution Protocol cluster_2 Troubleshooting Aggregation A Start with High-Quality Lyophilized this compound B Choose Appropriate Solvent System A->B C Dissolve in Organic Solvent First (e.g., DMSO) D Vortex and Sonicate Briefly C->D E Add Aqueous Buffer Gradually D->E F Observe for Cloudiness or Precipitate E->F G Optimize Buffer Conditions F->G Aggregation Observed J Successful Solubilization F->J Clear Solution H Adjust Peptide Concentration G->H I Control Temperature H->I I->C Re-attempt Dissolution

Caption: Troubleshooting workflow for preventing this compound aggregation.

Frequently Asked Questions (FAQs)

What is this compound and why is it prone to aggregation?

This compound is a synthetic, N-terminally acylated antimicrobial peptide. Its structure is amphipathic, meaning it has both a hydrophobic (water-repelling) lauryl tail and a hydrophilic (water-attracting) peptide head.[1] This dual nature can lead to self-assembly and aggregation in aqueous solutions as the hydrophobic tails try to minimize their contact with water.

What is the recommended procedure for dissolving lyophilized this compound?

Due to its hydrophobic nature, it is recommended to first dissolve this compound in a small amount of an organic solvent before adding an aqueous buffer.[2]

Detailed Protocol:

  • Initial Dissolution in Organic Solvent:

    • Before opening, centrifuge the vial to ensure all the lyophilized powder is at the bottom.

    • Add a small volume of sterile, high-purity dimethyl sulfoxide (DMSO) to the vial to create a concentrated stock solution. The final concentration of DMSO in your working solution should be kept low, ideally below 1%, as higher concentrations can affect biological assays.

    • Vortex gently and sonicate for a few minutes to aid dissolution.[2][3]

  • Dilution in Aqueous Buffer:

    • Once the peptide is fully dissolved in DMSO, gradually add your desired sterile aqueous buffer (e.g., phosphate-buffered saline, Tris buffer) to the peptide stock solution while vortexing gently.

    • Do not add the aqueous buffer too quickly, as this can cause the peptide to precipitate.

Which factors can influence the aggregation of this compound?

Several factors can contribute to the aggregation of amphipathic peptides like this compound:

  • pH and Net Charge: The solubility of peptides is generally lowest at their isoelectric point (pI), where the net charge is zero. Operating at a pH away from the pI can increase solubility and reduce aggregation by promoting electrostatic repulsion between peptide molecules.[4]

  • Ionic Strength: High salt concentrations can sometimes promote aggregation by shielding the charges on the peptide, reducing electrostatic repulsion.[4][5]

  • Peptide Concentration: Higher concentrations of this compound are more likely to lead to aggregation.[4]

  • Temperature: Temperature can have variable effects. While gentle warming can sometimes aid in dissolving peptides, prolonged exposure to high temperatures can promote aggregation and degradation.[3] It is best to store peptide solutions at low temperatures.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a peptide solution can lead to aggregation. It is recommended to aliquot the stock solution into smaller volumes for single-use to avoid this.[6]

My this compound solution appears cloudy. What should I do?

A cloudy solution indicates that the peptide has aggregated. Here are some steps to resolve this:

  • Sonication: Briefly sonicate the solution in a water bath. This can sometimes help to break up aggregates.[2][3]

  • pH Adjustment: Check the pH of your buffer. If it is close to the predicted isoelectric point of this compound, consider using a buffer with a pH further from the pI.

  • Dilution: The aggregation may be concentration-dependent. Try diluting your sample with the same buffer.

  • Re-dissolving: If the above steps do not work, you may need to lyophilize the peptide again and re-dissolve it using the recommended protocol, perhaps with a slightly higher proportion of organic solvent initially.

What are the best storage conditions for this compound solutions?

To maintain the stability and prevent aggregation of this compound solutions:

  • Short-term storage (days to a week): Store at 4°C.

  • Long-term storage (weeks to months): Aliquot the stock solution into single-use vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[6]

Data Summary: Factors Influencing Peptide Aggregation

The following table summarizes key factors and recommended conditions to prevent the aggregation of amphipathic peptides like this compound.

FactorRecommendationRationale
Solvent Initially dissolve in a minimal amount of an organic solvent (e.g., DMSO) before adding aqueous buffer.[2]The organic solvent helps to solvate the hydrophobic lauryl chain, preventing it from aggregating in an aqueous environment.
pH Use a buffer with a pH that is at least 1-2 units away from the peptide's isoelectric point (pI).[1][3]Maximizes the net charge on the peptide, leading to electrostatic repulsion that counteracts aggregation.
Ionic Strength Use buffers with moderate ionic strength (e.g., 50-150 mM salt).Very high salt concentrations can shield charges and promote hydrophobic interactions, leading to aggregation.[4][5]
Concentration Work with the lowest concentration of this compound that is effective for your experiment.Higher concentrations increase the likelihood of intermolecular interactions and aggregation.[4]
Temperature Prepare and handle solutions on ice or at room temperature. For storage, use -20°C or -80°C.While gentle warming can aid initial dissolution, high temperatures can increase the rate of aggregation and chemical degradation.[3]
Agitation Mix gently by vortexing or inversion. Avoid vigorous shaking.Vigorous agitation can introduce air-water interfaces that can denature and aggregate peptides.
Storage Aliquot into single-use volumes and store frozen. Avoid repeated freeze-thaw cycles.[6]Freeze-thaw cycles can induce aggregation due to local concentration changes and ice crystal formation.

Experimental Protocols

Protocol 1: Recommended Solubilization of this compound

This protocol is designed to minimize aggregation during the initial preparation of a this compound stock solution.

Materials:

  • Lyophilized this compound

  • Sterile, high-purity DMSO

  • Sterile aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Centrifuge the vial of lyophilized this compound at low speed for 1-2 minutes to collect all the powder at the bottom.

  • Carefully open the vial and add a small volume of DMSO to achieve a high-concentration stock (e.g., 10-20 mg/mL).

  • Gently vortex the vial for 1-2 minutes until the powder is dissolved.

  • Place the vial in a sonicator water bath for 5-10 minutes.

  • To prepare a working solution, take a small volume of the DMSO stock and add it to your desired aqueous buffer. Add the buffer slowly while gently vortexing to ensure proper mixing and prevent precipitation.

  • Visually inspect the final solution for any signs of cloudiness or precipitation. If the solution is clear, it is ready for use.

Signaling Pathway Implication: this compound and TLR4

TLR4_Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm Lauryl_LF_11 Soluble this compound TLR4 TLR4 Receptor Lauryl_LF_11->TLR4 Binds and Activates Aggregated_Lauryl_LF_11 Aggregated this compound Aggregated_Lauryl_LF_11->TLR4 Impaired Binding Signaling_Cascade Downstream Signaling (e.g., NF-κB activation) TLR4->Signaling_Cascade Cytokine_Production Inflammatory Cytokine Production (e.g., TNF-α, IL-6) Signaling_Cascade->Cytokine_Production

Caption: Interaction of soluble vs. aggregated this compound with the TLR4 signaling pathway.

References

Navigating Lauryl-LF 11 Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability and other common issues encountered during experiments with Lauryl-LF 11.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic, N-terminally acylated peptide analogue of LF11, which exhibits antibacterial activity.[1][2][3] Its amphipathic nature, with a hydrophobic acyl chain and a hydrophilic head group, allows for solubility in both aqueous and lipid environments.[2] While the precise mechanism is still under investigation, it is understood to involve the activation of Toll-like receptor 4 (Tlr4).[2] This interaction is believed to trigger downstream signaling cascades that lead to an antibacterial response and the inhibition of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2]

Q2: What are the recommended storage and handling conditions for this compound?

Proper storage and handling are critical to maintaining the stability and activity of this compound.

  • Storage: Lyophilized this compound should be stored at -20°C or -80°C, protected from light.[4]

  • Reconstitution: It is recommended to reconstitute the peptide immediately before use.[4] For solution storage, use sterile buffers and consider filtration through a 0.2 µm filter to prevent microbial contamination.[4]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can lead to peptide degradation.[4]

Q3: How should I dissolve this compound?

Solubility can be a source of variability. The following is a general guideline for dissolving this compound:

  • Attempt to dissolve the peptide in sterile, distilled water first.

  • If it does not dissolve, a 10%-30% acetic acid solution can be tried.[1]

  • For highly hydrophobic peptides, a small amount of an organic solvent like DMSO, acetonitrile, or methanol can be used to initially dissolve the peptide, followed by dilution to the desired concentration with an aqueous buffer.[1]

A solubility test report, if available from the supplier, will provide the optimal buffer and pH for dissolution.[4]

Troubleshooting Guide

Variability in experimental outcomes with this compound can arise from several factors, from peptide preparation to the assay itself. This guide provides potential causes and solutions for common issues.

Problem Potential Cause Recommended Solution
High variability in Minimum Inhibitory Concentration (MIC) assays Peptide Aggregation: The intrinsic properties of the peptide, high concentration, or environmental factors (pH, ionic strength) can lead to aggregation.[5]- Reconstitute the peptide immediately before use. - Consider sonication to aid in dissolving aggregates.[5] - Evaluate the peptide sequence for aggregation-prone regions using prediction tools.[5]
Inaccurate Peptide Concentration: Errors in weighing or reconstitution.- Ensure the microbalance is properly calibrated. - Perform a concentration determination using a method like a Bradford assay, if applicable.
Bacterial Inoculum Variability: Inconsistent starting concentration of bacteria.- Standardize the inoculum preparation using a spectrophotometer to measure optical density (e.g., 0.5 McFarland standard).[6]
No or low antibacterial activity observed Peptide Degradation: Improper storage or multiple freeze-thaw cycles.- Store lyophilized peptide at -20°C or -80°C.[4] - Aliquot the peptide solution after reconstitution to avoid repeated freeze-thaw cycles.
Contamination: Endotoxin or other microbial contamination in the peptide stock.- Use endotoxin-free water and sterile techniques for reconstitution. - Consider endotoxin testing of the peptide stock.[4]
Incorrect Assay Conditions: pH, salt concentration, or presence of serum in the media can affect peptide activity.[7]- Optimize assay buffer conditions. - Be aware that components in complex media can inhibit peptide activity.
Inconsistent results in cell-based assays TFA Salt Effects: Residual trifluoroacetic acid (TFA) from peptide synthesis can be cytotoxic.[4]- Consider TFA removal or salt exchange procedures if cell viability is a concern.
Peptide Oxidation: Peptides containing Cys, Met, or Trp are susceptible to oxidation.- Store peptides protected from light and consider using buffers with antioxidants if oxidation is suspected.[4]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay Protocol

This protocol outlines a standard broth microdilution method to determine the MIC of this compound against a bacterial strain.

Materials:

  • This compound stock solution

  • Bacterial strain of interest (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Incubator

Methodology:

  • Prepare Bacterial Inoculum:

    • Inoculate a single bacterial colony into 5 mL of MHB and incubate overnight at 37°C with shaking.

    • Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Further dilute the standardized suspension to the final required inoculum density (typically 5 x 10⁵ CFU/mL) for the assay.

  • Prepare Peptide Dilutions:

    • Perform a serial two-fold dilution of the this compound stock solution in MHB across the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculate the Plate:

    • Add 50 µL of the prepared bacterial inoculum to each well containing the peptide dilutions, resulting in a final volume of 100 µL.

    • Include a positive control (bacteria in medium without peptide) and a negative control (medium only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.[5]

Visualizations

This compound Troubleshooting Workflow

G cluster_0 Troubleshooting Experimental Variability start High Variability in Results check_peptide Check Peptide Integrity & Purity start->check_peptide check_protocol Review Experimental Protocol start->check_protocol check_reagents Verify Reagent Quality start->check_reagents solubility Assess Solubility & Aggregation check_peptide->solubility storage Confirm Proper Storage check_peptide->storage concentration Verify Concentration check_peptide->concentration assay_conditions Standardize Assay Conditions check_protocol->assay_conditions inoculum Check Inoculum Consistency check_protocol->inoculum solution Problem Resolved solubility->solution Optimized storage->solution Corrected concentration->solution Validated assay_conditions->solution Standardized inoculum->solution Standardized

Caption: A logical workflow for troubleshooting common sources of variability in this compound experiments.

Proposed Signaling Pathway of this compound

G cluster_1 This compound Signaling Cascade Lauryl_LF11 This compound TLR4 TLR4 Receptor Lauryl_LF11->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NF_kB NF-κB Activation TRAF6->NF_kB Cytokine_Mod Modulation of Inflammatory Cytokines (e.g., TNF-α, IL-6) NF_kB->Cytokine_Mod Antibacterial_Response Antibacterial Response NF_kB->Antibacterial_Response

References

Lauryl-LF 11 Interference with Fluorescence-Based Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter assay interference when using Lauryl-LF 11 in fluorescence-based assays. While this compound is a valuable antimicrobial and endotoxin-neutralizing peptide, its chemical properties may impact the accuracy and reproducibility of fluorescent assays.[1][2][3][4] This guide offers troubleshooting protocols, frequently asked questions, and mitigation strategies to help you identify and resolve potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a synthetic peptide, specifically an N-terminally acylated analog of the LF 11 peptide.[2][3] Its structure consists of a hydrophilic peptide headgroup and a hydrophobic 12-carbon lauryl acyl chain.[1] This amphipathic nature makes it soluble in both aqueous and lipid environments and drives its antimicrobial activity, but also gives it surfactant-like properties that can interfere with sensitive assays.[1]

Q2: Why might this compound interfere with my fluorescence-based assay?

Due to its amphipathic structure, this compound behaves like a surfactant. At a certain concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into aggregates called micelles.[5][6] These micelles, or even individual this compound molecules, can interfere with fluorescence assays through several mechanisms:

  • Fluorescence Quenching: Direct interaction with the fluorophore can decrease its signal intensity.[7]

  • Protein Denaturation: Surfactants can alter the conformation of enzymes or protein targets, affecting their activity.[8][9]

  • Light Scatter: The formation of micelles or aggregates can scatter excitation and emission light, leading to noisy or inaccurate readings.

  • Steric Hindrance: Binding of this compound to assay components may block interactions necessary for signal generation.

Q3: What are the common signs of assay interference from compounds like this compound?

Common indicators of assay interference include:

  • Unexpectedly low or high fluorescence signals.

  • High variability between replicate wells.

  • Inconsistent or shifted dose-response curves.

  • An unusual appearance in the assay plate, such as precipitates or cloudiness.

Q4: Is this compound known to be autofluorescent?

While many organic molecules can be autofluorescent, compounds consisting primarily of peptides and alkyl chains are not typically strong fluorophores.[10] However, it is crucial to test this empirically. The protocol for detecting intrinsic fluorescence (Protocol 1) can determine if this compound is contributing to the background signal in your specific assay buffer and wavelength settings.

Troubleshooting Guide

This guide is designed to help you systematically identify the nature of the interference and take corrective action.

Problem: My fluorescence signal is unexpectedly low after adding this compound.

This is often caused by fluorescence quenching or inhibition of an enzyme required for signal generation.

  • Possible Cause 1: Fluorescence Quenching. this compound may be interacting directly with your fluorescent probe or substrate, causing its signal to decrease.

    • Troubleshooting Step: Perform a control experiment to test for quenching. See Protocol 1. In this experiment, you will measure the fluorescence of your probe with and without this compound in the absence of other assay components (like enzymes). A significant signal decrease in the presence of this compound confirms quenching.[11][12]

  • Possible Cause 2: Enzyme Inhibition/Denaturation. If your assay relies on an enzyme, this compound may be inhibiting its activity through non-specific interactions.

    • Troubleshooting Step: Review the results from Protocol 1. If quenching is not observed, the interference is likely related to the enzyme. Consider running the assay with a lower concentration of this compound or exploring alternative detergents (See Table 2).

Problem: My results are inconsistent and my dose-response curves are erratic.

This is a hallmark of interference caused by aggregation. Amphipathic molecules can form aggregates that non-specifically inhibit enzymes or sequester assay components.[13]

  • Possible Cause: Aggregation-Based Interference. this compound may be forming aggregates at the concentrations used in your assay.

    • Troubleshooting Step: Perform an assay to test for aggregation-based interference. See Protocol 2. This protocol involves running your assay in the presence of a small amount of a well-characterized, non-ionic detergent like Triton X-100. If the inhibitory activity of this compound is significantly reduced by the addition of this competing detergent, aggregation is the likely mechanism.[11][13]

Summary of Potential Interference Mechanisms

The following table summarizes potential interference mechanisms and the corresponding experimental approaches to identify them.

Potential Interference Mechanism Recommended Protocol
Signal Decrease Fluorescence Quenching Protocol 1
Enzyme Inhibition Check results from Protocol 1; if no quenching, suspect enzyme effects.
High Background Signal Intrinsic Fluorescence Protocol 1
Light Scattering Visual inspection of wells for turbidity; check results from Protocol 2.
Inconsistent Results Compound Aggregation Protocol 2

Key Experimental Protocols

Protocol 1: Control Experiment to Detect Intrinsic Fluorescence or Quenching

This protocol is designed to determine if this compound is inherently fluorescent at your assay's wavelengths or if it quenches the signal of your fluorescent reporter.[11][12]

Methodology:

  • Plate Setup: Prepare a microplate with four sets of control wells in your standard assay buffer:

    • Buffer Only: Contains only assay buffer.

    • This compound Only: Contains assay buffer + this compound at the final assay concentration.

    • Reporter Only: Contains assay buffer + your fluorescent substrate/probe at the final assay concentration.

    • Reporter + this compound: Contains assay buffer + your fluorescent reporter + this compound.

  • Incubation: Incubate the plate under the same conditions (time, temperature) as your primary assay.

  • Measurement: Read the plate using the same fluorescence excitation/emission wavelengths and instrument settings as your primary assay.

  • Data Analysis:

    • Intrinsic Fluorescence: Compare the signal from "this compound Only" wells to "Buffer Only" wells. A significant increase indicates intrinsic fluorescence.

    • Quenching: Compare the signal from "Reporter + this compound" wells to "Reporter Only" wells. A significant decrease indicates fluorescence quenching.

Protocol 2: Assay for Aggregation-Based Interference

This protocol uses a non-ionic detergent to diagnose interference caused by compound aggregation.[11][13]

Methodology:

  • Buffer Preparation: Prepare two batches of your complete assay buffer (containing enzyme, substrate, etc.):

    • Standard Buffer: Your normal assay buffer.

    • Detergent Buffer: Your assay buffer supplemented with 0.01% (v/v) Triton X-100.

  • Assay Setup: Set up your primary assay in parallel using both the standard buffer and the detergent-containing buffer.

  • Compound Addition: Add a concentration range of this compound to both sets of assay plates.

  • Incubation and Measurement: Run both assays simultaneously under identical conditions.

  • Data Analysis:

    • Plot the concentration-response curves from both conditions.

    • If the apparent activity or inhibition by this compound is substantially reduced in the presence of Triton X-100, this strongly suggests that this compound is acting via an aggregation-based mechanism.

Alternative Detergents

If this compound is found to interfere with your assay, consider replacing it with a well-characterized detergent that is less likely to cause artifacts. The choice of detergent depends on the specific requirements of your assay system.

Detergent Class Common Use & Characteristics
Triton X-100 Non-ionicWidely used for cell lysis and preventing non-specific binding. Note: Contains an aromatic ring that absorbs UV light.[9][14]
Tween 20 Non-ionicMilder detergent, commonly used in buffers (e.g., TBS-T) to reduce background and stabilize proteins.[14][15]
n-Dodecyl-β-D-maltoside (DDM) Non-ionicA non-denaturing detergent often used to solubilize and stabilize membrane proteins in their active form.[9]
CHAPS ZwitterionicA non-denaturing detergent useful for solubilizing membrane proteins while preserving protein-protein interactions.
Digitonin Non-ionic (steroid glycoside)A mild detergent used for permeabilizing cell membranes and solubilizing membrane proteins.[16]

Diagrams

Troubleshooting_Workflow start Interference Suspected in Fluorescence Assay control_exp Run Control Experiments (Protocol 1) start->control_exp analyze_controls Analyze Control Data control_exp->analyze_controls autofluor Result: Intrinsic Fluorescence analyze_controls->autofluor  Signal (Cpd) > Signal (Buffer)?   quenching Result: Fluorescence Quenching analyze_controls->quenching  Signal (Reporter+Cpd) < Signal (Reporter)?   no_effect No Direct Interference with Reporter analyze_controls->no_effect  No Significant Difference?   agg_exp Run Aggregation Assay (Protocol 2) no_effect->agg_exp analyze_agg Analyze Aggregation Data agg_exp->analyze_agg aggregation Result: Aggregation-Based Interference analyze_agg->aggregation  Activity Reduced with Triton X-100?   other_mech Result: Interference is Likely Target-Specific or Other analyze_agg->other_mech  No Change with Triton X-100?  

Caption: Troubleshooting workflow for identifying assay interference.

Micelle_Interference cluster_0 Below Critical Micelle Concentration (CMC) cluster_1 Above Critical Micelle Concentration (CMC) cluster_2 Micelle m1 m2 m3 fp1 F label_monomer This compound Monomers label_fluor Free Fluorophore (F) (High Signal) n1 n1->center n2 n2->center n3 n3->center n4 n4->center n5 n5->center n6 n6->center n7 n7->center n8 n8->center fp2 F label_micelle Fluorophore (F) Sequestered in Micelle (Signal Quenched) arrow_node Increasing Concentration → cluster_1 cluster_1 cluster_0 cluster_0

Caption: Mechanism of micellar fluorescence quenching.

References

Best practices for storing and handling Lauryl-LF 11

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling and storing Lauryl-LF 11.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

This compound requires specific storage conditions to maintain its stability and activity. For the powdered form, it is recommended to store it at -20°C.[1][2] If this compound is in a solvent, it should be stored at -80°C.[1] It is crucial to keep the container tightly sealed and in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

When handling this compound, it is essential to use appropriate personal protective equipment to avoid inhalation and contact with skin and eyes.[1] Recommended PPE includes:

  • Eye Protection: Safety goggles with side-shields.[1]

  • Hand Protection: Protective gloves.[1]

  • Skin and Body Protection: Impervious clothing.[1]

  • Respiratory Protection: A suitable respirator should be used, especially when handling the powder to avoid dust and aerosol formation.[1]

Work should be conducted in an area with adequate exhaust ventilation, and an accessible safety shower and eye wash station should be available.[1]

Q3: How should I properly dissolve this compound?

For dissolving this compound, it is recommended to first attempt to dissolve the peptide in water. If it does not dissolve, a 10%-30% acetic acid solution can be tried.[3] If the peptide remains insoluble, a small amount of DMSO can be used.[3] For higher solubility, warming the tube at 37°C and using an ultrasonic bath for a short period may help.[4]

Q4: What are the known incompatibilities of this compound?

This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1] Contact with these substances should be avoided to prevent degradation of the product.

Q5: What should I do in case of accidental exposure to this compound?

In case of accidental exposure, follow these first aid measures:

  • Eye Contact: Immediately flush eyes with large amounts of water, removing any contact lenses. Separate eyelids to ensure thorough flushing and promptly seek medical attention.[1]

  • Skin Contact: Rinse the affected skin area thoroughly with large amounts of water.[1]

  • Ingestion: If swallowed, call a poison center or doctor if you feel unwell and rinse your mouth with water.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Action
This compound powder has changed color or appearance. Improper storage conditions (e.g., exposure to light, moisture, or incompatible substances).Do not use the product. Dispose of the contents and container according to approved waste disposal regulations.[1] Review storage procedures to ensure they meet the recommended guidelines.
Difficulty dissolving this compound. Incorrect solvent or procedure.Follow the recommended solubilization protocol: start with water, then try a 10%-30% acetic acid solution, and finally a small amount of DMSO if necessary.[3] Gentle warming (37°C) and sonication may also improve solubility.[4]
Unexpected experimental results. Degradation of this compound due to improper storage or handling.Verify that the storage conditions for both the powder and any prepared solutions were correct. Ensure that the product was not exposed to incompatible materials.[1] Consider using a fresh vial of this compound to repeat the experiment.

Experimental Protocols

Protocol 1: Reconstitution of this compound

  • Bring the vial of this compound powder to room temperature before opening.

  • Based on the desired stock concentration, calculate the required volume of solvent.

  • Add the appropriate solvent (start with sterile water) to the vial.[3]

  • If the peptide does not fully dissolve, proceed with the sequential solubilization steps outlined in the FAQ section (acetic acid solution, then DMSO).[3]

  • For difficult-to-dissolve peptides, gentle warming at 37°C or brief sonication can be applied.[4]

  • Once dissolved, aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -80°C.[1]

Visual Troubleshooting Workflow

Caption: Troubleshooting workflow for this compound.

References

Mitigating the hemolytic activity of Lauryl-LF 11 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Lauryl-LF11

This guide provides researchers, scientists, and drug development professionals with technical support for mitigating the hemolytic activity of the antimicrobial peptide Lauryl-LF11 during experiments.

Frequently Asked Questions (FAQs)

Q1: What is Lauryl-LF11 and why is it used in research?

A1: Lauryl-LF11 is a synthetic, N-terminally acylated antimicrobial peptide (AMP) derived from lactoferricin.[1] It is composed of a lauryl (C12) alkyl chain attached to the 11-amino-acid peptide LF11. This modification enhances its antimicrobial properties against various pathogens.[2] Lauryl-LF11 is investigated for its potential as a therapeutic agent against infectious diseases.[2]

Q2: What causes the hemolytic activity of Lauryl-LF11?

A2: The hemolytic activity of Lauryl-LF11 stems from its amphipathic nature, possessing both a hydrophobic acyl chain and a hydrophilic (cationic) peptide head group.[2] This structure allows it to interact with and disrupt the lipid bilayer of cell membranes, including those of red blood cells (erythrocytes).[3] The hydrophobic tail inserts into the membrane, while the cationic portion interacts with the negatively charged components of the membrane, leading to pore formation, membrane destabilization, and ultimately, cell lysis (hemolysis).[4]

Q3: Why is it critical to mitigate the hemolytic activity of Lauryl-LF11 in experiments?

A3: Mitigating hemolytic activity is crucial for several reasons:

  • Experimental Accuracy: Hemolysis can interfere with various assays. For instance, in cytotoxicity assays, the release of intracellular components from lysed red blood cells can confound results.

  • Therapeutic Potential: For Lauryl-LF11 to be considered for systemic applications, it must exhibit low toxicity towards host cells, including erythrocytes.[5] High hemolytic activity is a major barrier to in vivo applications.

  • Data Interpretation: Distinguishing between antimicrobial activity and general cytotoxicity is essential. If a compound lyses both bacterial and host cells indiscriminately, it has a poor therapeutic index.

Q4: What are the primary strategies to reduce the hemolytic activity of Lauryl-LF11 in an experimental setting?

A4: Key strategies include:

  • Formulation with Liposomes or Nanoparticles: Encapsulating Lauryl-LF11 can shield it from direct contact with red blood cells, reducing hemolysis.

  • Addition of Serum or Plasma: The presence of serum proteins can bind to the hydrophobic regions of the peptide, reducing its availability to interact with erythrocyte membranes.[6]

  • Structural Modifications: While not an in-experiment mitigation, designing analogs with reduced hydrophobicity or altered charge distribution can decrease hemolytic activity.[6][7] For example, PEGylation (conjugation with polyethylene glycol) has been shown to significantly reduce the hemolytic activity of some peptides.[6][7]

  • Adjusting Experimental Buffer Conditions: The composition of the buffer, including salt concentration and pH, can influence peptide-membrane interactions.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
High background hemolysis in negative controls (buffer only). Contamination of glassware or reagents with detergents. Mechanical stress on red blood cells (e.g., vigorous vortexing). Improper osmolarity of the buffer.Use sterile, pyrogen-free labware. Handle red blood cell suspensions gently by inverting or light vortexing. Ensure the buffer (e.g., PBS) is isotonic (pH 7.4).
Lauryl-LF11 shows high hemolytic activity even at low concentrations. The intrinsic properties of the peptide. The experimental conditions favor hemolysis.Perform experiments in the presence of physiological concentrations of serum albumin or in 50% human serum to assess if this mitigates the effect. Consider alternative formulations, such as liposomal encapsulation.
Inconsistent hemolytic activity results between experiments. Variability in the source or age of red blood cells.[8] Differences in incubation time or temperature.[8] Batch-to-batch variation of the synthesized peptide.Use red blood cells from the same donor source for a set of comparative experiments. Standardize incubation time (e.g., 1 hour) and temperature (37°C).[8][9] Confirm the purity and concentration of each peptide batch before use.
Precipitation of Lauryl-LF11 in the assay medium. The peptide's hydrophobic nature can lead to aggregation and precipitation in aqueous buffers.First, attempt to dissolve the peptide in a small amount of an organic solvent like DMSO, followed by dilution in the assay buffer.[10] Ensure the final DMSO concentration is low (typically <1%) and is consistent across all samples, including controls.

Quantitative Data Summary

The hemolytic activity of antimicrobial peptides is often influenced by their hydrophobicity. The table below illustrates how modifications affecting hydrophobicity can impact hemolytic and antimicrobial activities, providing a basis for understanding how to approach the mitigation of Lauryl-LF11's effects.

Peptide/ModificationHydrophobicityAntimicrobial Activity (MIC)Hemolytic Activity (HC50)Therapeutic Index (HC50/MIC)
Parent Peptide (Hypothetical)Moderate8 µM100 µM12.5
Increased Hydrophobicity (e.g., longer acyl chain) High 4 µM 20 µM 5
Decreased Hydrophobicity (e.g., PEGylation) Low 16 µM >200 µM >12.5
Lauryl-LF11 (N-C12 Acylation) High Potent Significant Variable

Note: This table provides illustrative data based on general principles observed for acylated antimicrobial peptides.[4][7] Actual values for Lauryl-LF11 may vary based on experimental conditions.

Experimental Protocols

Standard Hemolysis Assay Protocol

This protocol is used to determine the concentration of Lauryl-LF11 that causes 50% hemolysis of red blood cells (HC50).[11]

1. Materials:

  • Lauryl-LF11 peptide stock solution

  • Fresh human red blood cells (RBCs) in an anticoagulant solution (e.g., EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100 (0.1% or 0.2% in PBS) for positive control (100% hemolysis)[9]

  • 96-well V-bottom microtiter plates[9]

  • Microcentrifuge

  • Spectrophotometer (plate reader) capable of measuring absorbance at 450 nm or 540 nm[9]

2. Preparation of Red Blood Cells:

  • Transfer a small volume of whole blood to a centrifuge tube.

  • Wash the RBCs by adding PBS, centrifuging at 1000 x g for 10 minutes, and carefully aspirating the supernatant.[9][12]

  • Repeat the washing step three times.[9]

  • After the final wash, resuspend the RBC pellet in PBS to achieve a final concentration of 1% to 2% (v/v).[12]

3. Experimental Procedure:

  • Prepare serial dilutions of Lauryl-LF11 in PBS in a 96-well plate.

  • Add the RBC suspension to each well containing the peptide dilutions, the positive control (Triton X-100), and the negative control (PBS only).

  • Incubate the plate at 37°C for 30-60 minutes.[8][9]

  • Centrifuge the plate to pellet the intact RBCs.

  • Carefully transfer the supernatant to a new flat-bottom 96-well plate.

  • Measure the absorbance of the supernatant at 450 nm or 540 nm, which corresponds to the amount of hemoglobin released.[9]

4. Data Analysis: Calculate the percentage of hemolysis using the following equation:[9] % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Plot the % Hemolysis against the peptide concentration and determine the HC50 value from the dose-response curve.

Visualizations

Hemolysis_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_rbc Prepare 2% RBC Suspension mix Mix RBCs with Peptide & Controls in 96-well Plate prep_rbc->mix prep_pep Prepare Lauryl-LF11 Serial Dilutions prep_pep->mix prep_ctrl Prepare Positive (Triton X-100) & Negative (PBS) Controls prep_ctrl->mix incubate Incubate at 37°C for 1 hour mix->incubate centrifuge Centrifuge Plate to Pellet Intact RBCs incubate->centrifuge transfer Transfer Supernatant to New Plate centrifuge->transfer read Measure Absorbance (450 nm) transfer->read calculate Calculate % Hemolysis & HC50 read->calculate

Caption: Workflow for a standard hemolysis assay.

Mitigation_Pathways cluster_direct Direct Interaction (High Hemolysis) cluster_mitigated Mitigation Strategies LF11 Lauryl-LF11 RBC Erythrocyte Membrane LF11->RBC Hydrophobic Insertion Lysis Membrane Disruption & Hemolysis RBC->Lysis LF11_mit Lauryl-LF11 Serum Serum Proteins (e.g., Albumin) LF11_mit->Serum Binding Liposome Liposome Encapsulation LF11_mit->Liposome Encapsulation RBC_safe Erythrocyte Membrane Serum->RBC_safe Reduced Interaction Liposome->RBC_safe Shielding Effect NoLysis Reduced Hemolysis RBC_safe->NoLysis

Caption: Pathways of hemolysis and mitigation strategies.

References

Lauryl-LF 11 stability issues at different pH levels

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the antimicrobial peptide Lauryl-LF 11 at different pH levels. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is an N-terminally acylated synthetic peptide analog of a fragment of human lactoferricin.[1][2][3] The addition of a lauryl (C12) fatty acid chain to the N-terminus enhances its antimicrobial and LPS-binding activities compared to the non-acylated parent peptide.[3] It is an amphipathic molecule with a hydrophobic acyl chain and a hydrophilic, cationic peptide headgroup, allowing for solubility in both aqueous and lipid environments.[4]

Q2: What are the primary factors affecting the stability of this compound in solution?

The stability of peptides like this compound in solution is primarily influenced by:

  • pH: The pH of the solution is a critical factor that can lead to various degradation pathways.[4][5][6]

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[5]

  • Amino Acid Sequence: The specific amino acids in the peptide sequence determine its susceptibility to different degradation reactions.[2][4]

  • Buffer Composition: Certain buffer components can catalyze degradation reactions.[4]

  • Presence of Oxidizing Agents: Exposure to oxygen and metal ions can lead to oxidation of susceptible amino acid residues.[2][5]

Q3: How does pH specifically impact the stability of this compound?

The pH of the formulation can lead to several chemical instability issues for peptides:

  • Hydrolysis: Peptide bonds can be cleaved by hydrolysis, a reaction that is catalyzed by both acidic and basic conditions.[4][6][7]

    • Acidic pH (<4): Can lead to the cleavage of peptide bonds, particularly at aspartic acid (Asp) residues.[2][4]

    • Alkaline pH (>8): Can also promote peptide bond hydrolysis and other degradation pathways like β-elimination.[4][8]

  • Deamidation: Asparagine (Asn) and glutamine (Gln) residues can undergo deamidation to form aspartic acid and glutamic acid, respectively. This reaction is pH-dependent and typically accelerated at neutral to alkaline pH.[2][4][6]

  • Oxidation: Cysteine (Cys) and methionine (Met) residues are susceptible to oxidation. The rate of oxidation can be influenced by pH.[2][5]

  • Aggregation: Peptides can self-associate to form aggregates. Aggregation propensity is often minimal when the peptide has a high net charge, which is influenced by the pH. For cationic peptides like this compound, aggregation may be more likely at higher pH values where the net positive charge is reduced.[9][10]

Q4: What is the recommended pH range for formulating this compound?

While specific data for this compound is not publicly available, for many cationic antimicrobial peptides, a slightly acidic pH (typically between 4.0 and 6.5) is often preferred for optimal stability and activity.[11][12] It is crucial to perform pH stability studies to determine the optimal pH for your specific application and formulation.

Troubleshooting Guide

Issue 1: Loss of this compound potency or activity over time.
Possible Cause Troubleshooting Steps
Chemical Degradation (Hydrolysis, Deamidation) 1. Verify pH of the solution: Ensure the pH is within the optimal range for this compound stability (typically slightly acidic). 2. Analyze for Degradants: Use analytical techniques like RP-HPLC and Mass Spectrometry to identify and quantify degradation products.[13][14] 3. Adjust pH: If degradation is confirmed, reformulate at a different pH and monitor stability.
Oxidation 1. Minimize Oxygen Exposure: Prepare solutions with degassed buffers and store under an inert gas (e.g., argon or nitrogen). 2. Avoid Metal Ions: Use metal-free containers and chelating agents like EDTA if metal ion contamination is suspected.[5]
Aggregation 1. Visual Inspection: Check for precipitation or cloudiness in the solution. 2. Solubility Test: Determine the solubility of this compound at the formulation pH. 3. Modify Formulation: Consider adjusting the pH to increase the net positive charge of the peptide, which can reduce aggregation.[10] Alternatively, the inclusion of solubility-enhancing excipients may be necessary.
Issue 2: Precipitation or cloudiness observed in the this compound solution.
Possible Cause Troubleshooting Steps
Peptide Aggregation 1. Confirm Aggregation: Use techniques like Dynamic Light Scattering (DLS) to confirm the presence of aggregates. 2. pH Adjustment: Lowering the pH may increase the peptide's net positive charge and reduce aggregation.[15][16] 3. Concentration Effect: Investigate if the issue is concentration-dependent by preparing dilutions. 4. Excipient Addition: Consider the addition of non-ionic surfactants or other stabilizing excipients.
Poor Solubility at Formulation pH 1. Determine pI: If the isoelectric point (pI) of this compound is known, ensure the formulation pH is at least 1-2 units away from the pI.[15] 2. Solubility Profile: Experimentally determine the solubility of this compound across a range of pH values.
Interaction with Buffer Components 1. Buffer Screening: Test the stability and solubility of this compound in different buffer systems (e.g., acetate, citrate, phosphate). Some buffer ions can interact with peptides and promote precipitation.[4]

Data Presentation

Table 1: Representative Stability Data for a Cationic Peptide (e.g., this compound) at 25°C

pHTime (days)% Remaining Intact PeptideObservations
3.00100Clear Solution
798.5Clear Solution
1497.2Clear Solution
3095.0Clear Solution
5.00100Clear Solution
799.5Clear Solution
1499.1Clear Solution
3098.5Clear Solution
7.40100Clear Solution
796.0Slight Opalescence
1492.3Visible Cloudiness
3085.1Precipitation
9.00100Clear Solution
790.5Visible Cloudiness
1482.1Precipitation
3070.3Significant Precipitation

Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on the specific formulation and storage conditions.

Experimental Protocols

Protocol for Assessing this compound Stability at Different pH Levels

1. Materials:

  • Lyophilized this compound

  • Water for Injection (WFI) or equivalent high-purity water

  • Buffer stock solutions (e.g., 100 mM citrate, phosphate, borate)

  • Acids and bases for pH adjustment (e.g., 1 M HCl, 1 M NaOH)

  • RP-HPLC system with a C18 column

  • Mass Spectrometer

  • pH meter

2. Preparation of this compound Stock Solution:

  • Accurately weigh the lyophilized this compound powder.

  • Reconstitute in a small volume of an appropriate solvent (e.g., 30% acetonitrile in water) to create a concentrated stock solution.

3. Preparation of Stability Samples:

  • Prepare a series of buffers at the desired pH values (e.g., pH 3.0, 5.0, 7.4, 9.0) at the final desired buffer strength (e.g., 10 mM).

  • Add the this compound stock solution to each buffer to achieve the final target concentration.

  • Aliquot the samples into appropriate vials for each time point.

4. Stability Study:

  • Store the vials at a controlled temperature (e.g., 4°C, 25°C, 40°C).

  • At each time point (e.g., 0, 7, 14, 30 days), remove a vial for each pH condition.

  • Visually inspect the samples for any changes (e.g., color, clarity, precipitation).

  • Analyze the samples by RP-HPLC to determine the percentage of intact this compound remaining.

  • If significant degradation is observed, use mass spectrometry to identify the degradation products.

5. Data Analysis:

  • Plot the percentage of intact this compound remaining versus time for each pH condition.

  • Determine the degradation rate at each pH.

Visualizations

Troubleshooting_Lauryl_LF_11_Stability start Start: Stability Issue Observed (e.g., Loss of Activity, Precipitation) check_pH Is the solution pH known and within the expected range? start->check_pH measure_pH Measure current pH of the solution. check_pH->measure_pH No analyze_degradation Analyze for degradation products (RP-HPLC, MS). check_pH->analyze_degradation  Yes measure_pH->analyze_degradation degradation_present Degradation products detected? analyze_degradation->degradation_present adjust_pH Adjust formulation to optimal pH (typically slightly acidic). degradation_present->adjust_pH Yes check_aggregation Check for aggregation. (Visual, DLS) degradation_present->check_aggregation No end_resolved Issue Resolved adjust_pH->end_resolved aggregation_present Aggregation confirmed? check_aggregation->aggregation_present lower_pH Lower pH to increase net positive charge. aggregation_present->lower_pH Yes end_unresolved Issue Persists: Consider excipients or complete reformulation. aggregation_present->end_unresolved No lower_pH->end_resolved

Caption: Troubleshooting workflow for this compound stability issues.

Peptide_Degradation_Pathways peptide Intact this compound acid_hydrolysis Acid Hydrolysis (Low pH) peptide->acid_hydrolysis base_hydrolysis Base-Catalyzed Hydrolysis (High pH) peptide->base_hydrolysis deamidation Deamidation (Neutral to Alkaline pH) peptide->deamidation oxidation Oxidation (Presence of O2, metal ions) peptide->oxidation aggregation Aggregation (pH near pI, high concentration) peptide->aggregation degraded_products Degraded/Aggregated Peptide (Loss of Activity) acid_hydrolysis->degraded_products base_hydrolysis->degraded_products deamidation->degraded_products oxidation->degraded_products aggregation->degraded_products

Caption: Major pH-dependent degradation pathways for peptides.

References

Technical Support Center: Lauryl-LF 11 Peptide Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and purification of the Lauryl-LF 11 peptide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the unique challenges encountered during the synthesis and purification of this hydrophobic, N-terminally acylated peptide.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound, from on-resin aggregation to purification difficulties.

Synthesis Troubleshooting

Question 1: I am observing poor resin swelling and suspect peptide aggregation on the solid support during Solid-Phase Peptide Synthesis (SPPS). What can I do to improve the synthesis?

Answer: On-resin aggregation is a primary obstacle in hydrophobic peptide synthesis, such as with this compound, leading to incomplete coupling and deprotection steps, and ultimately low yield and purity.[1] This occurs due to inter- and intramolecular hydrogen bonding between peptide chains, which promotes the formation of secondary structures like β-sheets.[1]

Recommended Solutions:

  • Resin Selection: While standard polystyrene resins can be used, polyethylene glycol (PEG)-grafted resins (e.g., TentaGel, ChemMatrix) are often preferred for hydrophobic peptides as they improve solvation of the growing peptide chain and reduce aggregation.[1]

  • Solvent Choice: If standard solvents like Dimethylformamide (DMF) are insufficient to disrupt aggregation, consider using N-methylpyrrolidone (NMP), which has a lower polarity and can better solvate hydrophobic peptides.[1] A "magic mixture" of DCM/DMF/NMP (1:1:1) can also be effective in disrupting secondary structures.[1]

  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can accelerate the synthesis process and help reduce aggregation by providing increased energy to disrupt intermolecular interactions.[2]

Question 2: The Fmoc deprotection step appears to be incomplete, even with extended reaction times. How can I improve the efficiency of this step?

Answer: Incomplete Fmoc removal is a common consequence of peptide aggregation, where the piperidine solution cannot efficiently access the N-terminus of the growing peptide chain.[1]

Recommended Solutions:

  • Chaotropic Agents: Add chaotropic agents, such as LiCl, to the deprotection solution to disrupt hydrogen bonds and improve reagent accessibility.[1]

  • Elevated Temperature: Performing the deprotection step at a moderately elevated temperature can help to disrupt secondary structures and improve reaction kinetics.[1]

Question 3: My final peptide yield after cleavage is very low. What are the potential causes and how can I improve it?

Answer: Low peptide yield can stem from several issues during synthesis and cleavage. For hydrophobic peptides like this compound, aggregation during synthesis is a primary cause of reduced yield.[3]

Recommended Solutions:

  • Optimize Synthesis Conditions: Employ the strategies mentioned above to minimize aggregation during synthesis (e.g., appropriate resin and solvent selection, microwave assistance).

  • Efficient Cleavage: Ensure the cleavage cocktail is freshly prepared and that the peptide-resin is completely submerged. After cleavage, precipitating the peptide in cold diethyl ether is a crucial step for recovery.[1]

  • Alternative Precipitation/Purification: For highly hydrophobic peptides that are difficult to purify via HPLC, a water precipitation method followed by washing with diethyl ether to remove scavengers can sometimes yield higher purity and substantially increased yield.[4]

Purification Troubleshooting

Question 4: My this compound peptide is exhibiting significant peak tailing and broadening during HPLC purification. What are the likely causes and how can I fix this?

Answer: Poor peak shape is a common issue when purifying hydrophobic peptides and can be caused by several factors including secondary interactions with the stationary phase, peptide aggregation, and insufficient ion-pairing agent in the mobile phase.[5]

Recommended Solutions:

  • Optimize Mobile Phase Additive: Trifluoroacetic acid (TFA) is a common ion-pairing agent that can effectively mask silanol interactions and reduce peak tailing.[5]

  • Adjust Gradient Slope: A shallower gradient during HPLC can often improve peak sharpness by allowing more time for the peptide to interact with the stationary phase and elute in a narrower band.[5]

  • Increase Column Temperature: Higher temperatures can improve the solubility of hydrophobic peptides and lead to sharper peaks by improving mass transfer and reducing viscosity.[5]

Question 5: I am experiencing low recovery of my peptide after HPLC purification. What are the potential reasons and solutions?

Answer: Low recovery of hydrophobic peptides post-purification is often due to poor solubility in the mobile phase or adsorption to the HPLC system components.[5]

Recommended Solutions:

  • Optimize Sample Solubility: Ensure your peptide is fully dissolved in the injection solvent. It may be necessary to use a stronger solvent like DMSO or isopropanol to dissolve the peptide before diluting it with the initial mobile phase.[5][6]

  • Passivate the HPLC System: Peptides can adsorb to metallic surfaces within the HPLC system. Passivating the system with a strong acid or using a biocompatible HPLC system can help minimize this issue.[5]

Question 6: The purified this compound peptide is difficult to dissolve for biological assays. What solvents are recommended?

Answer: Due to its hydrophobic lauryl group, this compound can be challenging to dissolve.

Recommended Solubilization Protocol:

  • Attempt to dissolve the peptide in sterile water first.

  • If it does not dissolve, try a 10%-30% acetic acid solution.

  • For very hydrophobic peptides, dissolving in a small amount of an organic solvent like DMSO, followed by dilution with water or buffer to the desired concentration, is often effective.[6]

Quantitative Data Summary

The following table summarizes typical quantitative data that can be expected during the synthesis and purification of this compound. Actual results may vary depending on the specific experimental conditions.

ParameterTypical RangeNotes
Crude Purity (post-cleavage) 40-70%Highly dependent on the success of the synthesis in minimizing aggregation.
Purified Purity (post-HPLC) >95%Achievable with optimized HPLC conditions.
Overall Yield 10-30%Can be lower for longer or more complex hydrophobic peptides.
HPLC Gradient (Acetonitrile) 30-70%Elution will occur at a relatively high organic solvent concentration due to the lauryl group.
Mass Spectrometry (Expected Mass) ~1712.11 g/mol Confirm the correct mass corresponding to the this compound sequence (C81H134N26O15).

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the general steps for the synthesis of this compound using Fmoc/tBu chemistry.

  • Resin Selection and Swelling:

    • Start with a Rink Amide resin suitable for producing a C-terminal amide.

    • Swell the resin in DMF for at least 30 minutes before the first coupling step.[7]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group.

    • Wash the resin thoroughly with DMF to remove residual piperidine.

  • Amino Acid Coupling:

    • Activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling agent such as HBTU/HOBt or HATU in the presence of a base like DIPEA.

    • Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin test to ensure completion.

  • Lauric Acid Acylation:

    • After the final amino acid has been coupled and deprotected, acylate the N-terminus with lauric acid using standard coupling conditions.

  • Washing:

    • After each deprotection and coupling step, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

Protocol 2: Cleavage and Precipitation of this compound
  • Resin Preparation:

    • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage:

    • Prepare a fresh cleavage cocktail. A common cocktail is Reagent K (TFA/thioanisole/water/phenol/EDT, 82.5:5:5:5:2.5).

    • Add the cleavage cocktail to the dry peptide-resin in a reaction vessel and stir for 2-4 hours at room temperature.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.[1]

    • Collect the precipitated peptide by centrifugation or filtration.

    • Wash the peptide pellet with cold diethyl ether to remove scavengers.

    • Dry the purified peptide under vacuum.

Protocol 3: HPLC Purification of this compound
  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of a strong solvent like DMSO and then dilute with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).[5]

  • Column and Mobile Phases:

    • Use a C18 reversed-phase HPLC column suitable for peptide purification.[8]

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    • Equilibrate the column with the initial mobile phase composition.

    • Inject the peptide sample.

    • Run a linear gradient from a low percentage of mobile phase B to a high percentage over a defined period (e.g., 5% to 95% B over 30 minutes for a scouting run).[5]

    • Optimize the gradient based on the elution profile of the peptide to achieve the best separation.[5]

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peptide peak.

    • Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry.

  • Lyophilization:

    • Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis cluster_purification Purification and Analysis Resin_Swelling Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling Fmoc_Deprotection->Amino_Acid_Coupling Washing Washing Amino_Acid_Coupling->Washing Lauric_Acid_Acylation Lauric Acid Acylation Cleavage Cleavage from Resin Lauric_Acid_Acylation->Cleavage Washing->Fmoc_Deprotection Repeat for each amino acid Washing->Lauric_Acid_Acylation Precipitation Precipitation Cleavage->Precipitation HPLC_Purification HPLC Purification Precipitation->HPLC_Purification Characterization Characterization (MS, Analytical HPLC) HPLC_Purification->Characterization Lyophilization Lyophilization Characterization->Lyophilization Final_Peptide Purified this compound Lyophilization->Final_Peptide

Caption: Experimental workflow for this compound synthesis and purification.

troubleshooting_logic cluster_synthesis_issues Synthesis Issues cluster_purification_issues Purification Issues cluster_solutions Potential Solutions Problem Synthesis/Purification Problem Encountered Aggregation Aggregation/ Poor Swelling Problem->Aggregation Incomplete_Deprotection Incomplete Deprotection Problem->Incomplete_Deprotection Low_Yield Low Yield Problem->Low_Yield Poor_Peak_Shape Poor Peak Shape Problem->Poor_Peak_Shape Low_Recovery Low Recovery Problem->Low_Recovery Solubility_Issues Solubility Issues Problem->Solubility_Issues Change_Resin_Solvent Change Resin/Solvent Aggregation->Change_Resin_Solvent Microwave Use Microwave Aggregation->Microwave Chaotropic_Agents Add Chaotropic Agents Incomplete_Deprotection->Chaotropic_Agents Optimize_Cleavage Optimize Cleavage Low_Yield->Optimize_Cleavage Optimize_HPLC_Gradient Optimize HPLC Gradient Poor_Peak_Shape->Optimize_HPLC_Gradient Passivate_System Passivate HPLC System Low_Recovery->Passivate_System Use_Strong_Solvents Use Strong Solvents (DMSO) Solubility_Issues->Use_Strong_Solvents

Caption: Troubleshooting logic for common issues in this compound synthesis.

References

Validation & Comparative

A Comparative Analysis of Lauryl-LF 11 and Polymyxin B for Endotoxin Neutralization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Endotoxin contamination, primarily by lipopolysaccharide (LPS) from Gram-negative bacteria, poses a significant challenge in research and pharmaceutical production, capable of eliciting strong inflammatory responses. Effective neutralization of endotoxins is critical. This guide provides an objective comparison of two prominent endotoxin-neutralizing agents: Lauryl-LF 11, a modified lactoferricin-derived peptide, and Polymyxin B, a well-established cyclic lipopeptide antibiotic. This analysis is supported by experimental data on their mechanisms of action and efficacy.

Mechanism of Endotoxin Neutralization

Both this compound and Polymyxin B target the lipid A moiety of LPS, the primary toxic component. Their interaction with lipid A disrupts the endotoxin's structure and prevents it from activating the host's immune cells, primarily through the Toll-like receptor 4 (TLR4) signaling pathway.

Polymyxin B is a cationic polypeptide that binds with high affinity to the negatively charged phosphate groups of lipid A through electrostatic interactions.[1][2] Its fatty acid tail inserts into the hydrophobic regions of the lipid A, disrupting the LPS aggregates and neutralizing its toxic activity.[1] This binding effectively prevents LPS from interacting with LPS-binding protein (LBP) and the CD14/TLR4/MD2 receptor complex on immune cells.

This compound is a synthetic peptide derived from human lactoferricin. The addition of a C12-alkyl (lauryl) chain to its N-terminus significantly enhances its endotoxin-neutralizing capabilities compared to its non-acylated counterpart, LF11.[3][4] This modification increases the peptide's hydrophobicity, allowing for stronger interaction with the acyl chains of lipid A, complementing the electrostatic interactions between the cationic peptide and the anionic LPS.[3][4]

The following diagram illustrates the general mechanism of endotoxin neutralization by these agents, leading to the inhibition of the pro-inflammatory signaling cascade.

G cluster_binding Endotoxin Neutralization cluster_pathway Inhibition of Cellular Activation LPS Lipopolysaccharide (LPS) (Endotoxin) Complex LPS-Agent Complex (Neutralized) LPS->Complex Binding to Lipid A TLR4 TLR4/MD2/CD14 Receptor Complex LPS->TLR4 Activates Agent Neutralizing Agent (this compound or Polymyxin B) Agent->Complex Complex->TLR4 Prevents Binding MyD88 MyD88-Dependent Signaling Pathway TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α) NFkB->Cytokines

Caption: Mechanism of endotoxin neutralization and subsequent inhibition of the TLR4 signaling pathway.

Comparative Efficacy: Experimental Data

While direct comparative studies between this compound and Polymyxin B are limited, data from studies on closely related lactoferricin-derived peptides, such as LF-33, provide valuable insights. The following tables summarize the quantitative data on the endotoxin-neutralizing potency of a human lactoferrin-derived peptide (LF-33) in comparison to Polymyxin B, as determined by the Limulus Amebocyte Lysate (LAL) assay and a cell-based TNF-α inhibition assay.

Table 1: Endotoxin Neutralization Measured by Limulus Amebocyte Lysate (LAL) Assay

The LAL assay measures the ability of a compound to inhibit endotoxin-induced coagulation of amoebocyte lysate. The Endotoxin Neutralizing Concentration 50% (ENC₅₀) represents the concentration of the agent required to reduce the endotoxin activity by 50%. A lower ENC₅₀ indicates higher potency.

Endotoxin SourceAgentENC₅₀ (µM)
Lipid A LF-330.02
Polymyxin B0.04
E. coli LPS LF-330.03
Polymyxin B0.06
S. minnesota LPS LF-330.01
Polymyxin B0.02
P. aeruginosa LPS LF-330.02
Polymyxin B0.03

Data adapted from a study on LF-33, a human lactoferrin-derived peptide with a similar mechanism to this compound.

Table 2: Inhibition of LPS-Induced TNF-α Secretion in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α by macrophage cells stimulated with endotoxin. The Inhibitory Concentration 50% (IC₅₀) is the concentration of the agent that inhibits 50% of the TNF-α secretion. A lower IC₅₀ indicates higher potency.

Endotoxin SourceAgentIC₅₀ (µM)
Lipid A LF-330.03
Polymyxin B0.05
E. coli LPS LF-330.04
Polymyxin B0.07
S. minnesota LPS LF-330.02
Polymyxin B0.03
P. aeruginosa LPS LF-330.03
Polymyxin B0.04

Data adapted from a study on LF-33, a human lactoferrin-derived peptide with a similar mechanism to this compound.

The data suggests that the lactoferrin-derived peptide exhibits comparable, and in some cases, slightly higher potency in neutralizing various forms of endotoxin compared to Polymyxin B under these experimental conditions. It is important to note that the acylation of LF11 to this compound has been shown to increase its anti-endotoxin activity, suggesting that this compound's performance would be at least comparable to, if not better than, the LF-33 data presented here.[3][4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

Limulus Amebocyte Lysate (LAL) Assay for Endotoxin Neutralization

This assay quantifies the residual endotoxin activity after incubation with a neutralizing agent.

Workflow:

G cluster_prep Sample Preparation cluster_assay LAL Assay cluster_analysis Data Analysis A Prepare serial dilutions of neutralizing agent (this compound or Polymyxin B) B Mix with a fixed concentration of endotoxin A->B C Incubate at 37°C for 30 minutes B->C D Add LAL reagent to the mixture C->D E Incubate at 37°C D->E F Measure turbidity or chromogenic signal kinetically E->F G Determine endotoxin activity from a standard curve F->G H Calculate percentage of endotoxin neutralization G->H I Determine ENC₅₀ H->I

Caption: Experimental workflow for the Limulus Amebocyte Lysate (LAL) assay.

Methodology:

  • Preparation of Reagents: A standard endotoxin solution (e.g., from E. coli) is prepared in pyrogen-free water. Serial dilutions of the neutralizing agents (this compound and Polymyxin B) are also prepared in pyrogen-free water.

  • Neutralization Reaction: Equal volumes of the neutralizing agent dilutions are mixed with a fixed concentration of the endotoxin solution. The mixture is incubated at 37°C for 30 minutes to allow for binding and neutralization.

  • LAL Assay: The LAL reagent (either chromogenic or turbidimetric) is added to the endotoxin-agent mixture. The reaction is monitored kinetically at 37°C in a microplate reader.

  • Data Analysis: A standard curve is generated using serial dilutions of the endotoxin standard. The residual endotoxin concentration in the samples is determined from this curve. The percentage of endotoxin neutralization is calculated for each concentration of the neutralizing agent, and the ENC₅₀ is determined.

Inhibition of LPS-Induced TNF-α Secretion Assay

This cell-based assay assesses the functional consequence of endotoxin neutralization by measuring the inhibition of cytokine production.

Workflow:

G cluster_cell_culture Cell Culture and Treatment cluster_elisa TNF-α Measurement (ELISA) cluster_analysis Data Analysis A Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate B Pre-incubate cells with serial dilutions of neutralizing agent A->B C Stimulate cells with a fixed concentration of endotoxin B->C D Incubate for 4-6 hours at 37°C C->D E Collect cell culture supernatant D->E F Perform TNF-α ELISA E->F G Quantify TNF-α concentration from a standard curve F->G H Calculate percentage of TNF-α inhibition G->H I Determine IC₅₀ H->I

Caption: Experimental workflow for the TNF-α secretion inhibition assay.

Methodology:

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in appropriate media and seeded into 96-well plates.

  • Treatment: The cells are pre-incubated with various concentrations of this compound or Polymyxin B for a short period (e.g., 30 minutes).

  • Stimulation: A fixed concentration of endotoxin (LPS) is added to the wells to stimulate the cells. Control wells include cells with no treatment, cells with endotoxin only, and cells with the neutralizing agent only. The plate is incubated for 4-6 hours at 37°C in a CO₂ incubator.

  • TNF-α Quantification: The cell culture supernatant is collected, and the concentration of TNF-α is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: A standard curve for TNF-α is generated. The percentage of inhibition of TNF-α secretion is calculated for each concentration of the neutralizing agent relative to the endotoxin-only control. The IC₅₀ is then determined from the dose-response curve.

Conclusion

Both this compound and Polymyxin B are potent endotoxin neutralizing agents that function by binding to the lipid A portion of LPS and inhibiting its interaction with immune cell receptors. The available data on a closely related lactoferrin-derived peptide suggests that this compound is a highly effective alternative to Polymyxin B, with potentially greater or comparable efficacy. The addition of the lauryl chain to the LF11 peptide is a key structural feature that enhances its anti-endotoxin activity. For researchers and drug development professionals, the choice between these agents may depend on factors such as specific application, potential for toxicity, and cost-effectiveness. The experimental protocols provided herein offer a framework for direct comparative studies to further elucidate the relative performance of this compound and Polymyxin B in specific contexts.

References

A Comparative Analysis of the Antibacterial Efficacy of Lauryl-LF11 and LL-37

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the antibacterial properties of two cationic antimicrobial peptides: Lauryl-LF11, a synthetic N-terminally acylated lactoferricin-derived peptide, and LL-37, a naturally occurring human cathelicidin. This document is intended for researchers, scientists, and drug development professionals interested in the potential of these peptides as novel antimicrobial agents.

Introduction

The rise of antibiotic-resistant bacteria necessitates the development of new therapeutic strategies. Antimicrobial peptides (AMPs) have emerged as a promising alternative to conventional antibiotics due to their broad-spectrum activity and distinct mechanisms of action. This guide focuses on a comparative analysis of Lauryl-LF11 and LL-37, two AMPs with significant antibacterial potential.

LL-37 is the only cathelicidin found in humans and plays a crucial role in the innate immune system.[1] It exhibits a broad spectrum of antimicrobial activity against bacteria, viruses, and fungi.[1] Lauryl-LF11 is a synthetic peptide, an N-terminally acylated analogue of LF11, which is derived from lactoferricin. The addition of a lauryl (C12) acyl chain to the N-terminus of LF11 enhances its antimicrobial properties.

Antibacterial Efficacy: A Quantitative Comparison

The antibacterial efficacy of antimicrobial peptides is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values for Lauryl-LF11 and LL-37 against a range of Gram-positive and Gram-negative bacteria as reported in various studies. It is important to note that direct comparative studies testing both peptides under identical conditions are limited; therefore, these values are compiled from different research articles.

Table 1: Minimum Inhibitory Concentration (MIC) of Lauryl-LF11 Analogue (Acyl-11-(4-12)-NH₂) against various bacterial strains.

Bacterial StrainTypeMIC (μg/mL)
Staphylococcus aureusGram-positive4
Bacillus subtilisGram-positive2
Escherichia coliGram-negative16
Pseudomonas aeruginosaGram-negative32
Candida albicansFungus4

Data adapted from a study on N-acylated derivatives of a nonamer core peptide of lactoferricin B, which is structurally and functionally similar to Lauryl-LF11.

Table 2: Minimum Inhibitory Concentration (MIC) of LL-37 against various bacterial strains.

Bacterial StrainTypeMIC (mg/L)
Escherichia coliGram-negative40–160
Methicillin-resistantStaphylococcus aureus (MRSA)Gram-positive40–160
Pseudomonas aeruginosaGram-negative40–160
Acinetobacter baumanniiGram-negative40–160
Klebsiella pneumoniae (carbapenem-resistant)Gram-negative40–160

Data adapted from a study investigating the in vitro activity of various antimicrobial peptides.[2][3]

Mechanisms of Action

Both Lauryl-LF11 and LL-37 exert their antibacterial effects primarily through the disruption of bacterial cell membranes. However, the specifics of their interactions may differ.

Lauryl-LF11: As an acylated peptide, Lauryl-LF11's mechanism is driven by its amphipathic nature. The positively charged amino acid residues interact with the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[4][5] The hydrophobic lauryl chain then inserts into the lipid bilayer, disrupting its integrity and leading to pore formation, leakage of intracellular contents, and ultimately, cell death.[4][6] The acylation of the peptide has been shown to enhance this membrane-disrupting activity.[6]

LL-37: The mechanism of LL-37 is often described by the "carpet-like" model.[1][7] In this model, the peptide monomers initially bind to the surface of the bacterial membrane. As the concentration of the peptide on the membrane surface increases, it reaches a threshold where the peptides cooperatively disrupt the membrane, leading to the formation of transient pores or the complete dissolution of the membrane in a detergent-like manner.[1][7] LL-37 can also translocate across the bacterial membrane to interact with intracellular targets.[8]

Comparative Mechanism of Action cluster_0 Lauryl-LF11 cluster_1 LL-37 L-LF11_Initial Initial electrostatic interaction with bacterial membrane L-LF11_Insertion Insertion of lauryl chain into lipid bilayer L-LF11_Initial->L-LF11_Insertion L-LF11_Disruption Membrane disruption and pore formation L-LF11_Insertion->L-LF11_Disruption L-LF11_Death Cell Lysis L-LF11_Disruption->L-LF11_Death LL37_Binding Binding to bacterial membrane surface ('Carpet' formation) LL37_Threshold Reaching a threshold concentration on the membrane LL37_Binding->LL37_Threshold LL37_Disruption Membrane permeabilization and pore formation LL37_Threshold->LL37_Disruption LL37_Intracellular Translocation to intracellular targets LL37_Disruption->LL37_Intracellular LL37_Death Cell Lysis LL37_Disruption->LL37_Death

A simplified diagram illustrating the proposed mechanisms of action for Lauryl-LF11 and LL-37.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay for evaluating the efficacy of antimicrobial agents. The following is a generalized protocol for the broth microdilution method, commonly used for testing antimicrobial peptides.

Protocol: Broth Microdilution Assay for MIC Determination

  • Preparation of Bacterial Inoculum:

    • A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated overnight at 37°C.

    • The overnight culture is diluted to a standardized concentration, typically corresponding to a 0.5 McFarland standard, and then further diluted to achieve a final inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[9][10]

  • Preparation of Peptide Dilutions:

    • Stock solutions of the antimicrobial peptides are prepared in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).

    • Serial two-fold dilutions of the peptides are prepared in the broth medium in a 96-well microtiter plate.[11]

  • Inoculation and Incubation:

    • The standardized bacterial inoculum is added to each well of the microtiter plate containing the peptide dilutions.

    • Control wells are included: a positive control (bacteria with no peptide) and a negative control (broth only).

    • The plate is incubated at 37°C for 18-24 hours.[12]

  • Determination of MIC:

    • After incubation, the MIC is determined as the lowest concentration of the peptide at which there is no visible growth of the bacteria.[10] This can be assessed visually or by measuring the optical density at 600 nm.

Experimental Workflow for MIC Determination Start Start Prep_Inoculum Prepare standardized bacterial inoculum Start->Prep_Inoculum Prep_Peptides Prepare serial dilutions of antimicrobial peptides in a 96-well plate Start->Prep_Peptides Inoculate Inoculate the wells with the bacterial suspension Prep_Inoculum->Inoculate Prep_Peptides->Inoculate Incubate Incubate the plate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Observe for bacterial growth (visually or spectrophotometrically) Incubate->Read_Results Determine_MIC Determine the MIC as the lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

References

Validation of Lauryl-LF 11's activity against antibiotic-resistant bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of available data indicates that Lauryl-LF 11, a synthetically modified antimicrobial peptide, demonstrates significant potential in combating a range of antibiotic-resistant bacteria. This guide provides a comparative overview of its activity against several high-priority pathogens, alongside data for conventional antibiotics, offering researchers, scientists, and drug development professionals a consolidated resource for evaluation.

Comparative Analysis of Antimicrobial Activity

This compound is a modified version of the natural antimicrobial peptide LF11, featuring the addition of a lauryl group (a 12-carbon acyl chain) to its N-terminus. This structural alteration is designed to enhance its antimicrobial properties. While specific minimum inhibitory concentration (MIC) data for this compound against a broad spectrum of resistant bacteria remains limited in publicly accessible literature, the available information on its parent compound, LF11, and the known effects of N-terminal acylation provide a strong basis for its projected efficacy.

The addition of a fatty acid, such as a lauryl group, to antimicrobial peptides is a recognized strategy to boost their activity. This modification enhances the peptide's ability to interact with and disrupt the bacterial cell membrane, a mechanism of action that is less prone to the development of resistance compared to conventional antibiotics that target specific metabolic pathways.

Below are tables summarizing the typical MIC ranges for conventional antibiotics against key antibiotic-resistant bacteria. This data serves as a benchmark for evaluating the potential of novel compounds like this compound.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) against Methicillin-Resistant Staphylococcus aureus (MRSA)

Antimicrobial AgentMIC Range (µg/mL)
This compound Data Not Available
Vancomycin1 - 2

Table 2: Minimum Inhibitory Concentration (MIC) against Vancomycin-Resistant Enterococci (VRE)

Antimicrobial AgentMIC Range (µg/mL)
This compound Data Not Available
Daptomycin≤4 (Susceptible Dose-Dependent)

Table 3: Minimum Inhibitory Concentration (MIC) against Carbapenem-Resistant Enterobacteriaceae (CRE)

Antimicrobial AgentMIC Range (µg/mL)
This compound Data Not Available
Ceftazidime-avibactam≤8/4

Table 4: Minimum Inhibitory Concentration (MIC) against Pseudomonas aeruginosa

Antimicrobial AgentMIC Range (µg/mL)
This compound Data Not Available
Colistin≤2

Table 5: Minimum Inhibitory Concentration (MIC) against Acinetobacter baumannii

Antimicrobial AgentMIC Range (µg/mL)
This compound Data Not Available
Meropenem16 - 128 (Resistant)

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure in microbiology to assess the antimicrobial activity of a substance. The standard method is the broth microdilution assay, as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution MIC Assay Protocol
  • Preparation of Antimicrobial Agent: A stock solution of the antimicrobial agent (e.g., this compound or a conventional antibiotic) is prepared at a known concentration. A series of two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: The bacterial strain to be tested is grown on an appropriate agar plate. A few colonies are then used to inoculate a saline or broth solution, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: The microtiter plate containing the diluted antimicrobial agent and the bacterial inoculum is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: Following incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Visualizing the Mechanism of Action and Experimental Workflow

Signaling Pathway of Antimicrobial Peptides

Antimicrobial peptides (AMPs) like LF11 and its derivatives primarily act on the bacterial cell membrane. The proposed mechanism involves an initial electrostatic interaction with the negatively charged components of the bacterial membrane, followed by insertion into and disruption of the membrane's integrity. This can lead to pore formation, leakage of cellular contents, and ultimately, cell death.

cluster_0 Bacterial Cell Lauryl-LF11 Lauryl-LF11 Bacterial_Membrane Bacterial Membrane Lauryl-LF11->Bacterial_Membrane Electrostatic Interaction Pore_Formation Pore Formation Bacterial_Membrane->Pore_Formation Membrane Disruption Cell_Lysis Cell Lysis Pore_Formation->Cell_Lysis Leakage of Contents

Fig. 1: Proposed mechanism of this compound action.
Experimental Workflow for MIC Determination

The workflow for determining the Minimum Inhibitory Concentration (MIC) is a standardized process to ensure reproducibility and comparability of results.

Start Start Prepare_Antimicrobial_Dilutions Prepare Serial Dilutions of Antimicrobial Agent Start->Prepare_Antimicrobial_Dilutions Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Antimicrobial_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth and Determine MIC Incubate->Read_Results End End Read_Results->End

Fig. 2: Workflow for MIC determination.
Logical Relationship of this compound's Enhanced Activity

The enhanced activity of this compound compared to its parent peptide, LF11, can be attributed to the addition of the lauryl group, which increases its hydrophobicity and facilitates its interaction with the bacterial membrane.

LF11 LF11 Lauryl_LF11 This compound LF11->Lauryl_LF11 Lauryl_Group Lauryl Group (C12 Acyl Chain) Lauryl_Group->Lauryl_LF11 Enhanced_Activity Enhanced Antimicrobial Activity Lauryl_LF11->Enhanced_Activity

Fig. 3: Rationale for this compound's enhanced activity.

Conclusion

While further studies are needed to provide specific MIC values for this compound against a comprehensive panel of antibiotic-resistant bacteria, the existing evidence strongly suggests its potential as a valuable new antimicrobial agent. Its mechanism of action, which targets the bacterial membrane, is a significant advantage in the fight against resistance. The data and protocols presented in this guide are intended to facilitate further research and development in this promising area.

Unveiling Potential Cross-Reactivity of Lauryl-LF 11 in Immunological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lauryl-LF 11, a synthetic N-terminally acylated 11-residue peptide fragment derived from human lactoferricin (LF11), is recognized for its potent antimicrobial and lipopolysaccharide (LPS)-neutralizing properties. Its mechanism of action involves interaction with bacterial membranes and activation of the innate immune system, notably through Toll-like receptor 4 (TLR4). While its therapeutic potential is of significant interest, its inherent immunological activity raises important considerations for its use in and compatibility with various immunological assays. This guide provides a comparative analysis of this compound, exploring its potential for cross-reactivity and offering insights into best practices for its handling in research and development settings.

Understanding the Potential for Cross-Reactivity

Cross-reactivity in immunoassays occurs when a substance other than the intended analyte is recognized by the assay's antibodies, leading to inaccurate results. Due to its peptide nature and its function as a TLR4 agonist, this compound presents a unique profile that warrants careful consideration.

Structural and Functional Comparison:

FeatureThis compoundPolysorbate 20 (Tween 20)
Molecular Type Acylated PeptideNon-ionic surfactant (polysorbate)
Primary Function in Formulations Antimicrobial, ImmunomodulatoryStabilizer, Detergent
Mechanism of Immunological Interaction TLR4 agonist, potential for T-cell modulation due to acylation.[1]Generally considered immunologically inert, but can cause non-specific binding in assays.
Potential for Assay Interference High: As a TLR4 agonist, it can induce cytokine production and cellular activation, potentially interfering with cell-based assays or immunoassays measuring inflammatory markers. Its peptide structure could also lead to non-specific binding.Moderate: Can cause non-specific binding of antibodies to microplate wells if not used at optimal concentrations.
Solubility AmphipathicWater-soluble

Experimental Protocols for Assessing Cross-Reactivity

Given the absence of specific published cross-reactivity data for this compound, a generalized experimental approach is recommended to assess its potential interference in a specific immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol: Assessing this compound Interference in a Competitive ELISA

Objective: To determine if this compound cross-reacts with the antibodies in a given competitive ELISA kit.

Materials:

  • Competitive ELISA kit for the analyte of interest

  • This compound (in a suitable, sterile solvent)

  • Standard analyte provided with the ELISA kit

  • Wash buffer, substrate, and stop solution (from the ELISA kit)

  • Microplate reader

Procedure:

  • Preparation of this compound dilutions: Prepare a serial dilution of this compound in the assay buffer provided with the ELISA kit. The concentration range should be broad, starting from a high concentration (e.g., 100 µg/mL) and decreasing to a concentration below the expected physiological or experimental range.

  • Assay Procedure:

    • Add the standard analyte dilutions to the appropriate wells of the microplate as per the kit instructions.

    • In separate wells, add the different dilutions of this compound.

    • In another set of wells, add the assay buffer alone to serve as a negative control (blank).

    • Follow the ELISA kit protocol for the addition of the primary antibody and the enzyme-conjugated secondary antibody (or enzyme-conjugated analyte, depending on the assay format).

    • Wash the plate as instructed.

    • Add the substrate and incubate for the recommended time.

    • Add the stop solution.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the absorbance values of the standard analyte dilutions.

    • Compare the absorbance values of the wells containing this compound to the negative control. A significant decrease in signal (in a competitive ELISA) in the presence of this compound, which mimics the effect of the standard analyte, would indicate cross-reactivity.

    • The degree of cross-reactivity can be quantified by determining the concentration of this compound that produces a 50% inhibition of the maximum signal (IC50) and comparing it to the IC50 of the standard analyte.

Visualizing Key Pathways and Workflows

To better understand the context of this compound's potential immunological effects and the process of evaluating its cross-reactivity, the following diagrams are provided.

G cluster_workflow Cross-Reactivity Assessment Workflow Start Start Prepare_Reagents Prepare this compound Dilutions and Assay Reagents Start->Prepare_Reagents Run_Assay Perform Competitive ELISA Prepare_Reagents->Run_Assay Acquire_Data Read Absorbance with Microplate Reader Run_Assay->Acquire_Data Analyze_Data Generate Standard Curve and Compare with this compound Results Acquire_Data->Analyze_Data Conclusion Cross-Reactivity? Analyze_Data->Conclusion Report_Positive Quantify Cross-Reactivity Conclusion->Report_Positive Yes Report_Negative No Significant Interference Conclusion->Report_Negative No

Caption: Workflow for assessing this compound cross-reactivity in a competitive ELISA.

G cluster_pathway This compound and TLR4 Signaling Pathway Lauryl_LF11 This compound TLR4_MD2_LBP TLR4/MD-2/LBP Complex Lauryl_LF11->TLR4_MD2_LBP Binds to MyD88_Pathway MyD88-Dependent Pathway TLR4_MD2_LBP->MyD88_Pathway TRIF_Pathway TRIF-Dependent Pathway TLR4_MD2_LBP->TRIF_Pathway NF_kB NF-κB Activation MyD88_Pathway->NF_kB IRF3 IRF3 Activation TRIF_Pathway->IRF3 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) NF_kB->Pro_inflammatory_Cytokines Leads to production of Type_I_Interferons Type I Interferons (IFN-α, IFN-β) IRF3->Type_I_Interferons Leads to production of

Caption: Simplified diagram of the TLR4 signaling pathway activated by this compound.

G cluster_logic Logical Relationship of Potential Cross-Reactivity Lauryl_LF11 This compound Acylated_Peptide Acylated Peptide Structure Lauryl_LF11->Acylated_Peptide TLR4_Agonist TLR4 Agonist Activity Lauryl_LF11->TLR4_Agonist Non_Specific_Binding Non-Specific Binding to Antibodies or Surfaces Acylated_Peptide->Non_Specific_Binding Cellular_Activation Immune Cell Activation and Cytokine Release TLR4_Agonist->Cellular_Activation Assay_Interference Potential for Immunoassay Interference Non_Specific_Binding->Assay_Interference Cellular_Activation->Assay_Interference

Caption: Logical flow of how this compound's properties may lead to assay interference.

Conclusion and Recommendations

While direct experimental data on the cross-reactivity of this compound in immunological assays is currently limited in publicly available literature, its known biological activities as a TLR4 agonist and its acylated peptide structure suggest a high potential for interference. Researchers and drug development professionals utilizing this compound should be aware of these potential interactions and are strongly encouraged to perform validation experiments, such as the one outlined above, to assess its compatibility with their specific immunological assays. Careful consideration of assay design, including the use of appropriate blocking buffers and controls, is essential to mitigate the risk of obtaining inaccurate or misleading results.

References

A Head-to-Head Comparison of Lauryl-LF11 and Other Lactoferricin-Derived Peptides in Antimicrobial Efficacy and Safety

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents with high efficacy and low toxicity is a perpetual challenge. Lactoferricin-derived peptides have emerged as a promising class of molecules in this pursuit. This guide provides a detailed head-to-head comparison of Lauryl-LF11, an N-terminally acylated lactoferricin peptide, with other notable lactoferricin-derived peptides. The comparison is based on quantitative experimental data, focusing on antimicrobial activity, hemolytic effects, and mechanisms of action.

Introduction to Lactoferricin and its Derivatives

Lactoferricin is a naturally occurring antimicrobial peptide derived from the iron-binding glycoprotein lactoferrin, which is found in milk and other exocrine secretions[1]. It exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria, fungi, and even some viruses[1][2]. The 11-amino-acid peptide fragment, LF11, corresponding to residues 21-31 of human lactoferricin, has been a focal point of research, leading to the development of various synthetic analogs with enhanced properties[1]. One key strategy to improve the antimicrobial potency of these peptides is N-acylation, the addition of a fatty acid chain to the N-terminus of the peptide. This modification enhances the peptide's hydrophobicity and its ability to interact with and disrupt bacterial cell membranes[1]. Lauryl-LF11, which features a C12 lauryl chain, is a prominent example of such a modified peptide[1].

Quantitative Comparison of Antimicrobial and Hemolytic Activity

The efficacy and safety of antimicrobial peptides are paramount. The following table summarizes the minimal inhibitory concentration (MIC) against Escherichia coli and the hemolytic activity of Lauryl-LF11 in comparison to its parent peptide LF11 and other non-acylated and acylated derivatives. A lower MIC value indicates higher antimicrobial potency, while lower hemolytic activity signifies greater safety towards mammalian red blood cells.

PeptideSequenceModificationMIC vs. E. coli (µg/mL)Hemolytic Activity (%) at 150 µg/mL
LF11FQWQRNIRKVR-NH₂None>250< 5
LF11-313FWQRNIRKVR-NH₂Gln2 deleted>250< 5
LF11-315FQWRNIRKVR-NH₂Gln4 deleted>250< 5
Lauryl-LF11 C₁₂H₂₃O-FQWQRNIRKVR-NH₂N-terminal Lauric Acid4-8 ~20
6-MO-LF11-315C₈H₁₅O-FQWRNIRKVR-NH₂N-terminal 6-Methyloctanoic Acid32-64< 10
LF11-215FWRNIRKVR-NH₂Gln2, Gln4, Asn6 deleted16-32< 5
6-MO-LF11-215C₈H₁₅O-FWRNIRKVR-NH₂N-terminal 6-Methyloctanoic Acid16-32< 10
LF11-322P-FWRNIRKVR-NH₂N-terminal Proline16-32< 5
6-MO-LF11-322C₈H₁₅O-P-FWRNIRKVR-NH₂N-terminal 6-Methyloctanoic Acid16-32< 10
LF11-324F-FWRNIRKVR-NH₂N-terminal Phenylalanine8-16~10

Data compiled from "Studies on Lactoferricin-derived Escherichia coli Membrane-active Peptides Reveal Differences in the Mechanism of N-Acylated Versus Nonacylated Peptides"[1].

As the data clearly indicates, the N-terminal acylation of LF11 with a lauryl group (Lauryl-LF11) dramatically enhances its antimicrobial activity against E. coli, reducing the MIC from over 250 µg/mL to a potent 4-8 µg/mL. However, this increased efficacy comes at the cost of a moderate increase in hemolytic activity. Other modifications, such as the deletion of specific amino acids (e.g., LF11-215, LF11-324), also improve antimicrobial potency, albeit to a lesser extent than laurylation. The attachment of a shorter, branched acyl chain (6-methyloctanoyl) also boosts activity with a seemingly better safety profile than the longer lauryl chain.

Mechanism of Action: A Tale of Two Peptide Types

The mode of action of lactoferricin-derived peptides primarily involves the disruption of bacterial cell membranes. However, there are distinct differences between the mechanisms of non-acylated and N-acylated peptides like Lauryl-LF11.

Non-acylated peptides initially interact with the negatively charged components of the bacterial outer membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria. This interaction is largely driven by electrostatic forces. Upon reaching the inner membrane, they are thought to induce the segregation of lipids, creating peptide-enriched and peptide-poor domains. This disruption of the membrane's homogeneity leads to increased permeability and eventual cell death.

N-acylated peptides , including Lauryl-LF11, exhibit a more aggressive and direct assault on the bacterial membrane. The attached acyl chain significantly enhances their hydrophobicity, allowing for a more profound insertion into the lipid bilayer. This deeper penetration leads to the formation of small, heterogeneous domains and a higher degree of packing defects within the membrane. Electron microscopy studies have revealed that N-acylated peptides can induce the formation of tubular protrusions from the outer membrane of E. coli, a phenomenon not observed with their non-acylated counterparts. Ultimately, both types of peptides cause detachment of the outer and inner membranes, leading to cell death before visible lysis occurs[1].

G cluster_non_acylated Non-Acylated Peptides (e.g., LF11) cluster_acylated N-Acylated Peptides (e.g., Lauryl-LF11) NA_Peptide Non-Acylated Peptide NA_OM Outer Membrane (LPS) NA_IM Inner Membrane Lipid_Segregation Lipid Segregation Permeabilization Increased Permeability Cell_Death_NA Cell Death A_Peptide N-Acylated Peptide A_OM Outer Membrane A_IM Inner Membrane Membrane_Insertion Deep Membrane Insertion Packing_Defects Packing Defects & Tubular Protrusions Membrane_Detachment Membrane Detachment Cell_Death_A Cell Death

Experimental Protocols

To ensure the reproducibility and standardization of results, detailed experimental protocols are crucial. Below are the methodologies for the key experiments cited in this guide.

Minimal Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial potency.

G cluster_workflow MIC Assay Workflow start Prepare serial dilutions of peptides in a 96-well plate inoculum Add a standardized bacterial inoculum to each well incubation Incubate the plate at 37°C for 18-24 hours read Determine the lowest peptide concentration with no visible bacterial growth (MIC)

Detailed Protocol:

  • Peptide Preparation: Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid).

  • Serial Dilution: Perform a two-fold serial dilution of the peptide stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Grow the bacterial strain to the mid-logarithmic phase in the same broth. Dilute the bacterial culture to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth without bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Hemolytic Activity Assay

This assay is critical for assessing the toxicity of antimicrobial peptides towards mammalian cells, using red blood cells as a model.

G cluster_workflow Hemolytic Assay Workflow start Prepare serial dilutions of peptides rbc Add a suspension of washed red blood cells (RBCs) incubation Incubate at 37°C for 1 hour centrifuge Centrifuge to pellet intact RBCs supernatant Measure the absorbance of the supernatant (hemoglobin release) at 540 nm calculate Calculate the percentage of hemolysis

Detailed Protocol:

  • Red Blood Cell (RBC) Preparation: Obtain fresh human or animal red blood cells. Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation and resuspend them in PBS to a final concentration of 2% (v/v).

  • Peptide Dilution: Prepare serial dilutions of the peptide in PBS in a 96-well plate.

  • Incubation: Add the RBC suspension to each well containing the peptide dilutions. Include a negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100 for 100% hemolysis).

  • Reaction: Incubate the plate at 37°C for 1 hour with gentle shaking.

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance at 540 nm, which corresponds to the amount of released hemoglobin.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Conclusion

The N-terminal acylation of lactoferricin-derived peptides, exemplified by Lauryl-LF11, is a highly effective strategy for enhancing their antimicrobial potency. This modification significantly improves the peptide's ability to disrupt bacterial membranes, leading to a substantial decrease in the concentration required to inhibit bacterial growth. However, this increased efficacy is often accompanied by a rise in hemolytic activity, highlighting a critical trade-off between potency and toxicity that must be carefully considered in the drug development process. Further research into optimizing the length and structure of the acyl chain, as well as exploring other chemical modifications, may lead to the development of next-generation lactoferricin-derived peptides with an even more favorable therapeutic index. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of these promising antimicrobial candidates.

References

Assessing the Specificity of Lauryl-LF11 for Bacterial Versus Mammalian Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of Lauryl-LF11, an N-terminally acylated antimicrobial peptide derived from lactoferricin, focusing on its specificity for bacterial cells over mammalian cells. The performance of Lauryl-LF11 is compared with other well-established antimicrobial agents, supported by available experimental data. This document is intended to aid researchers in evaluating its potential as a therapeutic agent.

Introduction to Lauryl-LF11 and Antimicrobial Peptides

Lauryl-LF11 is a synthetic lipopeptide, an N-terminally acylated analogue of the endogenous antimicrobial peptide LF11, which is derived from human lactoferricin. The addition of a lauryl (C12) fatty acid chain to the LF11 peptide enhances its amphipathic nature, a key characteristic of many antimicrobial peptides (AMPs). This modification is intended to improve its antimicrobial efficacy by facilitating its interaction with and disruption of bacterial cell membranes.

The primary mechanism of action for many AMPs, including those derived from lactoferricin, is the perturbation and permeabilization of cell membranes. Their selectivity for bacterial over mammalian cells is largely attributed to the fundamental differences in membrane composition. Bacterial membranes are rich in anionic phospholipids, such as phosphatidylglycerol and cardiolipin, which electrostatically attract the cationic AMPs. In contrast, the outer leaflet of mammalian cell membranes is predominantly composed of zwitterionic phospholipids like phosphatidylcholine and sphingomyelin, and contains cholesterol, which is thought to stabilize the membrane against AMP-induced disruption.

Comparative Performance Data

To provide a clear comparison, the following table summarizes the available antimicrobial and cytotoxicity data for Lauryl-LF11's parent peptide (hLF1-11), and other well-characterized antimicrobial agents. It is important to note that specific quantitative data for Lauryl-LF11 is limited in publicly available literature. The data for hLF1-11 is presented as a baseline for the unmodified peptide. N-acylation, as in Lauryl-LF11, generally leads to increased antimicrobial potency and, in some cases, increased cytotoxicity. One study indicated that N-lauryl-LF11 exhibited increased biological activity against methicillin-resistant S. aureus, E. coli, and P. aeruginosa[1].

CompoundTarget Organism/Cell LineMinimal Inhibitory Concentration (MIC)50% Inhibitory Concentration (IC50)50% Hemolytic Concentration (HC50)
hLF1-11 (Parent Peptide) Escherichia coli80 - 160 µg/mL[2][3]Not widely reported>400 µg/mL (for undecapeptides with >3 Trp)[4]
Staphylococcus aureus80 - 160 µg/mL[2][3]Not widely reported
Pexiganan Escherichia coli8 µg/mLNot applicable>250 µg/mL
Staphylococcus aureus16 µg/mLNot applicable
Human Red Blood CellsNot applicableNot applicable>250 µg/mL
Polymyxin B Escherichia coliNot widely reportedNot applicableNot widely reported
Human Embryonic Kidney (HEK 293) cellsNot applicable0.5 mg/mLNot applicable
Human Macrophage-like (THP-1) cellsNot applicable751.8 µMNot applicable
Melittin Staphylococcus aureus8 - 32 µg/mLNot applicable0.44 µg/mL
Human Fibroblast CellsNot applicable6.45 µg/mLNot applicable
Human Red Blood CellsNot applicableNot applicable0.44 µg/mL

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are standard protocols for the key assays used to assess the specificity of antimicrobial peptides.

Minimal Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

  • Bacterial Culture: Prepare a fresh overnight culture of the test bacterium (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum density, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilutions: Prepare a series of twofold serial dilutions of the antimicrobial peptide in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (bacteria with no peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Determination: The MIC is determined as the lowest concentration of the peptide at which no visible growth (turbidity) is observed.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Culture: Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Peptide Treatment: Expose the cells to various concentrations of the antimicrobial peptide for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Live cells with active metabolism will convert the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • IC50 Calculation: The 50% inhibitory concentration (IC50), the concentration of the peptide that reduces cell viability by 50%, is calculated from the dose-response curve.

Hemolysis Assay

The hemolysis assay measures the ability of a compound to lyse red blood cells, a key indicator of its toxicity to mammalian cells.

Protocol:

  • Red Blood Cell Preparation: Obtain fresh red blood cells (RBCs) and wash them several times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat.

  • Peptide Incubation: Prepare serial dilutions of the antimicrobial peptide in PBS. Mix the peptide solutions with a suspension of RBCs (typically a 2% or 5% hematocrit).

  • Controls: Use PBS as a negative control (0% hemolysis) and a lytic agent like Triton X-100 as a positive control (100% hemolysis).

  • Incubation: Incubate the mixtures at 37°C for 1 hour with gentle agitation.

  • Centrifugation: Centrifuge the tubes to pellet the intact RBCs.

  • Hemoglobin Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at a wavelength of 450 nm or 540 nm.

  • HC50 Calculation: The 50% hemolytic concentration (HC50), the concentration of the peptide that causes 50% hemolysis, is determined from the dose-response curve.

Visualizing the Experimental Workflow and Mechanism of Action

To better illustrate the experimental process and the proposed mechanism of Lauryl-LF11, the following diagrams are provided.

Experimental_Workflow cluster_bacterial Bacterial Specificity cluster_mammalian Mammalian Cytotoxicity cluster_assessment Specificity Assessment Bacteria Bacterial Culture (e.g., E. coli, S. aureus) MIC_Assay MIC Assay Bacteria->MIC_Assay MIC_Result Determine MIC MIC_Assay->MIC_Result Comparison Compare MIC with IC50 and HC50 MIC_Result->Comparison Mammalian_Cells Mammalian Cell Culture (e.g., HeLa, HEK293) Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Mammalian_Cells->Cytotoxicity_Assay RBCs Red Blood Cells Hemolysis_Assay Hemolysis Assay RBCs->Hemolysis_Assay IC50_Result Determine IC50 Cytotoxicity_Assay->IC50_Result HC50_Result Determine HC50 Hemolysis_Assay->HC50_Result IC50_Result->Comparison HC50_Result->Comparison Lauryl_LF11 Lauryl-LF11 Lauryl_LF11->MIC_Assay Test Compound Lauryl_LF11->Cytotoxicity_Assay Test Compound Lauryl_LF11->Hemolysis_Assay Test Compound Specificity High Specificity: Low MIC, High IC50/HC50 Comparison->Specificity Mechanism_of_Action cluster_lauryl_lf11 Lauryl-LF11 cluster_bacterial_membrane Bacterial Membrane cluster_mammalian_membrane Mammalian Membrane Peptide Cationic Peptide Core (+ charge) Lauryl_Chain Lauryl Acyl Chain (Hydrophobic) Bacterial_Membrane Anionic Phospholipids (- charge) Membrane_Disruption Membrane Disruption & Permeabilization Bacterial_Membrane->Membrane_Disruption Cell_Death_B Bacterial Cell Death Membrane_Disruption->Cell_Death_B Mammalian_Membrane Zwitterionic Phospholipids (Neutral charge) + Cholesterol Weak_Interaction Weak Interaction & Low Disruption Mammalian_Membrane->Weak_Interaction Cell_Viability_M Mammalian Cell Viability Weak_Interaction->Cell_Viability_M Lauryl_LF11_node Lauryl-LF11 Lauryl_LF11_node->Bacterial_Membrane Electrostatic Attraction Lauryl_LF11_node->Mammalian_Membrane Reduced Interaction

References

A comparative study of the membrane disruption mechanisms of Lauryl-LF 11 and melittin

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two potent membrane-disrupting peptides, the synthetic N-acylated Lauryl-LF11 and the natural bee venom toxin melittin, reveals distinct mechanisms of action at the cellular interface. While both peptides effectively compromise membrane integrity, their strategies for disruption, conformational changes upon membrane interaction, and resulting cytotoxicity profiles exhibit significant differences. This comparative guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a clear understanding of their respective membrane disruption mechanisms.

Introduction

Antimicrobial peptides (AMPs) represent a promising class of therapeutics due to their broad-spectrum activity and novel mechanisms of action that can circumvent conventional antibiotic resistance. A key strategy employed by many AMPs is the physical disruption of microbial cell membranes. This guide focuses on a comparative analysis of two such peptides: Lauryl-LF11, a synthetic N-terminally acylated derivative of an 11-mer peptide from human lactoferricin, and melittin, a well-characterized 26-amino acid peptide from honeybee venom. Understanding the nuances of their membrane interactions is crucial for the rational design of new antimicrobial and therapeutic agents with enhanced efficacy and reduced toxicity.

Mechanism of Membrane Disruption

Lauryl-LF11 and melittin employ different tactics to compromise the lipid bilayer, primarily dictated by their distinct structural characteristics.

Lauryl-LF11: As an N-acylated peptide, the lauryl group of Lauryl-LF11 plays a crucial role in its membrane activity. The acyl chain enhances the peptide's hydrophobicity, facilitating its insertion into the lipid bilayer. This insertion leads to a perturbation of the lipid packing and the formation of small, heterogeneous domains, ultimately causing packing defects and increasing membrane permeability.[1] This "detergent-like" or "carpet" model of disruption involves the accumulation of peptides on the membrane surface, leading to a destabilization of the bilayer structure without the formation of well-defined pores.

Melittin: In contrast, melittin is known to operate primarily through a pore-forming mechanism. Upon binding to the membrane, this amphipathic peptide, which is largely unstructured in solution, adopts an α-helical conformation.[2] These helical monomers then aggregate to form toroidal or barrel-stave pores, creating channels through the membrane that lead to leakage of cellular contents and ultimately cell lysis.

Quantitative Comparison of Membrane-Disrupting Activity

To provide a clear comparison of the efficacy of Lauryl-LF11 and melittin, the following tables summarize key quantitative data from vesicle leakage and hemolytic activity assays.

Parameter Lauryl-LF11 Melittin Reference Lipid Composition
Peptide Concentration for 50% Leakage (EC50) Data not available~1-5 µMPOPC, POPG
Maximum Leakage (%) Increased permeability observed~80-100%POPC, POPG
Parameter Lauryl-LF11 Melittin
Hemolytic Concentration 50% (HC50) Diminished selectivity suggests hemolytic activity~3.03 ± 0.02 µg/mL

Table 2: Hemolytic Activity Data. This table compares the toxicity of Lauryl-LF11 and melittin towards red blood cells. The HC50 value for melittin is well-established. For Lauryl-LF11, while a precise HC50 is not available, its diminished selectivity points towards a lytic effect on mammalian cells.[1]

Experimental Protocols

A detailed understanding of the methodologies used to generate the comparative data is essential for interpretation and future research.

Vesicle Leakage Assay (Calcein Leakage)

This assay measures the ability of a peptide to disrupt the integrity of a lipid bilayer.

Methodology:

  • Vesicle Preparation: Large unilamellar vesicles (LUVs) are prepared by extrusion of a lipid film (e.g., POPC or a mixture of POPC/POPG to mimic bacterial membranes) in a buffer containing a self-quenching concentration of the fluorescent dye calcein (typically 50-80 mM).

  • Purification: The external, unencapsulated calcein is removed by size-exclusion chromatography.

  • Leakage Measurement: The calcein-loaded vesicles are diluted to a suitable concentration in a cuvette. The baseline fluorescence is measured. The peptide of interest is then added at various concentrations.

  • Data Acquisition: The increase in fluorescence intensity over time is monitored using a spectrofluorometer. The disruption of the vesicle membrane by the peptide causes the release of calcein into the surrounding buffer, leading to its dequenching and a corresponding increase in fluorescence.

  • Normalization: The maximum leakage is determined by adding a detergent (e.g., Triton X-100) to completely lyse the vesicles. The percentage of leakage is calculated relative to this maximum.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure of peptides in solution and upon interaction with model membranes.

Methodology:

  • Sample Preparation: The peptide is dissolved in a suitable buffer (e.g., phosphate buffer). For membrane interaction studies, LUVs of a specific lipid composition (e.g., POPC for zwitterionic membranes or POPG for anionic membranes) are added to the peptide solution.

  • Data Acquisition: CD spectra are recorded in the far-UV region (typically 190-260 nm) using a CD spectropolarimeter.

  • Analysis: The resulting spectra provide information about the secondary structure of the peptide. A random coil conformation is typically observed in buffer, while the presence of characteristic minima at ~208 and ~222 nm indicates the formation of an α-helical structure upon interaction with the lipid vesicles.

Hemolytic Activity Assay

This assay assesses the cytotoxicity of a peptide by measuring its ability to lyse red blood cells.

Methodology:

  • Red Blood Cell (RBC) Preparation: Freshly drawn red blood cells are washed multiple times with an isotonic buffer (e.g., PBS) by centrifugation to remove plasma and other components.

  • Incubation: A suspension of RBCs is incubated with various concentrations of the peptide for a specific duration (e.g., 1 hour) at 37°C.

  • Centrifugation: The samples are centrifuged to pellet the intact RBCs.

  • Hemoglobin Release Measurement: The amount of hemoglobin released into the supernatant due to RBC lysis is quantified by measuring the absorbance of the supernatant at a specific wavelength (e.g., 540 nm).

  • Calculation: The percentage of hemolysis is calculated relative to a positive control (100% lysis, achieved with a detergent like Triton X-100) and a negative control (0% lysis, RBCs in buffer only). The HC50 value, the concentration of peptide causing 50% hemolysis, is then determined.

Visualizing the Mechanisms

To further elucidate the distinct mechanisms of Lauryl-LF11 and melittin, the following diagrams illustrate their proposed modes of action and the experimental workflow for their characterization.

Lauryl_LF11_Mechanism cluster_membrane Lipid Bilayer p1 p2 p3 p4 Peptide Lauryl-LF11 Insertion Acyl Chain Insertion Peptide->Insertion Hydrophobic Interaction Perturbation Lipid Packing Perturbation Insertion->Perturbation Disruption of Lipid Order Defects Membrane Defects & Increased Permeability Perturbation->Defects Carpet-like Mechanism

Caption: Proposed "carpet-like" mechanism of Lauryl-LF11.

Melittin_Mechanism cluster_membrane Lipid Bilayer p1 p2 p3 p4 Peptide Melittin (Random Coil) Binding Membrane Binding & α-Helix Formation Peptide->Binding Electrostatic & Hydrophobic Interactions Aggregation Monomer Aggregation Binding->Aggregation Pore Toroidal/Barrel-Stave Pore Formation Aggregation->Pore

Caption: Pore-forming mechanism of melittin.

Experimental_Workflow Peptide Peptide Synthesis/Purification (Lauryl-LF11 / Melittin) LeakageAssay Vesicle Leakage Assay (Calcein) Peptide->LeakageAssay CD_Spec Circular Dichroism Spectroscopy Peptide->CD_Spec HemolysisAssay Hemolytic Activity Assay Peptide->HemolysisAssay VesiclePrep Vesicle Preparation (e.g., POPC, POPG) VesiclePrep->LeakageAssay VesiclePrep->CD_Spec DataAnalysis Data Analysis & Comparison LeakageAssay->DataAnalysis CD_Spec->DataAnalysis HemolysisAssay->DataAnalysis

Caption: Experimental workflow for comparative analysis.

Conclusion

The comparative analysis of Lauryl-LF11 and melittin highlights the diverse strategies employed by membrane-disrupting peptides. Lauryl-LF11, with its N-terminal acyl chain, favors a "carpet-like" mechanism, causing widespread perturbation of the lipid bilayer. In contrast, the amphipathic α-helical structure of melittin promotes the formation of discrete pores. These mechanistic differences are reflected in their biological activities, with melittin exhibiting potent but non-selective cytotoxicity. While quantitative data for Lauryl-LF11 is less abundant, the available information suggests that N-acylation is a promising strategy for enhancing antimicrobial efficacy, although careful optimization is required to maintain cell selectivity. Further head-to-head comparative studies under identical experimental conditions are warranted to fully elucidate the structure-activity relationships of these and other membrane-active peptides, paving the way for the development of novel and effective therapeutic agents.

References

Safety Operating Guide

Proper Disposal of Lauryl-LF 11: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory safety and compliance. This guide provides detailed procedures for the proper disposal of Lauryl-LF 11, a substance identified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Adherence to these guidelines is essential for protecting personnel and the environment.

Hazard Summary for this compound

Before handling this compound for disposal, it is crucial to be aware of its associated hazards as outlined in its Safety Data Sheet (SDS).

Hazard StatementClassificationPrecautionary Statement
H302: Harmful if swallowedAcute toxicity, Oral (Category 4)P264: Wash skin thoroughly after handling.
H410: Very toxic to aquatic life with long lasting effectsAcute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)P270: Do not eat, drink or smoke when using this product.
P273: Avoid release to the environment.[1]
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P330: Rinse mouth.
P391: Collect spillage.[1]
P501: Dispose of contents/ container to an approved waste disposal plant.[1]
Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to avoid release to the environment and to dispose of contents and container to an approved waste disposal plant .[1] Under no circumstances should this compound or its containers be disposed of down the drain or in regular trash.

1. Personal Protective Equipment (PPE):

  • Wear appropriate personal protective equipment, including safety goggles with side-shields, protective gloves, and impervious clothing.[1]

  • If there is a risk of inhalation of dust or aerosols, a suitable respirator should be used.[1]

2. Containment of Spills:

  • In the event of a spill, prevent further leakage or spillage.

  • Keep the product away from drains and water courses.[1]

  • Absorb spills with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1]

  • Collect the spillage and contaminated absorbent material into a suitable, labeled container for disposal.[1]

3. Waste Collection:

  • Unused Product: Collect any unused this compound in its original container or a clearly labeled, compatible waste container.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, absorbent pads, and gloves, should be considered contaminated and collected in a designated hazardous waste container.

4. Storage of Waste:

  • Store the sealed waste container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]

  • Ensure the waste storage area is clearly marked and accessible only to authorized personnel.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.

  • Provide the waste disposal company with a copy of the this compound Safety Data Sheet.

  • Follow all local, regional, and national regulations for the disposal of hazardous chemical waste.[2]

Emergency Procedures
  • If Swallowed: Immediately call a poison center or doctor. Rinse the mouth with water.[1]

  • Eye Contact: Remove contact lenses, if present. Immediately flush eyes with large amounts of water, separating eyelids to ensure adequate flushing. Seek prompt medical attention.[1]

  • Skin Contact: Rinse skin thoroughly with large amounts of water.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation cluster_assessment Waste Assessment cluster_spill Spill Response cluster_routine Routine Disposal cluster_final Final Disposal start Start: this compound for Disposal ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe is_spill Is it a spill? ppe->is_spill contain Contain Spill & Prevent Entry into Drains/Waterways is_spill->contain Yes collect_waste Collect Unused Product & Contaminated Materials into Labeled Hazardous Waste Container is_spill->collect_waste No absorb Absorb with Inert Material contain->absorb collect_spill Collect Absorbed Material into Labeled Hazardous Waste Container absorb->collect_spill store Store Waste Container Securely collect_spill->store collect_waste->store dispose Arrange for Pickup by Approved Waste Disposal Plant store->dispose end End: Proper Disposal Complete dispose->end

Caption: Decision workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling Lauryl-LF 11

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for Lauryl-LF 11, tailored for researchers, scientists, and drug development professionals. Our commitment is to furnish comprehensive safety information that extends beyond the product itself, fostering a secure and well-informed laboratory environment.

Hazard Identification and Immediate Precautions

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] All personnel handling this substance must be thoroughly trained in its potential hazards and the necessary safety measures.

Precautionary Statements:

  • Wash skin thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Avoid release to the environment.[1]

  • If swallowed, call a poison center or doctor immediately and rinse the mouth.[1]

  • Collect any spillage.[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. The required PPE includes:

  • Eye Protection: Safety goggles with side-shields are required.[1]

  • Hand Protection: Wear protective gloves.[1] Nitrile or neoprene gloves are recommended.

  • Skin and Body Protection: An impervious clothing, such as a lab coat or coveralls, must be worn.[1]

  • Respiratory Protection: In case of insufficient ventilation or the formation of dust/aerosols, a suitable respirator should be used.[1] For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended.[2]

Quantitative Data Summary

While specific occupational exposure limits for this compound have not been established, data for the chemically similar compound, lauryl alcohol (1-Dodecanol), provides guidance.[1]

ParameterValueReference Substance
Physical State SolidThis compound[1]
Melting Point 22-26 °CLauryl Alcohol[3]
Boiling Point 260-262 °CLauryl Alcohol[3]
Density 0.833 g/mL at 25°CLauryl Alcohol[3]
Solubility in Water InsolubleLauryl Alcohol[3]
Oral LD50 (Rat) >12,800 mg/kgLauryl Alcohol[4]
PAC-1 12 mg/m³Dodecyl Alcohol[5]
PAC-2 140 mg/m³Dodecyl Alcohol[5]
PAC-3 820 mg/m³Dodecyl Alcohol[5]

PAC (Protective Action Criteria) values are for Dodecyl alcohol and provide guidance for emergency exposure planning.

Experimental Protocol: Safe Handling and Storage

Adherence to the following procedures is crucial for the safe handling and storage of this compound.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes, and to prevent inhalation of dust or aerosols.[1]

  • Grounding: For procedures that may generate static electricity, ensure that equipment is properly grounded.

  • Hygiene: After handling, wash hands and other exposed skin areas thoroughly. Do not consume food or beverages in the work area.[1]

Storage:

  • Container: Keep the container tightly sealed.[1]

  • Conditions: Store in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1] The recommended storage temperature is -20°C for the powder form or -80°C when in a solvent.[1]

  • Incompatibilities: Store away from strong acids/alkalis and strong oxidizing/reducing agents.[1]

Spill Response and Disposal Plan

A clear and efficient plan for managing spills and disposing of waste is essential.

Spill Response Workflow:

Spill_Response cluster_ImmediateActions Immediate Actions cluster_Containment Containment & Cleanup cluster_Disposal Disposal Evacuate Evacuate Spill Area Alert Alert Others & Spill Response Team Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain the Spill PPE->Contain Absorb Absorb with Inert Material Contain->Absorb Clean Clean Spill Area Absorb->Clean Collect Collect Contaminated Material Clean->Collect Dispose Dispose as Hazardous Waste Collect->Dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lauryl-LF 11
Reactant of Route 2
Lauryl-LF 11

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.